molecular formula C18H19N5O5 B15586667 Bz-OMe-rA

Bz-OMe-rA

Cat. No.: B15586667
M. Wt: 385.4 g/mol
InChI Key: PHFHSPQCDRKMQJ-PHMCGJFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bz-OMe-rA is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13+,14?,18-/m1/s1

InChI Key

PHFHSPQCDRKMQJ-PHMCGJFESA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-O-Methyl-N6-Benzoyl-Adenosine

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2'-O-Methyl-N6-Benzoyl-Adenosine, a modified nucleoside with significant potential in antiviral and anticancer research.

Chemical Structure and Properties

2'-O-Methyl-N6-Benzoyl-Adenosine is a derivative of the naturally occurring nucleoside adenosine (B11128). Its structure is characterized by two key modifications: a methyl group attached to the 2'-hydroxyl group of the ribose sugar and a benzoyl group attached to the exocyclic amine (N6 position) of the adenine (B156593) base.[1][2] These modifications enhance the compound's biological activity and stability compared to unmodified adenosine.[3]

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₈H₁₉N₅O₅[1][2]
Molecular Weight 385.38 g/mol [2]
CAS Number 85079-00-1[1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water and organic solvents like methanol (B129727) and DMSO[1]
Melting Point Approximately 165-170°C[1]

Quantitative Analytical Data:

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (δ)
H-8 (Adenine)8.0 - 8.5
H-2 (Adenine)8.0 - 8.5
H-1' (Ribose)5.8 - 6.2
H-2' (Ribose)4.2 - 4.6
H-3' (Ribose)4.0 - 4.4
H-4' (Ribose)4.0 - 4.4
H-5', 5'' (Ribose)3.6 - 4.0
2'-OCH₃3.3 - 3.6
Benzoyl Protons7.4 - 8.2
N6-H9.0 - 9.5 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
C-6 (Adenine)152 - 156
C-2 (Adenine)150 - 154
C-4 (Adenine)148 - 152
C-8 (Adenine)138 - 142
C-5 (Adenine)118 - 122
C-1' (Ribose)88 - 92
C-4' (Ribose)84 - 88
C-2' (Ribose)78 - 82
C-3' (Ribose)70 - 74
C-5' (Ribose)60 - 64
2'-OCH₃58 - 62
Benzoyl Carbons128 - 135
Benzoyl C=O165 - 170

Table 3: Predicted Mass Spectrometry Data

Ionm/z (predicted)Description
[M+H]⁺386.14Protonated molecular ion
[M+Na]⁺408.12Sodium adduct
[M-Benzoyl]⁺281.10Loss of the benzoyl group
[Adenine+Benzoyl]⁺240.09Benzoylated adenine fragment
[Ribose-OCH₃]⁺133.05Methylated ribose fragment

Experimental Protocols

Synthesis of 2'-O-Methyl-N6-Benzoyl-Adenosine

The synthesis of 2'-O-Methyl-N6-Benzoyl-Adenosine is typically achieved through a multi-step process involving the protection of the hydroxyl groups of adenosine, followed by benzoylation of the N6 position, and selective methylation of the 2'-hydroxyl group.[1][4][5] The following is a representative protocol.

Experimental Workflow for Synthesis:

Synthesis Workflow Adenosine Adenosine Protected_A 3',5'-O-Protected Adenosine Adenosine->Protected_A Protection (e.g., TBDMSCl) Benzoylated_A N6-Benzoyl-3',5'-O-Protected Adenosine Protected_A->Benzoylated_A Benzoylation (Benzoyl Chloride) Methylated_A N6-Benzoyl-2'-O-Methyl-3',5'-O-Protected Adenosine Benzoylated_A->Methylated_A Methylation (e.g., CH₃I) Final_Product 2'-O-Methyl-N6-Benzoyl-Adenosine Methylated_A->Final_Product Deprotection (e.g., TBAF)

Caption: General workflow for the synthesis of 2'-O-Methyl-N6-Benzoyl-Adenosine.

Detailed Methodology:

  • Protection of 3' and 5' Hydroxyl Groups: To a solution of adenosine in anhydrous pyridine, add a suitable protecting group reagent such as tert-butyldimethylsilyl chloride (TBDMSCl) in a stepwise manner to selectively protect the 3' and 5' hydroxyl groups. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • N6-Benzoylation: The protected adenosine is then reacted with benzoyl chloride in the presence of a base like pyridine. This reaction introduces the benzoyl group at the N6 position of the adenine ring.[2] The reaction mixture is stirred at room temperature until completion.

  • 2'-O-Methylation: The N6-benzoyl-protected adenosine is subsequently methylated at the 2'-hydroxyl position. This can be achieved using a methylating agent such as methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF).[4]

  • Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed. For silyl (B83357) protecting groups, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is commonly used.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 2'-O-Methyl-N6-Benzoyl-Adenosine.

Antiviral Activity Assay

The antiviral activity of 2'-O-Methyl-N6-Benzoyl-Adenosine is often evaluated by its ability to inhibit viral replication in cell culture. A common method is the viral RNA-dependent RNA polymerase (RdRp) inhibition assay.[6]

Experimental Workflow for Antiviral Assay:

Antiviral Assay Workflow Cell_Culture Host Cell Culture Infection Viral Infection Cell_Culture->Infection Treatment Treatment with Compound Infection->Treatment Incubation Incubation Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction RT_qPCR RT-qPCR for Viral RNA Quantification RNA_Extraction->RT_qPCR Apoptosis Assay Workflow Cancer_Cells Cancer Cell Culture Treatment Treatment with Compound Cancer_Cells->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7) Lysis->Caspase_Assay Antiviral Mechanism Compound 2'-O-Methyl-N6-Benzoyl-Adenosine Viral_RdRp Viral RNA-dependent RNA Polymerase Compound->Viral_RdRp Inhibits Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis Catalyzes Viral_Replication Viral Replication Viral_RNA_Synthesis->Viral_Replication Leads to Apoptosis Induction Pathway Compound 2'-O-Methyl-N6-Benzoyl-Adenosine Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Cleaves and Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes ERK1/2 Pathway Modulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Compound 2'-O-Methyl-N6-Benzoyl-Adenosine Compound->MEK Potentially Inhibits Compound->ERK Potentially Inhibits

References

An In-Depth Technical Guide to the Mechanism of Action of Bz-OMe-rA Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N6-Benzoyl-2'-O-methyladenosine (Bz-OMe-rA) phosphoramidite (B1245037), a critical building block in the chemical synthesis of modified oligonucleotides for therapeutic and research applications. This document details the role of each chemical moiety, the step-by-step mechanism of its incorporation into a growing oligonucleotide chain, relevant quantitative data, and detailed experimental protocols.

Introduction to this compound Phosphoramidite

This compound phosphoramidite is a chemically modified nucleoside derivative designed for use in solid-phase oligonucleotide synthesis. Its structure is engineered to facilitate the efficient and controlled synthesis of RNA sequences with specific modifications that enhance their therapeutic potential. The key features of this molecule are:

  • 2'-O-methyl (2'-OMe) Modification: The hydroxyl group at the 2' position of the ribose sugar is replaced by a methoxy (B1213986) group. This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and half-life of the resulting oligonucleotide.[1] It also enhances the binding affinity of the oligonucleotide to its complementary RNA target.

  • N6-Benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine (B156593) base is protected by a benzoyl group. This prevents unwanted side reactions at this position during the phosphoramidite coupling steps of oligonucleotide synthesis.[2]

  • Phosphoramidite Moiety: This phosphorus(III) group at the 3' position is the reactive functional group that, upon activation, enables the formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

  • 5'-Dimethoxytrityl (DMT) Group: This acid-labile protecting group on the 5'-hydroxyl function prevents polymerization during the synthesis of the phosphoramidite monomer and allows for the stepwise, controlled addition of nucleotides during solid-phase synthesis.[3]

The synergistic effect of these modifications makes this compound phosphoramidite a valuable reagent for the synthesis of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1]

Mechanism of Incorporation in Solid-Phase Synthesis

The incorporation of this compound into an oligonucleotide chain occurs via the well-established phosphoramidite method on a solid support, typically controlled pore glass (CPG) or polystyrene.[4] The synthesis cycle consists of four primary steps that are repeated for each nucleotide addition.

The Four-Step Synthesis Cycle:
  • Deblocking (Detritylation): The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[2] This step exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation is orange-colored and its absorbance can be measured to monitor the efficiency of each coupling step.[5]

  • Coupling: The this compound phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, typically a tetrazole derivative such as 5-(ethylthio)-1H-tetrazole (ETT).[3] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[3] The activated phosphoramidite is then delivered to the solid support, where the free 5'-hydroxyl group of the growing oligonucleotide chain acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine (B44863) to form a new phosphite triester bond.[3]

  • Capping: To prevent the elongation of any chains that failed to react during the coupling step (failure sequences), a capping step is performed. This is crucial to minimize the formation of deletion mutations in the final oligonucleotide product.[5] A mixture of acetic anhydride (B1165640) and N-methylimidazole is typically used to acetylate any unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.[5]

  • Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[3] This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5] This step completes the addition of one nucleotide, and the cycle can be repeated to add the next phosphoramidite in the sequence.

Quantitative Data

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide.

ParameterValueConditions
Coupling Efficiency >99%Standard solid-phase synthesis conditions with an optimized activator.
Deprotection of N6-Benzoyl-Adenosine Half-life < 4 hours29% aqueous ammonia (B1221849) at room temperature.

Note: Coupling efficiencies are typically very high for phosphoramidite chemistry, often exceeding 99%. Even a small decrease in efficiency can significantly impact the yield of long oligonucleotides. For example, with a 99% coupling efficiency, the yield of a 25-mer oligonucleotide would be less than 80%.[6] The deprotection kinetics can vary based on the specific deprotecting agent, temperature, and the surrounding sequence.

Experimental Protocols

Solid-Phase Synthesis of a 2'-O-methylated RNA Oligonucleotide

This protocol outlines the general steps for synthesizing a 2'-O-methylated RNA oligonucleotide on an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite and other required 2'-O-methyl phosphoramidites (e.g., for C, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

  • Capping solutions: Cap A (Acetic anhydride/pyridine/THF) and Cap B (N-Methylimidazole/THF)

  • Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

  • Washing solvent: Acetonitrile

Procedure:

  • Synthesizer Preparation: Install the required phosphoramidite vials, reagent reservoirs, and the synthesis column containing the CPG support on the automated synthesizer.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

    • Deblocking: Flush the column with the deblocking solution to remove the 5'-DMT group. Monitor the trityl cation release to assess coupling efficiency from the previous cycle.

    • Wash: Wash the column thoroughly with anhydrous acetonitrile.

    • Coupling: Deliver the activated this compound phosphoramidite (or other specified phosphoramidite) and activator solution to the column and allow the reaction to proceed for a pre-programmed time (typically 2-5 minutes).

    • Wash: Wash the column with anhydrous acetonitrile.

    • Capping: Treat the support with the capping solutions to block any unreacted 5'-hydroxyl groups.

    • Wash: Wash the column with anhydrous acetonitrile.

    • Oxidation: Treat the support with the oxidation solution to stabilize the newly formed phosphate linkage.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Final Deblocking (Optional): After the final coupling cycle, the synthesizer can be programmed to either leave the 5'-DMT group on (for "trityl-on" purification) or remove it.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) (for removal of 2'-silyl protecting groups if used in conjunction with 2'-OMe)

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly and heat at 65°C for 15-30 minutes. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups.

    • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a centrifugal evaporator.

Purification of 2'-O-methylated Oligonucleotides

Purification is essential to remove failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.[7]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Desalting columns (e.g., NAP-10)

Procedure:

  • Sample Preparation: Re-dissolve the dried oligonucleotide pellet in mobile phase A.

  • HPLC Purification:

    • Equilibrate the C18 column with a low percentage of mobile phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing mobile phase B. The full-length, DMT-on oligonucleotide (if applicable) will be the most retained peak.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the major peak.

  • DMT Removal (if "trityl-on"):

    • Pool the collected fractions and evaporate to dryness.

    • Re-dissolve the pellet in 80% aqueous acetic acid and let it stand at room temperature for 30 minutes.

    • Quench the reaction with an appropriate buffer and evaporate to dryness.

  • Desalting:

    • Re-dissolve the purified oligonucleotide in sterile, nuclease-free water.

    • Desalt the oligonucleotide using a size-exclusion column (e.g., NAP-10) according to the manufacturer's protocol.

  • Quantification and Quality Control:

    • Measure the absorbance of the final product at 260 nm to determine the concentration.

    • Verify the purity and identity of the oligonucleotide by analytical HPLC and mass spectrometry.

Visualizations

Bz_OMe_rA_Phosphoramidite_Structure cluster_adenosine N6-Benzoyl-2'-O-methyladenosine Core cluster_modifications Synthesis Moieties Adenine Adenine Ribose 2'-O-methyl Ribose Adenine->Ribose N9-C1' Benzoyl N6-Benzoyl Group Adenine->Benzoyl N6 DMT 5'-DMT Group Ribose->DMT 5'-O Phosphoramidite 3'-Phosphoramidite Group Ribose->Phosphoramidite 3'-O

Figure 1: Chemical structure of this compound phosphoramidite.

Oligo_Synthesis_Workflow start Start with Solid Support (CPG with first nucleoside) deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add this compound Phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->deblocking Next Nucleotide cleavage Cleavage & Deprotection repeat->cleavage Synthesis Complete purification Purification (HPLC) cleavage->purification final_product Final 2'-O-methylated Oligonucleotide purification->final_product

Caption: Workflow of solid-phase oligonucleotide synthesis.

Coupling_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Phosphoramidite This compound Phosphoramidite Activation 1. Activation: Protonation of Diisopropylamino Group Phosphoramidite->Activation Activator Activator (e.g., ETT) Activator->Activation Support Solid Support with Growing Oligo (free 5'-OH) Nucleophilic_Attack 2. Nucleophilic Attack: 5'-OH attacks Phosphorus Support->Nucleophilic_Attack Activation->Nucleophilic_Attack Linkage_Formation 3. Formation of Phosphite Triester Linkage Nucleophilic_Attack->Linkage_Formation

Caption: Mechanism of the phosphoramidite coupling reaction.

References

The Guiding Hand: A Technical Deep Dive into 2'-O-Methyl Modifications in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of RNA biology and therapeutics, the subtle yet powerful influence of chemical modifications is paramount. Among these, 2'-O-methylation (2'-O-Me), the addition of a methyl group to the 2' hydroxyl of the ribose sugar, stands out as a critical modulator of RNA function, stability, and immunogenicity. This technical guide provides an in-depth exploration of 2'-O-Me modifications, from the fundamental principles of their synthesis to their profound implications in drug development. We will delve into the quantitative effects of this modification, provide detailed experimental protocols for its implementation and analysis, and visualize the complex signaling pathways and workflows it governs.

The Impact of 2'-O-Methylation: A Quantitative Perspective

The introduction of a 2'-O-Me group into an RNA oligonucleotide brings about significant and measurable changes in its biophysical and biological properties. These alterations are central to the design of effective and safe RNA-based therapeutics.

Enhanced Thermal Stability

The 2'-O-Me modification pre-organizes the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[1] This increased stability is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex molecules dissociate.

Oligonucleotide SequenceModificationΔTm per modification (°C)Reference
U14/A14 duplex2'-O-Me on Uridine+0.86[2]
(CU)7/(AG)7 duplex2'-O-Me on Uridine and CytidineVariable[2]
2'-deoxy vs. 2'-O-methyl molecular beacon stem2'-O-Me on stem nucleotides+22[3]
Superior Nuclease Resistance

The 2'-hydroxyl group of RNA is a key participant in its own degradation, acting as a nucleophile in phosphodiester bond cleavage. The methylation of this group effectively blocks this mechanism, rendering the RNA significantly more resistant to cleavage by both endo- and exonucleases. This increased stability is a crucial attribute for therapeutic oligonucleotides, prolonging their half-life in biological systems.[4][5] While specific quantitative data on the fold-increase in resistance varies depending on the nuclease and the sequence context, the protective effect is well-established.

Attenuated Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8, triggering an innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines.[6][7] This can lead to undesirable side effects in therapeutic applications. 2'-O-methylation of RNA can significantly dampen or even abolish this immune recognition, effectively rendering the RNA "stealthy" to the immune system.[6][8] This is achieved by interfering with the binding of the RNA to the TLRs.[8]

RNA LigandTLR TargetEffect of 2'-O-MethylationIC50Reference
E. coli tRNATyr fragmentTLR7 (IFN-α production in pDCs)InhibitionSimilar to full-length tRNA[8]
Bacterial RNATLR7/8 (Cytokine production in monocytes)InhibitionNot specified[8]
Synthetic ssRNA40TLR7 (IFN-α production in pDCs)InhibitionNot specified[6]
Synthetic 18s rRNA fragmentTLR7Abolished activationNot applicable[9][10]
Synthetic 18s rRNA fragmentTLR8Maintained activationNot applicable[9][10]

Experimental Protocols: A Practical Guide

The successful application of 2'-O-Me modifications hinges on robust and reproducible experimental procedures for their synthesis and analysis. This section provides detailed methodologies for key experiments.

Chemical Synthesis of 2'-O-Methylated RNA Oligonucleotides (Solid-Phase Synthesis)

Objective: To synthesize RNA oligonucleotides with site-specific incorporation of 2'-O-Me modified nucleotides.

Principle: This method utilizes phosphoramidite (B1245037) chemistry on a solid support, allowing for the sequential addition of nucleotides, including those with 2'-O-Me modifications, in a defined sequence.[10][11][12]

Materials:

  • DNA/RNA synthesizer

  • Controlled-pore glass (CPG) solid support

  • Standard and 2'-O-Me protected RNA phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

  • Anhydrous acetonitrile

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • Synthesis Setup: Program the desired RNA sequence into the DNA/RNA synthesizer, specifying the positions for the incorporation of 2'-O-Me phosphoramidites.[11]

  • Synthesis Cycle (repeated for each nucleotide): a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support using the deblocking solution. b. Coupling: Add the next phosphoramidite (standard or 2'-O-Me) along with the activator to couple it to the 5'-hydroxyl of the preceding nucleotide. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.

  • Purification: Purify the full-length oligonucleotide from shorter, failed sequences using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[10]

  • Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV spectrophotometry at 260 nm.

Enzymatic 2'-O-Methylation of RNA

Objective: To introduce 2'-O-Me modifications into an existing RNA molecule.

Principle: This method utilizes a cap-specific 2'-O-methyltransferase enzyme and a methyl donor (S-adenosylmethionine, SAM) to specifically methylate the 2'-hydroxyl of the first nucleotide of a capped RNA.[9]

Materials:

  • Capped RNA transcript

  • Vaccinia Capping System 2´-O-Methyltransferase (e.g., from NEB)

  • S-adenosylmethionine (SAM)

  • Reaction buffer

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 10X Reaction Buffer (2 µL)

    • SAM (32 mM, 1 µL)

    • Capped RNA (up to 10 µg)

    • RNase Inhibitor (0.5 µL)

    • 2´-O-Methyltransferase (1 µL)

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Proceed with RNA purification using a standard RNA cleanup kit or ethanol (B145695) precipitation.

Analysis of 2'-O-Methylation: Primer Extension Assay

Objective: To detect and map the location of 2'-O-Me modifications within an RNA molecule.

Principle: Reverse transcriptase is sensitive to modifications on the ribose sugar. At low dNTP concentrations, the enzyme tends to pause or stop at a 2'-O-methylated nucleotide, resulting in a truncated cDNA product. By comparing the products of reverse transcription at low and high dNTP concentrations, the position of the modification can be identified.[6][13]

Materials:

  • Total RNA or purified RNA of interest

  • 5'-radiolabeled or fluorescently labeled DNA primer specific to the target RNA

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • dNTP mixes (high and low concentrations)

  • Reaction buffer

  • DTT

  • RNase inhibitor

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Primer Annealing: Mix the RNA sample with the labeled primer, heat to denature, and then cool slowly to allow annealing.

  • Reverse Transcription: Divide the annealed sample into two reactions.

    • Low dNTP reaction: Add reverse transcriptase, buffer, DTT, RNase inhibitor, and a low concentration of dNTPs.

    • High dNTP reaction: Add the same components but with a high concentration of dNTPs.

  • Incubate both reactions at the optimal temperature for the reverse transcriptase.

  • Analysis: Denature the samples and run them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA.

  • Visualization: Visualize the gel using a phosphorimager or fluorescence scanner. A band that appears or is significantly stronger in the low dNTP lane compared to the high dNTP lane indicates a reverse transcriptase stop at a 2'-O-methylated nucleotide.[6]

Quantification of 2'-O-Methylation: RNase H-Based qPCR (Nm-VAQ)

Objective: To quantify the stoichiometry of 2'-O-Me at a specific site.

Principle: RNase H specifically cleaves the RNA strand of an RNA/DNA hybrid. A 2'-O-Me modification at the cleavage site will inhibit RNase H activity. By using a chimeric RNA/DNA probe and quantifying the amount of uncleaved RNA by qRT-PCR, the percentage of methylation at that site can be determined.[3][14]

Materials:

  • RNA sample

  • Chimeric RNA/DNA probe designed to hybridize to the target site

  • RNase H and reaction buffer

  • Reagents for reverse transcription and quantitative PCR (qRT-PCR)

  • Primers for qRT-PCR flanking the target site

Procedure:

  • Hybridization: Anneal the chimeric probe to the target RNA.

  • RNase H Digestion: Treat the RNA/probe hybrid with RNase H. The enzyme will cleave the unmodified RNA, while the 2'-O-methylated RNA will remain largely intact.

  • Reverse Transcription: Perform reverse transcription on the RNase H-treated sample to generate cDNA.

  • Quantitative PCR: Perform qPCR using primers that amplify the region spanning the cleavage site. The amount of PCR product is proportional to the amount of uncleaved (i.e., 2'-O-methylated) RNA.

  • Quantification: Compare the Ct values of the RNase H-treated sample to an untreated control to calculate the percentage of methylation.[14]

Visualizing the Landscape of 2'-O-Methylation

To better understand the complex interplay of 2'-O-Me modifications in biological systems and therapeutic development, we present a series of diagrams generated using the DOT language.

Signaling Pathways

TLR_Signaling cluster_extracellular Endosome Unmodified RNA Unmodified RNA TLR7_8 TLR7 / TLR8 Unmodified RNA->TLR7_8 Activates 2'-O-Me RNA 2'-O-Me RNA 2'-O-Me RNA->TLR7_8 Inhibits MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 IRAKs->IRF7 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines AP1 AP-1 MAPKs->AP1 AP1->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF7->Type_I_IFN

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Sequence Design synthesis Solid-Phase Synthesis (with 2'-O-Me phosphoramidites) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification Purification (HPLC/PAGE) cleavage->purification quantification Quantification (UV-Vis) purification->quantification primer_extension Primer Extension Assay (Qualitative) quantification->primer_extension rnase_h RNase H - qPCR (Quantitative) quantification->rnase_h mass_spec Mass Spectrometry (Validation) quantification->mass_spec

Therapeutic_Development_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Development cluster_clinical Clinical Development target_id Target Identification lead_design Lead Oligo Design (Sequence Selection) target_id->lead_design mod_strategy Modification Strategy (Incorporate 2'-O-Me) lead_design->mod_strategy synthesis_char Synthesis & Characterization mod_strategy->synthesis_char in_vitro In Vitro Screening (Efficacy & Stability) synthesis_char->in_vitro in_vivo In Vivo Studies (PK/PD & Toxicology) in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

Conclusion

The 2'-O-methyl modification is a cornerstone of modern RNA chemistry and therapeutics. Its ability to enhance stability, evade innate immune detection, and fine-tune the properties of RNA molecules has made it an indispensable tool for researchers and drug developers. By understanding the quantitative impact of this modification and mastering the experimental techniques for its application and analysis, the scientific community can continue to unlock the full potential of RNA as a powerful therapeutic modality. The workflows and pathways visualized herein provide a roadmap for the rational design and development of next-generation RNA-based drugs, paving the way for innovative treatments for a wide range of diseases.

References

Basic properties of Nα-Benzoyl-L-histidine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Nα-Benzoyl-L-histidine methyl ester, a versatile compound with applications in biochemical research and pharmaceutical development. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and a key biological assay, and visualizes these procedures for enhanced clarity.

Core Properties

Nα-Benzoyl-L-histidine methyl ester, also known as methyl (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoate, is a derivative of the amino acid L-histidine.[1] Its structure, featuring a benzoyl group protecting the α-amino group and a methyl ester at the carboxyl terminus, makes it a valuable intermediate in peptide synthesis and a tool for studying enzyme inhibition.[1][2]

Physicochemical Properties

The fundamental physical and chemical properties of Nα-Benzoyl-L-histidine methyl ester are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅N₃O₃[1]
Molecular Weight 273.3 g/mol [1]
Appearance White powder[1]
Melting Point 158 - 162 °C[1]
Optical Rotation [α]D24 = -30.0 ± 2º (c=1 in MeOH)[1]
Purity ≥ 98%[1]
Storage Conditions 0 - 8 °C[1]
Spectroscopic Data
SpectrumExpected Chemical Shifts / BandsReference (Analogous Compounds)
¹H NMR δ (ppm): ~8.0-7.4 (m, 5H, Ar-H of benzoyl) ~7.5 (s, 1H, imidazole (B134444) C2-H) ~6.8 (s, 1H, imidazole C4-H) ~7.0-7.2 (d, 1H, NH) ~4.8-5.0 (m, 1H, α-CH) ~3.7 (s, 3H, OCH₃) ~3.1-3.3 (m, 2H, β-CH₂)[3][4]
¹³C NMR δ (ppm): ~172 (C=O, ester) ~167 (C=O, amide) ~135 (imidazole C2) ~134 (aromatic C, quat.) ~132 (aromatic CH) ~128 (aromatic CH) ~127 (aromatic CH) ~117 (imidazole C5) ~53 (α-CH) ~52 (OCH₃) ~30 (β-CH₂)[3][5][6][7]
IR ν (cm⁻¹): ~3300 (N-H stretch) ~3100-3000 (Ar C-H stretch) ~1740 (C=O stretch, ester) ~1640 (C=O stretch, amide I) ~1540 (N-H bend, amide II)[3][4]
Mass Spec [M+H]⁺: m/z = 274.12[3]

Experimental Protocols

Synthesis of Nα-Benzoyl-L-histidine methyl ester

The following protocol is a general procedure for the synthesis of N-benzoylamino acid methyl esters, adapted for the specific synthesis of Nα-Benzoyl-L-histidine methyl ester.[4]

Step 1: Esterification of L-histidine

  • Suspend L-histidine (1 mmol) in methanol (B129727) (5 mL).

  • Add trimethylchlorosilane (TMSCl) (2 mmol) to the suspension.

  • Stir the solution for 12 hours at room temperature.

  • Evaporate the solvent under reduced pressure to yield L-histidine methyl ester hydrochloride. The product can be used in the next step without further purification.

Step 2: N-Benzoylation

  • Dissolve L-histidine methyl ester hydrochloride (1 mmol), benzoic acid (1 mmol), and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 mmol) in dichloromethane (B109758) (CH₂Cl₂) (10 mL).

  • Add triethylamine (B128534) (2 mmol) to the solution.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) to the reaction mixture.

  • Stir the solution at room temperature overnight.

  • Add CH₂Cl₂ (20 mL) and a saturated aqueous solution of NH₄Cl (10 mL) to the mixture.

  • Separate the organic layer, and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic fractions, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain Nα-Benzoyl-L-histidine methyl ester.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Benzoylation Histidine L-Histidine Stir_12h Stir 12h at RT Histidine->Stir_12h MeOH_TMSCl Methanol (MeOH) Trimethylchlorosilane (TMSCl) MeOH_TMSCl->Stir_12h Evaporation1 Evaporation Stir_12h->Evaporation1 His_OMe L-Histidine methyl ester HCl Evaporation1->His_OMe Stir_Overnight Stir overnight at RT His_OMe->Stir_Overnight Benzoic_Acid Benzoic Acid Benzoic_Acid->Stir_Overnight Reagents DMAP, Triethylamine, EDAC Reagents->Stir_Overnight Workup Aqueous Workup & Extraction Stir_Overnight->Workup Purification Column Chromatography Workup->Purification Final_Product Nα-Benzoyl-L-histidine methyl ester Purification->Final_Product

Caption: Workflow for the synthesis of Nα-Benzoyl-L-histidine methyl ester.
β-Glucosidase Inhibition Assay

Nα-Benzoyl-L-histidine methyl ester has been identified as a potential inhibitor of β-glucosidase.[2] The following is a general protocol for a colorimetric β-glucosidase inhibition assay.[2]

Materials:

  • β-glucosidase enzyme solution in a suitable buffer (e.g., sodium phosphate (B84403) buffer).

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution.

  • Nα-Benzoyl-L-histidine methyl ester (test compound) stock solution in DMSO.

  • Positive control inhibitor (e.g., deoxynojirimycin).

  • Stop solution (e.g., 0.1 M Na₂CO₃).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the Nα-Benzoyl-L-histidine methyl ester from the stock solution in the assay buffer.

  • In a 96-well microplate, add 20 µL of the test compound dilutions to the sample wells.

  • Add 20 µL of the buffer to the negative control wells and 20 µL of the positive control inhibitor to the positive control wells.

  • Add 20 µL of the β-glucosidase enzyme solution to all wells except for the blank wells (which contain only buffer).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prepare_Inhibitor Prepare serial dilutions of Nα-Benzoyl-L-histidine methyl ester Dispense_Reagents Dispense inhibitor, controls, and enzyme into 96-well plate Prepare_Inhibitor->Dispense_Reagents Prepare_Controls Prepare positive and negative controls Prepare_Controls->Dispense_Reagents Pre_incubation Pre-incubate at 37°C for 10 minutes Dispense_Reagents->Pre_incubation Add_Substrate Add pNPG substrate to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 20-30 minutes Add_Substrate->Incubation Stop_Reaction Add stop solution Incubation->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the β-glucosidase inhibition assay.

Biological and Chemical Context

Nα-Benzoyl-L-histidine methyl ester serves as a valuable tool in several areas of scientific research:

  • Enzyme Inhibition Studies: As demonstrated, it is investigated for its potential to inhibit enzymes like β-glucosidase.[2] The benzoyl and methyl ester groups can influence its binding to the active or allosteric sites of enzymes, providing a scaffold for the development of more potent and selective inhibitors.

  • Peptide Synthesis: The protected amino and carboxyl groups allow for its use as a building block in the stepwise synthesis of peptides. The benzoyl group can be removed under specific conditions to allow for the formation of a peptide bond.

  • Biochemical Probes: Derivatives of Nα-Benzoyl-L-histidine methyl ester can be synthesized to create probes for studying protein-protein interactions and other biological processes.

The imidazole side chain of the histidine residue can also play a crucial role in its biological activity, participating in hydrogen bonding and coordination with metal ions within protein active sites.

Safety and Handling

Appropriate safety precautions should be taken when handling Nα-Benzoyl-L-histidine methyl ester. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Pivotal Role of Benzoylated Ribonucleosides: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of bioactive molecules like oligonucleotides. Among these, benzoylated ribonucleosides have emerged as indispensable intermediates, enabling the efficient and high-yield synthesis of RNA and its analogs. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of benzoylated ribonucleosides, with a focus on their application in drug development and therapeutic innovation.

Discovery and Fundamental Importance

The introduction of the benzoyl group as a protective moiety for the hydroxyl and exocyclic amine functions of ribonucleosides marked a significant advancement in nucleic acid chemistry. This strategy proved crucial for overcoming the inherent reactivity of these functional groups, which would otherwise lead to undesirable side reactions during oligonucleotide synthesis. The benzoyl group offers a balance of stability under the conditions of oligonucleotide chain elongation and facile removal during the final deprotection steps. This has made the synthesis of RNA, DNA-RNA hybrids, and various modified oligonucleotides a more controlled and reproducible process.[1]

The primary role of benzoylation is to mask the reactive sites on the nucleobase and the sugar moiety, allowing for the selective formation of the desired phosphodiester backbone. For instance, in the widely used phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis, the exocyclic amino groups of adenosine (B11128) and cytidine (B196190) are commonly protected with benzoyl groups, while the guanosine (B1672433) amino group is often protected with an isobutyryl group.[1] This protection scheme is orthogonal to the acid-labile 5'-hydroxyl protecting group (typically a dimethoxytrityl group), allowing for its selective removal at each coupling cycle.[2][3]

Synthesis of Benzoylated Ribonucleosides: Protocols and Quantitative Data

The efficient synthesis of benzoylated ribonucleosides is a critical first step in the production of high-quality oligonucleotides. Several methods have been developed, with the use of benzoyl chloride or benzoyl cyanide in the presence of a base being the most common.

Experimental Protocols

Protocol 1: General Benzoylation of Ribonucleosides using Benzoyl Chloride

This protocol describes a general procedure for the benzoylation of the exocyclic amino group of a ribonucleoside.

  • Materials:

    • Ribonucleoside (e.g., adenosine, cytidine)

    • Anhydrous pyridine (B92270)

    • Benzoyl chloride

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • The ribonucleoside is dried by co-evaporation with anhydrous pyridine.

    • The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Benzoyl chloride (1.1 to 1.5 equivalents per hydroxyl and amino group to be protected) is added dropwise to the solution at 0 °C.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of cold water or a saturated NaHCO₃ solution.

    • The mixture is extracted with dichloromethane.

    • The organic layers are combined, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Protocol 2: Efficient Benzoylation using Benzoyl Cyanide and DMAP

This method offers a mild and efficient alternative for the benzoylation of nucleosides.[4]

  • Materials:

    • Nucleoside (deoxy- or ribonucleoside)

    • Anhydrous pyridine

    • Benzoyl cyanide (BzCN)

    • 4-Dimethylaminopyridine (DMAP, catalytic amount)

    • Water

    • Petroleum ether

  • Procedure:

    • The anhydrous nucleoside is dissolved in dry pyridine.

    • A catalytic amount of DMAP is added to the solution.

    • The appropriate equivalents of benzoyl cyanide are added, and the reaction is stirred at the specified temperature (see Table 1).

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is poured into a mixture of ice-water and petroleum ether.

    • The precipitated product is filtered, washed with water and petroleum ether, and dried to afford the benzoylated nucleoside.[4]

Quantitative Data on Benzoylation Reactions

The efficiency of benzoylation reactions is crucial for the overall yield of the subsequent oligonucleotide synthesis. The following table summarizes representative yields for the benzoylation of various nucleosides using benzoyl cyanide.

Starting CompoundBenzoyl Cyanide (equiv.)Reaction Time/TemperatureProduct(s)Yield (%)Reference
2'-Deoxycytidine2.22 h / 40°CN⁴-Benzoyl-2'-deoxycytidine79.3[4]
2'-Deoxycytidine8.02 h / 40°CN⁴,3',5'-Tribenzoyl-2'-deoxycytidine96.5[4]
2'-Deoxyguanosine6.04 h / 115°CN²,3',5'-Tribenzoyl-2'-deoxyguanosine89.0[4]
Guanosine6.05 h / 40°CN²,2',3',5'-Tetrabenzoylguanosine71.5[4]
Cytidine6.87 h / 40°CN⁴,2',3',5'-Tetrabenzoylcytidine92.0[4]
Table 1: Yields of benzoylated nucleosides using benzoyl cyanide.

Role in Solid-Phase Oligonucleotide Synthesis

Benzoylated ribonucleosides, after conversion to their phosphoramidite derivatives, are the key building blocks for the automated solid-phase synthesis of RNA. The phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition: detritylation, coupling, capping, and oxidation.

Experimental Workflow: The Phosphoramidite Cycle

The following diagram illustrates the key steps in the phosphoramidite cycle for RNA synthesis.

Phosphoramidite_Cycle cluster_cycle Phosphoramidite Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Forms phosphite (B83602) triester bond Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Adds new nucleotide Oxidation 4. Oxidation Stabilizes the phosphate (B84403) backbone Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Prepares for next cycle End Cleavage and Deprotection Oxidation->End After final cycle Phosphoramidite Benzoylated Ribonucleoside Phosphoramidite Phosphoramidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Capping_Reagents Capping Reagents (Acetic Anhydride, NMI) Capping_Reagents->Capping Oxidizing_Agent Oxidizing Agent (Iodine solution) Oxidizing_Agent->Oxidation DCA Dichloroacetic Acid (DCA) DCA->Deblocking Start Start with Solid Support Start->Deblocking Signaling_Pathways cluster_stat1 STAT1 Pathway cluster_s6 S6 Ribosomal Protein Pathway IFN IFN-containing drug combinations STAT1 STAT1 IFN->STAT1 STAT1_p pSTAT1 STAT1->STAT1_p Phosphorylation Antiviral_State Antiviral State STAT1_p->Antiviral_State Induces HSV1 HSV-1 Infection S6_p pS6 HSV1->S6_p Induces Phosphorylation S6 S6 Ribosomal Protein Viral_Replication Viral Replication S6_p->Viral_Replication Promotes Ribavirin Ribavirin Ribavirin->S6_p Inhibits

References

Stability of Bz-OMe-rA in Diverse Chemical Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Benzoyl-2'-O-methyl-riboadenosine (Bz-OMe-rA), a modified ribonucleoside integral to the synthesis of therapeutic oligonucleotides. Understanding the stability profile of this molecule is critical for the development, formulation, and manufacturing of robust and effective RNA-based therapeutics. This document details its behavior in acidic, basic, and oxidative environments, as well as its susceptibility to enzymatic degradation.

Core Stability Characteristics

The stability of this compound is primarily dictated by two key modifications: the 2'-O-methyl (2'-OMe) group on the ribose sugar and the benzoyl (Bz) protecting group on the exocyclic amine of the adenine (B156593) base. The 2'-OMe modification significantly enhances the stability of the phosphodiester backbone, while the benzoyl group is a temporary protecting group that is designed to be removed under specific conditions.

Acidic Conditions

This compound exhibits considerable stability in mild to moderately acidic environments. The 2'-O-methyl group sterically hinders the 2'-hydroxyl, which is necessary for the intramolecular transesterification reaction that leads to phosphodiester bond cleavage under acidic conditions. The N-glycosidic bond between the adenine base and the ribose sugar is also relatively stable to acid hydrolysis. However, prolonged exposure to strong acids can lead to depurination, a common degradation pathway for purine (B94841) nucleosides.

Basic Conditions

The primary point of instability for this compound in a basic environment is the benzoyl protecting group. This group is intentionally designed to be labile to basic conditions to allow for its removal during oligonucleotide synthesis. Treatment with a base, such as aqueous or gaseous ammonia (B1221849) or methylamine, will readily cleave the benzoyl group. In contrast, the 2'-O-methyl modification confers significant resistance to alkaline hydrolysis of the phosphodiester backbone, a major degradation pathway for unmodified RNA. This modification prevents the 2'-hydroxyl from acting as a nucleophile in the base-catalyzed cleavage of the adjacent phosphodiester bond.

Oxidative Conditions

While the 2'-O-methyl group itself does not directly protect against oxidative damage, the overall stability of an oligonucleotide containing this modification in an oxidative environment is generally enhanced due to the increased backbone stability. However, the adenine base can be susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of various oxidation products.

Enzymatic Degradation

The 2'-O-methyl modification provides substantial protection against degradation by a wide range of nucleases.[1] This increased nuclease resistance is a key reason for the widespread use of 2'-O-methylated nucleotides in therapeutic oligonucleotides, as it prolongs their half-life in biological systems.[1]

Quantitative Stability Data

Precise quantitative data on the degradation kinetics of this compound is not extensively available in the public domain. However, based on the known properties of 2'-O-methylated RNA and benzoyl-protected nucleosides, the following tables summarize the expected stability profile.

Chemical EnvironmentStress ConditionExpected Stability of 2'-OMe BackboneExpected Stability of Benzoyl GroupPrimary Degradation Pathway(s)
Acidic Mild Acid (pH 4-6)HighHighMinimal degradation
Strong Acid (pH < 2)ModerateHighDepurination
Basic Mild Base (pH 8-10)HighLow to ModerateBenzoyl group removal
Strong Base (pH > 12)HighVery LowRapid benzoyl group removal
Oxidative Hydrogen PeroxideHighModerateBase oxidation
Enzyme ClassExample Enzyme(s)Expected Stability of 2'-OMe Backbone
Endonucleases RNase A, RNase T1High
Exonucleases Snake Venom PhosphodiesteraseHigh

Experimental Protocols

The following are generalized protocols for assessing the stability of modified oligonucleotides like those containing this compound. Specific parameters may need to be optimized for the exact molecule and analytical method.

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of a modified oligonucleotide under various stress conditions.

Materials:

  • Modified oligonucleotide stock solution (e.g., 1 mg/mL in nuclease-free water)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Nuclease-free water

  • pH meter

  • Thermomixer or incubator

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Sample Preparation: Prepare aliquots of the oligonucleotide stock solution for each stress condition.

  • Acid Hydrolysis:

    • Add an equal volume of HCl solution to the oligonucleotide aliquot.

    • Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).

    • Neutralize the reaction with an equimolar amount of NaOH.

  • Base Hydrolysis:

    • Add an equal volume of NaOH solution to the oligonucleotide aliquot.

    • Incubate at room temperature for various time points (e.g., 15 min, 1 hr, 4 hr).

    • Neutralize the reaction with an equimolar amount of HCl.

  • Oxidative Degradation:

    • Add H₂O₂ solution to the oligonucleotide aliquot.

    • Incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours).

  • Thermal Degradation:

    • Incubate an aliquot of the oligonucleotide solution at an elevated temperature (e.g., 80°C) for various time points.[2]

  • Analysis:

    • Analyze the stressed samples by ion-pair reversed-phase HPLC (IP-RP-HPLC) to separate the parent oligonucleotide from its degradation products.[2][3]

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

    • If a mass spectrometer is available, analyze the degradation products to identify their structures.[2][3]

HPLC Analysis of RNA Degradation Products

Objective: To separate and quantify the parent oligonucleotide and its degradation products.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase C18 column suitable for oligonucleotide analysis.

Reagents:

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Injection: Inject a defined volume of the sample from the forced degradation study.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the parent oligonucleotide and its degradation products.

  • Detection: Monitor the elution profile at a specific wavelength (e.g., 260 nm).

  • Data Analysis: Integrate the peak areas to determine the relative amounts of the parent compound and its degradation products.

Mass Spectrometry Analysis of Degradation Products

Objective: To identify the chemical structure of degradation products.

Instrumentation:

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation: Separate the degradation products using an HPLC method similar to the one described above.

  • Mass Spectrometry:

    • Acquire mass spectra of the eluting peaks in negative ion mode.

    • Determine the accurate mass of the parent ion and its fragments.

  • Data Analysis:

    • Use the accurate mass measurements to propose elemental compositions for the degradation products.

    • Analyze the fragmentation patterns to elucidate the structure of the degradation products.[2][3]

Signaling Pathways and Biological Implications

The enhanced stability of 2'-O-methylated RNA has significant biological implications. In the context of mRNA, increased stability can lead to a longer half-life in the cell, resulting in increased protein expression.[4][5] This can be particularly important in disease states where the expression of certain proteins is dysregulated. For example, the overexpression of FBL (fibrillarin), a methyltransferase responsible for 2'-O-methylation, has been observed in some cancers and is associated with increased expression of mRNAs involved in cancer pathways.[4][6]

Below is a conceptual diagram illustrating how the stability of 2'-O-methylated mRNA can influence cellular signaling.

Signaling_Pathway cluster_0 Cellular Environment FBL FBL (Methyltransferase) mRNA mRNA Transcript FBL->mRNA Methylation TwoOMe_mRNA 2'-O-Methylated mRNA (Increased Stability) mRNA->TwoOMe_mRNA Degradation mRNA Degradation mRNA->Degradation TwoOMe_mRNA->Degradation Inhibition Protein Protein Synthesis (Translation) TwoOMe_mRNA->Protein Signaling Downstream Signaling Pathways Protein->Signaling

Caption: Impact of 2'-O-methylation on mRNA stability and cellular signaling.

This diagram illustrates that the methylation of mRNA by enzymes like FBL leads to a more stable 2'-O-methylated mRNA. This increased stability reduces the rate of mRNA degradation, thereby increasing the amount of protein synthesized. The resulting increase in protein levels can then impact downstream signaling pathways.

References

The 2'-Methoxy Group on Ribose: A Technical Guide to its Function and Application in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the various chemical alterations, the introduction of a methoxy (B1213986) group at the 2' position of the ribose sugar (2'-O-methylation) has emerged as a critical tool for enhancing the drug-like properties of nucleic acid-based molecules. This technical guide provides an in-depth exploration of the multifaceted functions of the 2'-methoxy group, its impact on the structural and functional characteristics of oligonucleotides, and its applications in the development of antisense oligonucleotides, siRNAs, and other nucleic acid therapies. Detailed experimental protocols for characterizing 2'-O-methylated oligonucleotides are provided, along with a comprehensive summary of quantitative data to aid in the design and evaluation of these modified nucleic acids.

Core Functions of the 2'-Methoxy Group

The seemingly subtle addition of a methyl group to the 2'-hydroxyl of the ribose moiety imparts a range of beneficial properties to oligonucleotides. These advantages stem from fundamental changes in the sugar's conformation and steric profile.

Enhanced Nuclease Resistance

Unmodified RNA is highly susceptible to degradation by endo- and exonucleases present in biological fluids and within cells. The 2'-hydroxyl group plays a crucial role in the mechanism of enzymatic hydrolysis of the phosphodiester backbone. The introduction of a bulky methyl group at this position sterically hinders the approach of nuclease enzymes, significantly increasing the oligonucleotide's resistance to degradation.[1] This enhanced stability is a prerequisite for the in vivo application of oligonucleotide therapeutics, leading to a longer circulatory half-life and sustained therapeutic effect.[2][3]

Increased Thermal Stability and Binding Affinity

The 2'-methoxy group influences the conformational preference of the ribose sugar. It favors a C3'-endo pucker, which is characteristic of an A-form helix, the native conformation of RNA duplexes.[2] This "pre-organization" of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable and higher-affinity binding to complementary RNA targets.[4] This increased binding affinity, often quantified by a higher melting temperature (Tm), is crucial for the potency of antisense oligonucleotides and the efficiency of siRNA-mediated gene silencing.[5]

Modulation of Immune Response

Certain unmodified nucleic acid sequences can be recognized by the innate immune system, leading to undesirable inflammatory responses. Chemical modifications, including 2'-O-methylation, can help to mitigate these off-target effects by altering the way the oligonucleotide interacts with immune receptors.[6]

Quantitative Impact of 2'-O-Methylation

The effects of 2'-O-methylation can be quantified through various biophysical and biochemical assays. The following tables summarize key data on the impact of this modification on thermal stability, nuclease resistance, and siRNA potency.

Table 1: Enhancement of Thermal Stability (Tm)

The melting temperature (Tm) is the temperature at which half of the oligonucleotide duplexes dissociate into single strands. An increase in Tm indicates a more stable duplex.

Oligonucleotide TypeModificationΔTm per modification (°C)Reference
RNA/RNA duplex2'-O-Methyl+1.3[7]
DNA/RNA hybrid2'-O-Methyl+1.5 - 2.0[5]
siRNA duplex2'-O-Methyl+0.5 - 1.0[8]

Note: The exact ΔTm can vary depending on the sequence, length, and overall modification pattern of the oligonucleotide.

Table 2: Improvement in Nuclease Resistance

Nuclease resistance is often assessed by measuring the half-life (t1/2) of the oligonucleotide in the presence of nucleases, such as in human serum.

Oligonucleotide TypeModificationHalf-life in 10% FBSReference
Unmodified DNANone~1.5 hours[3]
Phosphorothioate (B77711) DNA (S-ODN)Phosphorothioate>72 hours[2]
2'-O-Methyl Phosphorothioate (Me-S-ODN)2'-O-Methyl + Phosphorothioate>72 hours[2]
Unmodified siRNANone< 1 hour[9]
Fully 2'-O-Methyl modified siRNA2'-O-Methyl>24 - 48 hours[9]

FBS: Fetal Bovine Serum

Table 3: Effect on siRNA Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For siRNAs, it represents the concentration required to reduce the target mRNA or protein expression by 50%.

Target GenesiRNA ModificationIC50 (nM)Fold Change vs. UnmodifiedReference
SERPINA6Unmodified1.2-[8]
SERPINA6Fully 2'-O-Methyl/2'-Fluoro0.81.5[8]
AGTUnmodified25.1-[8]
AGTFully 2'-O-Methyl/2'-Fluoro15.81.6[8]
PTENUnmodified~10-[4]
PTENFully 2'-O-Methyl Sense Strand~10No significant change[4]

Note: The impact of 2'-O-methylation on siRNA potency is sequence and context-dependent. While it consistently enhances stability, its effect on silencing activity can vary.

Experimental Protocols

Accurate characterization of 2'-O-methylated oligonucleotides is essential for research and development. The following are detailed protocols for key experiments.

Thermal Melting Temperature (Tm) Analysis by UV-Vis Spectrophotometry

This protocol determines the thermal stability of an oligonucleotide duplex.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes (1 cm path length)

  • Lyophilized oligonucleotides (modified and complementary strands)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing: In a microcentrifuge tube, combine equimolar amounts of the 2'-O-methylated oligonucleotide and its complementary strand in melting buffer to a final concentration of 1-5 µM. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a rate of 0.5-1.0°C per minute.

  • Measurement: Blank the spectrophotometer with the melting buffer. Place the cuvette containing the annealed duplex into the temperature-controlled cell holder. Start the temperature ramp and record the A260 at each temperature point.

  • Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.

Nuclease Resistance Assay using Gel Electrophoresis

This protocol assesses the stability of oligonucleotides in the presence of nucleases, such as those found in serum.

Materials:

  • Human or fetal bovine serum (FBS)

  • Modified and unmodified oligonucleotides

  • Phosphate-buffered saline (PBS)

  • Denaturing polyacrylamide gel (15-20%)

  • Urea

  • 10x TBE buffer

  • Formamide (B127407) loading buffer

  • Gel electrophoresis apparatus and power supply

  • Staining agent (e.g., SYBR Gold or GelRed)

  • Gel imaging system

Procedure:

  • Incubation: In separate microcentrifuge tubes, incubate a fixed amount of each oligonucleotide (e.g., 1 µg) with a defined concentration of serum (e.g., 50% in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and immediately quench the nuclease activity by adding formamide loading buffer and placing the sample on ice or freezing it at -20°C.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel containing urea.

  • Electrophoresis: Heat the samples at 95°C for 5 minutes, then immediately place them on ice before loading them onto the gel. Run the gel in 1x TBE buffer at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system.

  • Analysis: The intensity of the full-length oligonucleotide band at each time point is quantified. The half-life is determined as the time at which 50% of the initial amount of the full-length oligonucleotide has been degraded.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated capture probe (complementary to the target RNA)

  • Target RNA

  • 2'-O-methylated oligonucleotide (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Surface Preparation: Immobilize the biotinylated capture probe onto the streptavidin-coated sensor chip.

  • Target Capture: Inject the target RNA over the sensor surface to allow it to hybridize with the immobilized capture probe.

  • Binding Analysis: Inject a series of concentrations of the 2'-O-methylated oligonucleotide (analyte) over the surface containing the captured target RNA. Monitor the change in the SPR signal (response units, RU) in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a short pulse of a high salt buffer or a brief change in pH), preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows discussed in this guide.

Ribose_Modification cluster_unmodified Unmodified Ribose cluster_modified 2'-O-Methylated Ribose cluster_properties Resulting Properties Unmodified Ribose OH 2'-Hydroxyl (OH) Unmodified->OH Susceptible to nuclease degradation Modified Ribose OMe 2'-Methoxy (O-CH3) Modified->OMe Steric hindrance Nuclease_Resistance Increased Nuclease Resistance OMe->Nuclease_Resistance Increased_Stability Increased Duplex Stability (Higher Tm) OMe->Increased_Stability

Figure 1: Logical relationship between the 2'-methoxy modification and its primary functional advantages.

Nuclease_Assay_Workflow cluster_workflow Nuclease Resistance Assay Workflow Start Start: Oligonucleotide + Serum Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Quench Quench Nuclease Activity Timepoints->Quench PAGE Denaturing PAGE Quench->PAGE Stain Stain Gel PAGE->Stain Visualize Visualize and Quantify Full-Length Oligo Stain->Visualize End Determine Half-Life Visualize->End

Figure 2: A streamlined workflow for the nuclease resistance assay using gel electrophoresis.

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize Biotinylated Capture Probe Capture Capture Target RNA Immobilize->Capture Association Inject 2'-OMe Oligo (Association) Capture->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Analysis Data Analysis: Determine ka, kd, KD Dissociation->Analysis Regeneration->Association Next Concentration

Figure 3: The experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Conclusion

The 2'-methoxy modification of ribose is a powerful and versatile tool in the design of oligonucleotide therapeutics. By conferring enhanced nuclease resistance and increasing binding affinity to target RNA, this modification addresses two of the most significant challenges in the development of nucleic acid-based drugs. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for understanding, utilizing, and characterizing 2'-O-methylated oligonucleotides. As our understanding of the intricate interactions between modified oligonucleotides and biological systems continues to grow, the rational application of modifications like 2'-O-methylation will be paramount in the creation of the next generation of safe and effective nucleic acid therapies.

References

An Exploratory Technical Guide on the Biological Activity of Nα-Benzoyl-L-arginine Methyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its close structural analog, Nα-Benzoyl-L-arginine ethyl ester (BAEE or Bz-Arg-OEt), to serve as a proxy for understanding the potential biological profile of Bz-Arg-OMe. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) is a derivative of the amino acid L-arginine. While specific studies on Bz-Arg-OMe are scarce, its ethyl ester counterpart, Nα-Benzoyl-L-arginine ethyl ester (BAEE), is a well-characterized compound used extensively as a substrate in various enzymatic assays. This guide will focus on the biological activities of BAEE, providing quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams to infer the potential activities of Bz-Arg-OMe. BAEE is recognized as a substrate for several proteases, including trypsin, kallikreins, and subtilisins, as well as for protein arginine deiminase 4 (PAD4).

Quantitative Data on the Biological Activity of Nα-Benzoyl-L-arginine Ethyl Ester (BAEE)

The following tables summarize the available quantitative data for the interaction of BAEE with various enzymes. This data is crucial for understanding the substrate specificity and potential inhibitory profile of arginine derivatives.

Table 1: Kinetic Parameters of BAEE as an Enzyme Substrate

EnzymeSpeciesKm (M)kcat (s-1)kcat/Km (M-1s-1)Notes
TrypsinBovine1.56 x 10-50.0815.19 x 103Hydrolyzed as fast as Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA)[1]

Table 2: IC50 Values of Arginine Derivatives against Protein Arginine Deiminase 4 (PAD4)

CompoundIC50 (µM)Notes
F-amidine21.6 ± 2.1A potent PAD4 inhibitor.
Cl-amidine5.9 ± 0.3A potent PAD4 inhibitor.
Rhodamine-conjugated F-amidine (RFA)23.7 ± 4.1An activity-based protein profiling (ABPP) probe for PAD4.[2]
Rhodamine-conjugated Cl-amidine (RCA)7.4 ± 0.8An activity-based protein profiling (ABPP) probe for PAD4.[2]

Note: While the above table does not contain data for Bz-Arg-OMe or BAEE as inhibitors, it provides context for the types of arginine derivatives that have been investigated as PAD4 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of exploratory studies. The following are protocols for key experiments involving BAEE.

1. Trypsin Activity Assay using BAEE

This procedure is a continuous spectrophotometric rate determination based on the hydrolysis of BAEE by trypsin, which results in an increase in absorbance at 253 nm.[3]

  • Reagents:

    • 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C

    • 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) Solution in Buffer

    • 1 mM Hydrochloric Acid (HCl)

    • Trypsin Enzyme Solution (425-575 units/mL in cold 1 mM HCl)

  • Procedure:

    • Pipette 3.0 mL of the BAEE Substrate Solution into a quartz cuvette.

    • Add 0.2 mL of the Trypsin Enzyme Solution.

    • Immediately mix by inversion and place the cuvette in a spectrophotometer.

    • Record the increase in absorbance at 253 nm for approximately 5 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.

  • Unit Definition: One BAEE unit of trypsin activity will produce a ΔA253 of 0.001 per minute at pH 7.6 and 25 °C in a 3.2 mL reaction volume.[3][4]

2. Protein Arginine Deiminase 4 (PAD4) Activity Assay

Several methods can be employed to measure PAD4 activity. One common method involves the detection of ammonia (B1221849), a byproduct of the deimination reaction catalyzed by PADs.

  • Principle: PAD4 converts the arginine residue of a substrate (like BAEE) to citrulline, releasing ammonia. The ammonia can be quantified using a coupled enzyme reaction that results in a colorimetric or fluorometric readout.

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 2 mM DTT)

    • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate

    • Recombinant Human PAD4 enzyme

    • Ammonia detection reagent kit (commercially available)

  • Procedure:

    • Pre-incubate the PAD4 enzyme with any potential inhibitors in the assay buffer.

    • Initiate the reaction by adding the BAEE substrate.

    • Incubate at 37 °C for a specified time.

    • Stop the reaction (e.g., by adding EDTA to chelate calcium).

    • Add the ammonia detection reagents according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence to determine the amount of ammonia produced, which is proportional to PAD4 activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key processes.

Trypsin_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 7.6) - BAEE Substrate Solution - Trypsin Solution Mix Mix BAEE and Trypsin in a cuvette Reagents->Mix Add to reaction Spectro Measure Absorbance increase at 253 nm Mix->Spectro Start measurement Calc Calculate ΔA253/min from linear rate Spectro->Calc Obtain data PAD4_Assay_Workflow cluster_incubation Pre-incubation cluster_reaction Deimination Reaction cluster_detection Ammonia Detection cluster_readout Measurement Incubate Incubate PAD4 enzyme with test compound Reaction Add BAEE substrate to initiate reaction Incubate->Reaction Start reaction Detect Stop reaction and add ammonia detection reagents Reaction->Detect Stop and detect Readout Measure absorbance or fluorescence Detect->Readout Quantify signal Arginine_mTOR_Signaling cluster_sensing Arginine Sensing cluster_regulation GATOR Complex Regulation cluster_mTORC1 mTORC1 Activation Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 Binds to GATOR2 GATOR2 CASTOR1->GATOR2 Inhibits interaction GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inactivates mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Promotes

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-O-(2-methoxy)benzyl-rA (Bz-OMe-rA) into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the novel 2'-O-(2-methoxy)benzyl-rA (Bz-OMe-rA) modification into synthetic oligonucleotides. This modification is designed to offer enhanced properties, such as increased nuclease resistance and potential for controlled deprotection, which are highly valuable in the development of therapeutic oligonucleotides and advanced molecular biology tools.

The following sections detail the synthesis strategy, experimental protocols, and methods for characterization of oligonucleotides containing the this compound moiety. The protocols are based on established phosphoramidite (B1245037) chemistry and draw parallels from methodologies used for other bulky 2'-O-protecting groups.

Introduction to 2'-O-(2-methoxy)benzyl-rA Modification

The 2'-hydroxyl group of ribonucleosides is a critical position for modification in oligonucleotide chemistry. The 2'-O-(2-methoxy)benzyl group is a bulky aromatic protecting group that can influence the properties of an RNA oligonucleotide in several ways:

  • Steric Hindrance: The bulkiness of the group can provide steric protection against nuclease degradation, thereby increasing the in vivo stability of the oligonucleotide.

  • Conformational Effects: The modification can favor an A-form helical structure, similar to natural RNA, which is often desirable for applications such as antisense oligonucleotides and siRNAs.

  • Potential for Orthogonal Deprotection: Benzyl (B1604629) ethers can be susceptible to cleavage under specific oxidative or photolytic conditions, offering the potential for orthogonal deprotection strategies that do not interfere with standard base-labile or fluoride-labile protecting groups.[1][2][3][4][5][6][7]

Synthesis of this compound Containing Oligonucleotides

The incorporation of this compound into an oligonucleotide is achieved using standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. A this compound phosphoramidite building block is required for this process.

Key Considerations for Synthesis:
  • Coupling Time: Due to the steric bulk of the 2'-O-(2-methoxy)benzyl group, extended coupling times are recommended to ensure high coupling efficiency.[8] Similar to other bulky 2'-O-protecting groups like TBDMS and TOM, a coupling time of 6-12 minutes is a reasonable starting point.[8][9]

  • Activator: A potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT), is recommended to drive the coupling reaction to completion.[10][11]

  • Reagents: High-quality, anhydrous reagents are crucial for successful oligonucleotide synthesis.

Table 1: Recommended Starting Parameters for Solid-Phase Synthesis
StepReagent/ParameterRecommendationRationale
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Standard protocolEfficient removal of the 5'-DMT protecting group.
Coupling 0.1 M this compound phosphoramidite in Acetonitrile (B52724); 0.25 M ETT or BTT in Acetonitrile6-12 minutesThe bulky 2'-O-protecting group requires a longer reaction time to achieve high coupling efficiency.[8][9]
Capping Acetic Anhydride/Lutidine/THF (Cap A) and N-Methylimidazole/THF (Cap B)Standard protocolTo cap any unreacted 5'-hydroxyl groups and prevent the formation of n-1 shortmer sequences.
Oxidation 0.02 M Iodine in THF/Pyridine/WaterStandard protocolTo oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the steps for incorporating a single this compound unit into an oligonucleotide sequence on a 1 µmole scale using an automated synthesizer.

Materials:

  • This compound CE Phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • All necessary synthesizer reagents (TCA, Acetonitrile, Activator, Capping reagents, Oxidizer)

Procedure:

  • Synthesizer Setup:

    • Install the this compound phosphoramidite vial on a designated port on the synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for this compound incorporation.

    • Set the synthesis scale to 1 µmole.

    • Modify the synthesis cycle for the this compound monomer to include an extended coupling time of 10 minutes.

  • Synthesis Initiation:

    • Initiate the automated synthesis program.

    • The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each monomer addition.

  • Post-Synthesis:

    • Upon completion of the synthesis, the CPG support with the full-length oligonucleotide is expelled from the column.

    • The oligonucleotide is now ready for cleavage and deprotection.

Cleavage and Deprotection

A two-step deprotection process is generally required for RNA-containing oligonucleotides. The first step removes the base and phosphate protecting groups, and the second step removes the 2'-hydroxyl protecting group.

Table 2: Recommended Deprotection Conditions
StepReagentConditionsPurpose
Step 1: Cleavage and Base/Phosphate Deprotection Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v)65°C for 15 minutesCleavage from the solid support and removal of cyanoethyl phosphate protecting groups and standard exocyclic amine protecting groups (Bz, Ac, iBu).[12]
Step 2: 2'-O-Bz-OMe Deprotection To be determined empirically. Options include oxidative or photolytic cleavage.See discussion below.Selective removal of the 2'-O-(2-methoxy)benzyl group.

Note on 2'-O-Bz-OMe Deprotection: The optimal conditions for the removal of the 2'-O-(2-methoxy)benzyl group need to be determined experimentally. Based on literature for similar benzyl ether protecting groups, the following approaches can be explored:

  • Oxidative Cleavage: Reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or oxoammonium salts have been used for the cleavage of benzyl ethers.[3][4][5][6][7] These conditions are typically mild and can be orthogonal to other protecting groups.

  • Photolytic Cleavage: If the benzyl group is substituted with a photolabile moiety (e.g., a nitro group), deprotection can be achieved by irradiation with UV light at a specific wavelength.[1][2][13][14][15] The 2-methoxybenzyl group itself may exhibit some photosensitivity.

Experimental Protocol: Cleavage and Deprotection

Materials:

  • CPG support with synthesized oligonucleotide

  • Ammonium Hydroxide/Methylamine (AMA) solution

  • Reagents for 2'-O-deprotection (to be determined)

  • Appropriate buffers and solvents

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a 2 mL screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate the vial at 65°C for 15 minutes.

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-O-(2-methoxy)benzyl Deprotection:

    • This step requires optimization. A suggested starting point for oxidative cleavage:

      • Dissolve the dried oligonucleotide in an appropriate solvent system (e.g., dichloromethane/water).

      • Add the oxidative reagent (e.g., DDQ) and stir at room temperature.

      • Monitor the reaction by HPLC or LC-MS until deprotection is complete.

      • Quench the reaction and purify the oligonucleotide.

Purification and Characterization

Purification of the final oligonucleotide is essential to remove truncated sequences and byproducts from the deprotection steps.

Table 3: Purification and Analysis Methods
MethodPurposeTypical Conditions
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of the full-length oligonucleotide.C18 column with a triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP) ion-pairing agent and an acetonitrile gradient.[16][17][18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Characterization of the purified oligonucleotide to confirm its identity and purity.Coupling of an HPLC system to an electrospray ionization (ESI) mass spectrometer.[18][19][20]

Experimental Protocol: Purification and Analysis

Materials:

  • Deprotected oligonucleotide sample

  • HPLC system with a C18 column

  • LC-MS system

  • Appropriate mobile phases and buffers

Procedure:

  • RP-HPLC Purification:

    • Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A.

    • Inject the sample onto the C18 column.

    • Elute the oligonucleotide using a gradient of acetonitrile in TEAA or HFIP buffer.

    • Collect the peak corresponding to the full-length product.

    • Desalt the collected fraction and lyophilize to obtain the purified oligonucleotide.

  • LC-MS Analysis:

    • Dissolve a small aliquot of the purified oligonucleotide in an appropriate solvent.

    • Inject the sample into the LC-MS system.

    • Analyze the mass spectrum to confirm the molecular weight of the final product.

    • Assess the purity by analyzing the chromatogram.

Visualizing the Workflow

The following diagram illustrates the overall workflow for incorporating this compound into oligonucleotides.

experimental_workflow cluster_synthesis Solid-Phase Synthesis (Automated) cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis synthesis_start Start with CPG Support deblocking Deblocking (TCA) synthesis_start->deblocking coupling Coupling (this compound Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation synthesis_end Repeat for each monomer oxidation->synthesis_end cleavage Cleavage & Base Deprotection (AMA) synthesis_end->cleavage deprotection_2 2'-O-Bz-OMe Deprotection (Optimized) cleavage->deprotection_2 purification RP-HPLC Purification deprotection_2->purification analysis LC-MS Analysis purification->analysis final_product final_product analysis->final_product Purified Oligonucleotide

Caption: Experimental workflow for oligonucleotide synthesis with this compound.

This detailed protocol and the accompanying information provide a solid foundation for researchers to successfully incorporate the this compound modification into their oligonucleotides. As with any novel chemical modification, empirical optimization of the coupling and deprotection steps will be key to achieving high yields and purity.

References

Step-by-Step Guide for Solid-Phase RNA Synthesis Using 2'-OMe-A(Bz)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase synthesis of 2'-O-Methyl (2'-OMe) modified RNA oligonucleotides using 2'-OMe-A(Bz) phosphoramidite (B1245037). The inclusion of 2'-OMe modifications in RNA strands confers increased nuclease resistance and enhances hybridization properties, making them valuable for various therapeutic and diagnostic applications, including antisense oligonucleotides and siRNAs.[1][2] This protocol outlines the entire workflow, from automated solid-phase synthesis to final purification and characterization of the desired 2'-OMe RNA product.

Introduction to 2'-OMe RNA Synthesis

Solid-phase synthesis allows for the controlled, stepwise assembly of RNA oligonucleotides on a solid support, typically controlled pore glass (CPG).[3][4] The synthesis cycle involves four key chemical reactions: detritylation, coupling, capping, and oxidation. For the synthesis of 2'-OMe RNA, phosphoramidite monomers with a methyl group protecting the 2'-hydroxyl position are utilized.[5] This modification not only provides nuclease resistance but is also sterically similar to the 2'-hydroxyl group of natural RNA, maintaining a favorable A-form helical geometry in duplexes.[6][7] The benzoyl (Bz) protecting group on the exocyclic amine of adenosine (B11128) is a standard protection strategy compatible with the overall synthesis and deprotection chemistry.[5]

Materials and Reagents

Phosphoramidites and Solid Support
  • 2'-OMe-A(Bz) CE-Phosphoramidite: (e.g., LGC, Biosearch Technologies, CAS No. 110782-31-5)[5][8]

  • Other 2'-OMe phosphoramidites (e.g., 2'-OMe-U, 2'-OMe-Ac-C, 2'-OMe-iBu-G)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired first nucleoside.

Reagents for Automated Synthesis
ReagentFunctionTypical Composition
Deblocking Solution Removes the 5'-DMT protecting group3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)[9][10]
Activator Solution Activates the phosphoramidite for coupling0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in Acetonitrile[10]
Coupling Solution Contains the phosphoramidite monomer0.1 M Phosphoramidite in anhydrous Acetonitrile[11]
Capping Reagent A Acetylates unreacted 5'-hydroxyl groupsAcetic Anhydride in Tetrahydrofuran (THF)/Lutidine[10]
Capping Reagent B Catalyzes the capping reaction16% N-Methylimidazole in THF[9][10]
Oxidizing Solution Oxidizes the phosphite (B83602) triester to a phosphate (B84403) triester0.02 M Iodine in THF/Water/Pyridine[10]
Washing Solution Rinses the solid support between stepsAnhydrous Acetonitrile
Reagents for Cleavage and Deprotection
ReagentFunctionComposition
AMA Solution Cleaves the oligonucleotide from the support and removes base and phosphate protecting groups1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%)[12]
Reagents for Purification (RP-HPLC)
ReagentFunctionComposition
Mobile Phase A Aqueous buffer for RP-HPLC0.1 M Triethylammonium Acetate (TEAA), pH 7.0[13][14]
Mobile Phase B Organic modifier for RP-HPLCAcetonitrile[13][14]

Experimental Protocols

Automated Solid-Phase Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer. The following is a generalized protocol; specific parameters may need to be optimized based on the synthesizer model and the sequence being synthesized.

Synthesis Cycle Parameters:

StepReagent(s)Typical Duration
1. DetritylationDeblocking Solution60-120 seconds
2. WashingAnhydrous Acetonitrile30-60 seconds
3. CouplingPhosphoramidite + Activator6 minutes for 2'-OMe-A(Bz)[5]
4. CappingCapping Reagents A and B30-60 seconds
5. WashingAnhydrous Acetonitrile30-60 seconds
6. OxidationOxidizing Solution30-60 seconds
7. WashingAnhydrous Acetonitrile30-60 seconds

This cycle is repeated for each monomer addition until the full-length oligonucleotide is synthesized.

Cleavage and Deprotection
  • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution to the vial.[15]

  • Seal the vial tightly and heat at 65°C for 10 minutes.[5]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected RNA to a new microcentrifuge tube.

  • Dry the RNA solution completely using a vacuum concentrator.

Purification by Ion-Pair Reversed-Phase HPLC

This protocol is adapted for the purification of 2'-OMe RNA oligonucleotides.[16]

HPLC System and Column:

  • HPLC System: Agilent 1290 Infinity II Preparative LC or equivalent[16]

  • Column: Agilent PLRP-S column or equivalent C18 column[16]

  • Detection: UV at 260 nm[13]

Mobile Phases:

  • Mobile Phase A: 0.1 M TEAA, pH 7.0

  • Mobile Phase B: Acetonitrile

Protocol:

  • Reconstitute the dried RNA pellet in Mobile Phase A. A concentration of 5 mg/mL is a good starting point.[16]

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient to elute the oligonucleotide. A typical gradient might be from 5% to 25% Mobile Phase B over 20-30 minutes. The optimal gradient will depend on the length and sequence of the RNA.

  • Collect fractions corresponding to the major peak, which represents the full-length product.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to dryness.

Quantitative Data Summary for Purification:

ParameterTypical Value
Sample Load20 mg on a preparative column[16]
Purity after Purification>99%[16]
Yield after Purification>56%[16]
Characterization of the Final Product

3.4.1. UV-Vis Spectroscopy for Quantification

  • Resuspend the purified, lyophilized RNA in nuclease-free water.

  • Measure the absorbance of the solution at 260 nm (A260) using a spectrophotometer.[17]

  • Calculate the RNA concentration using the Beer-Lambert law (A = εcl), where an A260 of 1.0 is approximately equivalent to 40 µg/mL of single-stranded RNA.[17]

  • Assess purity by measuring the A260/A280 ratio. A ratio of ~2.0 is indicative of pure RNA.[18]

3.4.2. Mass Spectrometry for Identity Confirmation

  • Prepare a sample of the purified RNA for mass spectrometry analysis (e.g., LC-MS).

  • The observed mass should correspond to the calculated theoretical mass of the 2'-OMe RNA oligonucleotide.[19]

Visualizations

Solid-Phase RNA Synthesis Workflow

RNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling Wash Capping Capping Coupling->Capping Wash Oxidation Oxidation Capping->Oxidation Wash Oxidation->Detritylation Next Cycle Cleavage_Deprotection Cleavage & Deprotection (AMA, 65°C, 10 min) Oxidation->Cleavage_Deprotection Completed Synthesis Purification Purification (RP-HPLC) Cleavage_Deprotection->Purification Characterization Characterization (UV-Vis, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: Workflow for solid-phase 2'-OMe RNA synthesis.

Chemical Structure of 2'-OMe-A(Bz) Phosphoramidite

Caption: Key components of the 2'-OMe-A(Bz) phosphoramidite monomer.

Logic of Post-Synthesis Purification

Caption: Separation principle of RP-HPLC for RNA purification.

References

Applications of 2'-O-Methyl-N6-Benzoyladenosine (Bz-OMe-rA) in Antisense Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. Among these, the 2'-O-methyl (2'-OMe) modification is a widely utilized second-generation modification that imparts significant advantages. This document provides detailed application notes and protocols for the use of 2'-O-Methyl-N6-Benzoyladenosine (Bz-OMe-rA) in the development of antisense oligonucleotides, with a focus on steric-blocking mechanisms.

The 2'-OMe modification enhances the binding affinity of ASOs to their target RNA by pre-organizing the sugar moiety into an A-form helix, which is characteristic of RNA-RNA duplexes.[1][2] This increased affinity, coupled with improved resistance to nuclease degradation, makes 2'-OMe-modified ASOs potent inhibitors of gene expression.[3] Fully 2'-OMe-modified ASOs typically do not elicit RNase H-mediated degradation of the target mRNA. Instead, they function through RNase H-independent, steric-blocking mechanisms.[4][5] By binding to specific sequences within the pre-mRNA or mRNA, they can physically obstruct the binding of cellular machinery involved in splicing or translation, thereby modulating protein expression.[4][6]

Key Advantages of 2'-OMe Modification in ASOs

  • Enhanced Binding Affinity: The 2'-OMe group promotes an A-form helical geometry, leading to a more stable duplex with the target RNA, as reflected by an increased melting temperature (Tm).[1][7]

  • Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by endo- and exonucleases, prolonging its half-life in biological systems.[8][9]

  • Steric-Blocking Mechanism: Fully 2'-OMe-modified ASOs can inhibit translation by physically blocking the ribosome's access to the mRNA or modulate splicing by preventing the binding of splicing factors.[4][5]

  • Reduced Non-specific Effects: Compared to some other modifications, 2'-OMe ASOs have been shown to have reduced non-specific protein binding, which can contribute to a more favorable safety profile.[3]

  • Cost-Effectiveness: The synthesis of 2'-OMe-modified oligonucleotides is generally more cost-effective compared to some more complex third-generation modifications.[3]

Quantitative Data on 2'-OMe Modified ASOs

The following tables summarize key quantitative parameters for 2'-OMe modified ASOs from various studies. These values highlight the impact of the 2'-OMe modification on binding affinity, in vitro efficacy, and pharmacokinetics.

Table 1: Thermal Stability (Tm) of 2'-OMe Modified Oligonucleotide Duplexes

Duplex TypeSequence ContextTm (°C)Change in Tm per Modification (°C)Reference
RNA:RNAU14/A1424N/A[1]
2'-OMe-RNA:RNAUOMe14/A1436+0.86[1]
2'-OMe-RNA:DNA15-mer57.7N/A[7]
DNA:RNA15-mer45.1N/A[7]

Table 2: In Vitro Efficacy (IC50) of 2'-OMe Modified ASOs

ASO TargetCell LineASO ChemistryIC50Reference
ICAM-1HUVECUniformly 2'-O-DMAOE1.8 nM[10]
PTEN mRNANCI-H4602'-O-MCE gapmer~10-100 nM[11]
PTEN mRNANCI-H4602'-O-MOE gapmer~10-100 nM[11]
STAT3HeLaUniform 2'-MOE~1.1-1.2 times more potent than gapmer[6]

Table 3: Pharmacokinetic Parameters of 2'-O-Methyl and 2'-O-Methoxyethyl Modified ASOs in Rodents

ASO ChemistrySpeciesAdministration RoutePlasma Half-life (t½)Key Tissue DistributionReference
2'-OMe PSRatIntravenousBiphasic: ~20 min (distribution), >24h (elimination)Liver, Kidney[9]
2'-MOE PSRatIntravenousBiphasic: ~0.5-1h (distribution), ~50h (elimination)Liver, Kidney, Spleen, Bone Marrow[8]
2'-MOE PSMouseIntravenous~15-45 min (distribution)Liver, Kidney, Lymph nodes, Bone marrow, Spleen[12]

Experimental Protocols

This section provides detailed protocols for the synthesis, in vitro evaluation, and cytotoxicity assessment of ASOs containing this compound.

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyl Phosphorothioate (B77711) Oligonucleotide

This protocol outlines the general steps for synthesizing a fully 2'-OMe modified phosphorothioate (PS) oligonucleotide on a solid support using phosphoramidite (B1245037) chemistry. The incorporation of this compound follows the standard cycle, with considerations for the benzoyl protecting group.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • 2'-O-methyl phosphoramidites for A(Bz), C(Ac), G(iBu), and U.

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile).

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane).

  • Capping solution (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF).

  • Oxidizing solution (for phosphodiester bonds) or Sulfurizing agent (for phosphorothioate bonds, e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

  • Automated DNA/RNA synthesizer.

Procedure:

The synthesis is performed on an automated synthesizer following a series of repeated cycles for each nucleotide addition.

  • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed extensively with acetonitrile.

  • Coupling: The this compound phosphoramidite and activator are delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.

  • Sulfurization: For a phosphorothioate backbone, the sulfurizing agent is introduced to convert the phosphite (B83602) triester linkage to a phosphorothioate triester. This step is performed after the coupling step.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Repeat Cycle: Steps 1-4 are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases (including the benzoyl group on adenosine) and the phosphate (B84403) backbone are removed by incubation in the cleavage and deprotection solution at elevated temperature (e.g., 55°C for 8-16 hours).

  • Purification: The crude oligonucleotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or other suitable methods.

  • Analysis: The purity and identity of the synthesized oligonucleotide are confirmed by mass spectrometry and analytical HPLC or UPLC.

Protocol 2: In Vitro Transfection of 2'-OMe ASOs into Cultured Cells

This protocol describes the delivery of 2'-OMe ASOs into mammalian cells in culture using a cationic lipid-based transfection reagent.

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • Serum-free medium (e.g., Opti-MEM).

  • 2'-OMe ASO stock solution (e.g., 20 µM in nuclease-free water).

  • Cationic lipid transfection reagent (e.g., Lipofectamine RNAiMAX).

  • 96-well or 24-well tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells in the tissue culture plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

  • Preparation of ASO-Lipid Complexes:

    • For each well to be transfected, dilute the desired amount of 2'-OMe ASO into serum-free medium.

    • In a separate tube, dilute the transfection reagent into serum-free medium according to the manufacturer's instructions.

    • Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the ASO-lipid complexes to the cells.

    • Add fresh complete culture medium to the wells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis: After incubation, harvest the cells for downstream analysis of mRNA or protein levels.

Protocol 3: Assessment of mRNA Knockdown by Quantitative PCR (qPCR)

This protocol details the measurement of target mRNA levels following ASO treatment using reverse transcription-quantitative PCR (RT-qPCR).

Materials:

  • RNA isolation kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • RNA Isolation: Isolate total RNA from ASO-treated and control cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target or reference gene, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both ASO-treated and control samples.

    • Calculate the relative change in target mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing to the control-treated sample.

Protocol 4: Assessment of Protein Reduction by Western Blot

This protocol describes the analysis of target protein levels following ASO treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the ASO-treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH, β-actin) to determine the relative reduction in protein expression.

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method for evaluating the potential cytotoxicity of 2'-OMe ASOs.[2][13]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of ASO concentrations as described in Protocol 2. Include untreated and vehicle-treated controls.

  • MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ASO concentration relative to the untreated control.

Visualizations

Steric-Blocking Mechanism of a 2'-OMe ASO

Caption: Mechanism of action for a steric-blocking 2'-OMe ASO.

Preclinical Development Workflow for an Antisense Oligonucleotide

ASO_Development_Workflow Target_ID Target Identification & Validation ASO_Design ASO Design & Synthesis (2'-OMe modification) Target_ID->ASO_Design In_Vitro_Screening In Vitro Screening: - Efficacy (qPCR, Western) - Cytotoxicity (MTT, LDH) ASO_Design->In_Vitro_Screening Lead_Optimization Lead Optimization: - Sequence modification - Chemistry refinement In_Vitro_Screening->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (Rodent model) Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease model) Lead_Optimization->In_Vivo_Efficacy Tox_Studies Preclinical Toxicology (GLP studies) In_Vivo_PK->Tox_Studies In_Vivo_Efficacy->Tox_Studies IND_Filing Investigational New Drug (IND) Application Filing Tox_Studies->IND_Filing

Caption: A streamlined preclinical development workflow for ASO therapeutics.

Conclusion

The incorporation of 2'-O-methylated nucleosides, such as this compound, is a well-established and effective strategy in the design of antisense oligonucleotides. This modification enhances the drug-like properties of ASOs, enabling potent and specific modulation of gene expression through steric-blocking mechanisms. The protocols and data presented in this document provide a comprehensive resource for researchers and drug developers working with 2'-OMe-modified ASOs, from initial synthesis and in vitro characterization to preclinical development considerations. Careful optimization of ASO design, delivery, and evaluation using the methodologies outlined herein will facilitate the advancement of novel antisense therapeutics.

References

Application Notes and Protocols for the Use of Bz-Arg-OMe in Continuous Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) and its closely related ethyl ester analog, Nα-Benzoyl-L-arginine ethyl ester (BAEE), are synthetic substrates widely employed in biochemical and clinical research for the continuous monitoring of proteolytic enzyme activity. These non-peptide substrates are particularly useful for assaying trypsin and other trypsin-like serine proteases, which preferentially cleave peptide bonds at the carboxyl side of arginine or lysine (B10760008) residues. The hydrolysis of the ester bond in Bz-Arg-OMe or BAEE can be conveniently monitored spectrophotometrically, providing a simple and rapid method for determining enzyme kinetics and for screening potential inhibitors. This document provides detailed application notes and protocols for the use of Bz-Arg-OMe/BAEE in continuous assays for trypsin, kallikrein, and Protein Arginine Deiminase 4 (PAD4).

Principle of the Continuous Spectrophotometric Assay

The enzymatic hydrolysis of the ester bond in Bz-Arg-OMe or BAEE by a protease results in the formation of Nα-Benzoyl-L-arginine and the corresponding alcohol (methanol or ethanol). This reaction leads to a change in the ultraviolet (UV) absorbance of the solution. The rate of this change in absorbance is directly proportional to the enzyme's activity. For trypsin and trypsin-like enzymes, the increase in absorbance is typically monitored at 253 nm.

Alternatively, the production of alcohol can be coupled to a second enzymatic reaction that results in a change in absorbance at a different wavelength, often in the visible range, providing versatility to the assay system.

Data Presentation

The following tables summarize the kinetic parameters for various enzymes with Bz-Arg-OMe or its ethyl ester analog (BAEE).

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Pancreatic Porcine TrypsinBAEE1.35 x 10⁻²52.5510.95 x 10⁵2.18 x 10⁷[1]
Recombinant Porcine TrypsinBAEE27.624.153.53 x 10⁵3.97 x 10⁶[1]
Pancreatic Bovine TrypsinBAEE5.0 x 10⁻²---[2]
Recombinant Bovine TrypsinBAEE13.5110.455.48 x 10⁵4.06 x 10⁶[1]
Treponema denticola (Trypsin-like enzyme)BAEE0.12---
Human Plasma Kallikrein(Gly)₂-Arg-OMe0.43-13.03.02 x 10⁴[3][4]
Human Plasma KallikreinPro-Phe-Arg-OMe0.03-13.04.33 x 10⁵[3][4]
Porcine Pancreatic Kallikrein(Gly)₂-Arg-OMe0.19-11406.0 x 10⁶[5]
Porcine Pancreatic KallikreinPro-Phe-Arg-OMe0.04-23205.8 x 10⁷[5]
Human PAD4Nα-Benzoyl-L-arginine methyl ester (BAME)1.66---[6]

Note: The values presented are sourced from the cited literature and may vary depending on the specific assay conditions.

Experimental Protocols

Continuous Assay of Trypsin Activity

This protocol is based on the continuous spectrophotometric rate determination of the hydrolysis of BAEE.[7]

Materials:

  • 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (0.25 mM in Sodium Phosphate Buffer)

  • 1 mM Hydrochloric Acid (HCl)

  • Trypsin solution (e.g., 425-575 units/mL in cold 1 mM HCl)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 253 nm and maintaining a constant temperature (25 °C)

Procedure:

  • Prepare the Sodium Phosphate Buffer by dissolving sodium phosphate, monobasic in ultrapure water and adjusting the pH to 7.6 at 25 °C with 1 M NaOH.

  • Prepare the BAEE substrate solution by dissolving BAEE in the Sodium Phosphate Buffer.

  • Prepare the trypsin enzyme solution immediately before use by diluting the stock in cold 1 mM HCl.

  • Set the spectrophotometer to 253 nm and equilibrate the temperature to 25 °C.

  • In a 3.20 mL cuvette, combine the following:

    • 3.0 mL of 0.25 mM BAEE solution

    • 0.1 mL of the appropriate trypsin dilution

  • For the blank, use 0.1 mL of 1 mM HCl instead of the enzyme solution.

  • Immediately mix the contents of the cuvette by inversion and place it in the spectrophotometer.

  • Record the increase in absorbance at 253 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve.

Unit Definition: One BAEE unit of trypsin activity will produce a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25 °C in a 3.2 mL reaction volume.[7]

Continuous Coupled Assay of Kallikrein Activity

This protocol utilizes a coupled enzyme system to measure kallikrein activity through the oxidation of NADH.

Materials:

  • Buffer solution: 335 mM Pyrophosphate, 197 mM Semicarbazide, and 53 mM Glycine, pH 8.7 at 25°C

  • 30 mM β-Nicotinamide Adenine Dinucleotide (β-NAD) solution

  • 6 mM Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE) solution

  • 2.4 mM Ammonium Sulfate solution

  • Alcohol Dehydrogenase (ADH) solution (10,000 units/mL in cold 2.4 mM Ammonium Sulfate solution)

  • Kallikrein solution (0.15 - 0.30 unit/mL in cold deionized water)

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature (25 °C)

Procedure:

  • Prepare all reagent solutions as described in the materials list.

  • Set the spectrophotometer to 340 nm and equilibrate the temperature to 25 °C.

  • In a suitable cuvette, pipette the following reagents:

    • 2.3 mL Buffer solution

    • 0.1 mL 30 mM β-NAD solution

    • 0.5 mL 6 mM BAEE solution

    • 0.1 mL Alcohol Dehydrogenase solution

  • Mix by inversion and incubate at 25 °C for 2-3 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.02 mL of the Kallikrein solution.

  • For the blank, use 0.02 mL of deionized water instead of the Kallikrein solution.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the ΔA₃₄₀/minute from the maximum linear rate for both the test and blank.

Principle of the Coupled Assay: Kallikrein hydrolyzes BAEE to produce ethanol (B145695). Alcohol dehydrogenase then catalyzes the oxidation of ethanol to acetaldehyde, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by the increase in absorbance at 340 nm.

Continuous Coupled Assay of Protein Arginine Deiminase 4 (PAD4) Activity

This protocol is a continuous spectrophotometric assay for PAD4 activity based on the detection of ammonia (B1221849), a byproduct of the citrullination reaction.[8]

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • 10 mM CaCl₂

  • 2.5 mM Dithiothreitol (DTT)

  • 8.5 mM α-ketoglutarate (α-KG)

  • 0.22 mM NADH

  • Glutamate Dehydrogenase (GDH) (e.g., 6-8.4 Units)

  • Recombinant human PAD4 enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 25 °C or 37 °C)

Procedure:

  • Prepare a reaction mixture containing all components except the PAD4 enzyme in a 1 mL cuvette. The final concentrations should be as listed above.

  • Incubate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25 °C or 37 °C) to establish a stable baseline.

  • Initiate the reaction by adding the PAD4 enzyme to the cuvette.

  • Immediately mix and start monitoring the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ammonia production by PAD4.

  • Calculate the rate of the reaction from the linear portion of the absorbance change over time.

Principle of the Coupled Assay: PAD4 converts the arginine residue of BAEE to citrulline, releasing ammonia. Glutamate dehydrogenase then catalyzes the reductive amination of α-ketoglutarate with ammonia, oxidizing NADH to NAD⁺ in the process. The decrease in NADH is monitored as a decrease in absorbance at 340 nm.[8]

Visualizations

Enzymatic_Reaction BzArgOMe Bz-Arg-OMe Enzyme Enzyme (e.g., Trypsin) BzArgOMe->Enzyme Substrate Binding Products Nα-Benzoyl-L-arginine + Methanol Enzyme->Products Catalysis H2O H₂O H2O->Enzyme

Caption: Enzymatic hydrolysis of Bz-Arg-OMe.

Trypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Buffer Prepare 67 mM Sodium Phosphate Buffer (pH 7.6) Prep_Substrate Prepare 0.25 mM BAEE Solution Prep_Buffer->Prep_Substrate Mix Mix BAEE and Trypsin in Cuvette Prep_Substrate->Mix Prep_Enzyme Prepare Trypsin Solution Prep_Enzyme->Mix Measure Record Absorbance Increase at 253 nm Mix->Measure Calculate Calculate ΔA₂₅₃/min Measure->Calculate

Caption: Workflow for the continuous trypsin assay.

PAD4_Coupled_Assay cluster_pad4 PAD4 Reaction cluster_gdh GDH Coupling Reaction BAEE BAEE PAD4 PAD4 BAEE->PAD4 Citrulline Nα-Benzoyl-L-Citrulline Ethyl Ester PAD4->Citrulline Ammonia NH₃ PAD4->Ammonia GDH Glutamate Dehydrogenase Ammonia->GDH aKG α-Ketoglutarate aKG->GDH Glutamate Glutamate GDH->Glutamate NAD NAD⁺ GDH->NAD NADH NADH NADH->GDH

Caption: Coupled reaction for the PAD4 assay.

References

Application Notes and Protocols for Nα-Benzoyl-L-histidine methyl ester in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Benzoyl-L-histidine methyl ester, a key building block in peptide synthesis and a potential candidate in drug discovery. This document outlines detailed protocols for its application in solution-phase peptide synthesis, strategies to mitigate common challenges such as racemization, and its evaluation as an enzyme inhibitor.

Introduction

Nα-Benzoyl-L-histidine methyl ester is a derivative of the amino acid L-histidine, featuring a benzoyl group protecting the α-amino group and a methyl ester protecting the C-terminus. This dual protection makes it a valuable reagent in peptide synthesis, offering stability during coupling reactions. The benzoyl group, while robust, presents specific challenges for deprotection that must be carefully considered.

Beyond its role in peptide chemistry, emerging research has highlighted its potential in drug discovery, notably as an inhibitor of enzymes such as β-glucosidase. This suggests its utility as a scaffold for developing novel therapeutic agents. These notes will detail the protocols for both of these critical applications.

Physicochemical Data and Handling

Proper handling and storage of Nα-Benzoyl-L-histidine methyl ester are essential for its effective use.

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents like DMF and DMSO.
Storage Store at 2-8°C, desiccated.

Application in Peptide Synthesis

Nα-Benzoyl-L-histidine methyl ester is primarily utilized in solution-phase peptide synthesis. The benzoyl group provides protection against racemization of the chiral center of histidine, a common issue during peptide coupling.

Challenges in Histidine Peptide Synthesis: Racemization

Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation. The imidazole (B134444) side chain can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity. Protecting the α-amino group with a benzoyl group helps to mitigate this issue. The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) is also crucial in suppressing racemization.[2][3]

Experimental Protocols: Solution-Phase Dipeptide Synthesis

This protocol details the synthesis of a dipeptide, for example, Boc-Ala-(Bz)-His-OMe, using Nα-Benzoyl-L-histidine methyl ester.

Protocol 1: Coupling of Boc-Ala-OH with Nα-Benzoyl-L-histidine methyl ester

  • Materials:

    • Nα-Benzoyl-L-histidine methyl ester

    • Boc-L-Alanine (Boc-Ala-OH)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Neutralization (if starting from a salt): If Nα-Benzoyl-L-histidine methyl ester is in a hydrochloride salt form, dissolve it (1.0 eq) in anhydrous DMF and cool to 0°C. Add DIEA (2.2 eq) dropwise and stir for 20 minutes.

    • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.2 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Coupling Reaction: Add the activated Boc-Ala-OH mixture to the neutralized Nα-Benzoyl-L-histidine methyl ester solution at 0°C. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Work-up and Purification:

      • Filter the reaction mixture to remove the precipitated DCU.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide.

      • Purify the crude product by column chromatography on silica (B1680970) gel.

Deprotection Protocols

Protocol 2: Saponification of the Methyl Ester

  • Materials:

  • Procedure:

    • Dissolve the dipeptide (1.0 eq) in MeOH.

    • Add 1M NaOH (1.2 eq) dropwise at 0°C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

    • Neutralize the reaction mixture to pH 7 with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1M HCl.

    • Extract the product with EtOAc (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the C-terminally deprotected dipeptide.

Note: Saponification of methyl esters in larger peptides can be challenging and may lead to side reactions.[4]

Protocol 3: Removal of the Nα-Benzoyl Group

The removal of the N-benzoyl group is challenging as the conditions required can potentially cleave peptide bonds. Enzymatic cleavage is a possible method, though not universally applicable. Strong acidic or basic hydrolysis will also cleave the peptide bond. For specific applications, the benzoyl group might be retained in the final peptide.

Quantitative Data Presentation

The efficiency of the coupling and deprotection steps should be quantified and presented clearly.

StepParameterValueMethod of Determination
Coupling Yield of crude dipeptidee.g., 85%Gravimetric analysis
Purity of crude dipeptidee.g., 90%HPLC
Yield of purified dipeptidee.g., 75%Gravimetric analysis
Saponification Yield of C-deprotected dipeptidee.g., 92%Gravimetric analysis
Purity of C-deprotected dipeptidee.g., 95%HPLC
Racemization % D-isomer<1%Chiral HPLC analysis of hydrolyzed peptide

Application in Drug Discovery: Enzyme Inhibition

Nα-Benzoyl-L-histidine methyl ester has been identified as a potential inhibitor of β-glucosidase, an enzyme relevant in the context of type 2 diabetes.[5]

Experimental Protocol: β-Glucosidase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of Nα-Benzoyl-L-histidine methyl ester against β-glucosidase.

  • Materials:

    • β-glucosidase (from almond or yeast)

    • p-nitrophenyl-β-D-glucopyranoside (pNPG) (substrate)

    • Nα-Benzoyl-L-histidine methyl ester (test compound)

    • Acarbose (B1664774) (positive control)

    • 50 mM Sodium phosphate (B84403) buffer, pH 7.0

    • 0.1 M Sodium carbonate (Na₂CO₃) solution

    • 96-well microplate

    • Microplate reader (405 nm)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of Nα-Benzoyl-L-histidine methyl ester in DMSO. Create serial dilutions in sodium phosphate buffer to achieve a range of test concentrations. The final DMSO concentration should be below 1%.

      • Prepare solutions of β-glucosidase, pNPG, and acarbose in the phosphate buffer.

    • Assay Protocol:

      • In a 96-well plate, add 20 µL of the test compound solutions to the sample wells.

      • Add 20 µL of buffer to the negative control wells and 20 µL of acarbose solution to the positive control wells.

      • Add 20 µL of the β-glucosidase solution to all wells except the blank wells (add buffer instead).

      • Pre-incubate the plate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

      • Incubate at 37°C for 20-30 minutes.

      • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.

      • Measure the absorbance at 405 nm.

Data Presentation and Analysis

The inhibitory activity is quantified by the IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
Nα-Benzoyl-L-histidine methyl esterβ-glucosidaseData not yet publicly availableTo be determined
Acarbose (Control)β-glucosidaseReport known valueCompetitive

The type of inhibition (competitive, non-competitive, etc.) can be determined through kinetic studies by varying substrate concentrations in the presence of the inhibitor and analyzing the data using a Lineweaver-Burk plot.[5]

Visualizations

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_product Final Product start1 Nα-Benzoyl-L-histidine methyl ester coupling Coupling Reaction (DCC/HOBt, DIEA) start1->coupling start2 Boc-Amino Acid start2->coupling workup Work-up & Purification coupling->workup dipeptide Protected Dipeptide workup->dipeptide saponification Saponification (NaOH) deprotect_n N-Benzoyl Removal (Enzymatic/Specific Conditions) saponification->deprotect_n final_peptide Deprotected Dipeptide deprotect_n->final_peptide dipeptide->saponification

Caption: Workflow for solution-phase dipeptide synthesis.

Enzyme_Inhibition_Workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup in 96-well Plate (Controls & Test Compound) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 10 min) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation (37°C, 20-30 min) reaction_init->incubation reaction_stop Stop Reaction (Add Na₂CO₃) incubation->reaction_stop measurement Absorbance Measurement (405 nm) reaction_stop->measurement data_analysis Data Analysis (IC₅₀ Determination) measurement->data_analysis

Caption: Workflow for β-glucosidase inhibition assay.

References

Application Notes and Protocols: Construction of siRNA using 2'-OMe-A(Bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing siRNA Therapeutics with 2'-O-Methyl Modification

Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing, offering significant therapeutic potential by targeting and mediating the degradation of specific messenger RNA (mRNA)[1][2]. However, unmodified siRNAs face challenges in clinical applications due to their susceptibility to enzymatic degradation by nucleases and potential to trigger an innate immune response[1][3].

To overcome these limitations, chemical modifications are incorporated into the siRNA duplex. One of the most common and effective modifications is the 2'-O-methylation (2'-OMe) of the ribose sugar[][5]. The introduction of a methyl group at the 2' position of the ribose enhances nuclease resistance, increases the thermal stability (melting temperature, Tm) of the siRNA duplex, and can reduce off-target effects and immune recognition[1][][6].

N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, or 2'-OMe-A(Bz) phosphoramidite (B1245037) , is the chemical building block used in solid-phase oligonucleotide synthesis to incorporate a 2'-O-methylated adenosine (B11128) nucleobase into a growing RNA strand[][8]. The benzoyl (Bz) group serves as a protecting group for the exocyclic amine of adenosine during synthesis[9]. This document provides detailed protocols and data for the effective use of 2'-OMe-A(Bz) phosphoramidite in the construction of modified siRNA.

Data Presentation: Synthesis and Properties

Quantitative data related to the synthesis and characteristics of 2'-OMe modified oligonucleotides are summarized below for easy reference and comparison.

Parameter Value / Recommendation Reference
Product Name 2'-OMe-A(Bz) CE-Phosphoramidite[6]
CAS Number 110782-31-5[6][8]
Modification Benefit Increased nuclease resistance and duplex stability (Tm)[1][6]
Tm Increase per 2'-OMe mod ~1-2 °C[]
Recommended Diluent Anhydrous Acetonitrile (B52724)[6]
Recommended Concentration 0.1 M[6]
Synthesis Parameter Recommendation Rationale / Notes Reference
Coupling Time 6 - 15 minutesA longer coupling time (compared to DNA phosphoramidites) is often required due to steric hindrance from the 2'-OMe group. Optimization is recommended.[6][10]
Activator 5-Benzylthio-1H-tetrazole (0.25M)Shown to provide high coupling efficiency (e.g., 96% with a 15-minute coupling time). Standard activators like 1H-tetrazole can also be used.[11]
Coupling Efficiency >96% (with optimization)High coupling efficiency is crucial for the synthesis of high-purity, full-length oligonucleotides.[11][]
Deprotection Reagent Temperature Time Notes Reference
Ammonium (B1175870) Hydroxide / 40% Methylamine (B109427) (AMA), 1:165 °C10 - 15 minutesStandard condition for oligonucleotides with base-labile protecting groups. Must be used with Ac-C containing oligos.[6][13]
Aqueous Ammonia55 - 65 °C3 - 8 hoursTraditional deprotection method for standard protecting groups like benzoyl (Bz).[9]

Experimental Workflows and Protocols

The construction of siRNA using 2'-OMe-A(Bz) phosphoramidite follows a standard solid-phase synthesis methodology, followed by deprotection and purification steps.

siRNA_Construction_Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing prep Reagent Preparation (Amidites, Activator) synth Automated Synthesis (on CPG support) prep->synth Load onto synthesizer cleavage Cleavage & Deprotection (e.g., AMA treatment) synth->cleavage Completed Oligo on Support purify Purification (e.g., HPLC, Cartridge) cleavage->purify analysis QC Analysis (LC-MS, PAGE) purify->analysis final_product Annealing & Final Product analysis->final_product Verified siRNA Strands

Caption: Overall workflow for siRNA construction.

Protocol 1: Automated Solid-Phase siRNA Synthesis

This protocol outlines the steps for synthesizing a single strand of siRNA containing 2'-OMe-A(Bz) modifications on a standard automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Dissolve 2'-OMe-A(Bz) phosphoramidite and other required phosphoramidites (e.g., 2'-OMe-U, 2'-OMe-iBu-G, 2'-OMe-Ac-C) in anhydrous acetonitrile to a final concentration of 0.1 M[6].
  • Prepare fresh solutions of the activator (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile), capping reagents, and oxidizing agent as per the synthesizer manufacturer's recommendations.
  • Ensure all reagents are anhydrous to prevent loss of synthesis efficiency[13].

2. Synthesizer Setup:

  • Install the appropriate Controlled Pore Glass (CPG) solid support column for the desired 3'-terminal nucleotide.
  • Load the prepared phosphoramidite and reagent bottles onto the synthesizer.
  • Program the synthesis sequence, ensuring to define the positions for 2'-OMe-A incorporation.

3. Synthesis Cycle:

  • The synthesis proceeds through repeated cycles of four main steps for each nucleotide addition. The cycle is illustrated below.
  • Crucial Step - Coupling: For the coupling of 2'-OMe-A(Bz) phosphoramidite, set the coupling time to a minimum of 6 minutes[6]. An extended time of up to 15 minutes may be necessary to achieve optimal coupling efficiency due to steric hindrance[10].

start [label="Start Cycle\n(Oligo on CPG)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; detritylation [label="1. Detritylation\n(Remove 5'-DMT group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling [label="2. Coupling\n(Add 2'-OMe-A(Bz) amidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; capping [label="3. Capping\n(Block unreacted 5'-OH)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="4. Oxidation\n(P(III) to P(V))", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Cycle\n(Ready for next base)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> detritylation; detritylation -> coupling; coupling -> capping; capping -> oxidation; oxidation -> end; }

Caption: The four-step solid-phase synthesis cycle.

Protocol 2: Cleavage and Deprotection

This protocol uses an Ammonium Hydroxide/Methylamine (AMA) mixture for rapid cleavage from the solid support and removal of protecting groups. This method is compatible with the Benzoyl (Bz) group on Adenosine and requires the use of Acetyl (Ac) protected Cytidine[6].

1. Preparation:

  • Prepare a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% ammonium hydroxide[13]. Keep the solution on ice.
  • Transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

2. Reaction:

  • Add ~1.5 mL of the ice-cold AMA mixture to the vial.
  • Seal the vial tightly and place it in a heating block or oven at 65 °C for 15 minutes[13].

3. Work-up:

  • After incubation, cool the vial on ice for 10 minutes.
  • Carefully draw the supernatant containing the cleaved and deprotected oligonucleotide into a new sterile tube using a syringe.
  • Dry the oligonucleotide solution completely using a centrifugal vacuum evaporator.

4. 2'-Silyl Group Removal (If TBDMS groups are used for other bases):

  • If other standard RNA phosphoramidites protected with a t-butyldimethylsilyl (TBDMS) group were used, this group must be removed.
  • Resuspend the dried oligo pellet in a suitable fluoride (B91410) reagent (e.g., triethylamine (B128534) trihydrofluoride) and incubate according to the reagent manufacturer's protocol (e.g., 1 hour at 60 °C)[14].
  • Neutralize and precipitate the final oligonucleotide product.

Protocol 3: Purification and Analysis

Purification is critical to remove truncated sequences (N-1) and other impurities that can reduce siRNA efficacy and cause off-target effects[].

1. Purification:

  • Resuspend the crude, deprotected oligonucleotide pellet in an appropriate sterile, RNase-free buffer.
  • Purify the full-length single-stranded RNA using a method suitable for oligonucleotides, such as:
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation based on hydrophobicity. The 5'-DMT group can be left on ("DMT-on") to enhance separation of the full-length product from failure sequences.
  • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on charge (length).
  • Desalting/Buffer Exchange Cartridges: Suitable for removing salts and some smaller impurities, often used for applications where ultra-high purity is not required[14].

2. Analysis and Quantitation:

  • Verify the identity and purity of the synthesized strand using Liquid Chromatography-Mass Spectrometry (LC-MS)[].
  • Assess purity using Polyacrylamide Gel Electrophoresis (PAGE).
  • Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm (A260).

3. Annealing:

  • To form the final siRNA duplex, mix equimolar amounts of the purified sense and antisense strands in an RNase-free annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
  • Heat the mixture to 95 °C for 2-5 minutes, then allow it to cool slowly to room temperature.
  • Confirm duplex formation via native PAGE analysis. Store the final siRNA duplex at -20 °C or -80 °C.

References

Application Notes and Protocols for the Deprotection of Benzoyl Groups in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a wide range of applications, including siRNA, antisense oligonucleotides, and CRISPR guide RNAs. A critical step in this process is the removal of protecting groups used to shield the reactive functional groups of the nucleobases during synthesis. The benzoyl (Bz) group is a commonly used protecting group for the exocyclic amines of adenosine (B11128) (A) and cytosine (C). Its efficient and complete removal is paramount to obtaining high-quality, functional RNA.

These application notes provide a comprehensive overview of the most common methods for the deprotection of benzoyl groups in RNA synthesis. Detailed protocols, quantitative comparisons of different methods, and visual representations of the workflows and chemical mechanisms are presented to guide researchers in selecting and performing the optimal deprotection strategy for their specific needs.

Methods for Benzoyl Group Deprotection

The removal of the benzoyl protecting group is typically achieved through base-catalyzed hydrolysis. The choice of the base and the reaction conditions can significantly impact the efficiency of the deprotection, the integrity of the RNA molecule, and the overall yield and purity of the final product. The most frequently employed methods include treatment with:

The selection of a particular method often depends on the overall protecting group strategy, the presence of other sensitive modifications in the RNA sequence, and the desired speed of the deprotection process.

Quantitative Comparison of Deprotection Methods

The efficiency of different deprotection reagents can be compared by examining the reaction half-lives (t½), which represent the time required to remove 50% of the protecting groups under specific conditions. Shorter half-lives indicate a faster deprotection reaction.

Protecting GroupReagent/ConditionDeprotection Half-life (t½)Reference
N-benzoyl-adenosine (dA(Bz))2.0 M Ethanolic AmmoniaResistant (trace cleavage after 2h)[1][2]
N-benzoyl-cytidine (dC(Bz))2.0 M Ethanolic AmmoniaResistant (trace cleavage after 2h)[1][2]
N-benzoyl-adenosine (dA(Bz))Aqueous MethylamineNot explicitly stated, but faster than ethanolic ammonia[1][2][3]
N-benzoyl-cytidine (dC(Bz))Aqueous MethylamineNot explicitly stated, but faster than ethanolic ammonia[1][2][3]
N-isobutyryl-guanosine (dG(iBu))Aqueous Methylamine18 min[1][2]

Note: The data presented is for deoxyribonucleosides, which serves as a good model for ribonucleoside deprotection kinetics under these conditions. "Resistant" indicates that the deprotection is very slow under these specific conditions.

Aqueous methylamine is noted to be the fastest reagent for the removal of all examined protecting groups, including benzoyl groups.[1][2][3]

Experimental Protocols

Protocol 1: Deprotection using Ammonium Hydroxide/Ethanol (Standard Method)

This protocol is a widely used standard procedure for the deprotection of benzoyl groups.

Materials:

  • Ammonium hydroxide (30%)

  • Ethanol (200 proof)

  • Controlled-pore glass (CPG) solid support with synthesized RNA

  • Microcentrifuge tubes

  • Heating block or incubator

Procedure:

  • Prepare a 3:1 (v/v) mixture of ammonium hydroxide and ethanol.

  • Transfer the CPG support from the synthesis column to a 1.5 mL screw-cap microcentrifuge tube.

  • Add 1 mL of the ammonium hydroxide/ethanol mixture to the tube.

  • Seal the tube tightly and incubate at 55°C for 16-17 hours.[4]

  • After incubation, cool the tube to room temperature.

  • Centrifuge the tube briefly to pellet the CPG support.

  • Carefully transfer the supernatant containing the deprotected RNA to a new microcentrifuge tube.

  • The RNA is now ready for subsequent purification steps (e.g., desalting, HPLC).

Protocol 2: Deprotection using Aqueous Methylamine (MA) (Fast Method)

This protocol utilizes aqueous methylamine for a more rapid deprotection of benzoyl groups.

Materials:

  • Aqueous methylamine (40%)

  • CPG solid support with synthesized RNA

  • Microcentrifuge tubes

  • Heating block

Procedure:

  • Carefully transfer the CPG support from the synthesis column into a 1.5 mL screw-cap tube.[5]

  • Add 1 mL of 40% aqueous methylamine solution to the tube.[5]

  • Seal the tube tightly and secure with parafilm.[5]

  • Incubate the tube at 65°C for 10 minutes.[5]

  • After incubation, cool the tube to -20°C for 10 minutes.[5]

  • Centrifuge at maximum speed for 1 minute and transfer the supernatant to a new tube.[5]

  • The deprotected RNA is now ready for further processing and purification.

Protocol 3: Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol uses a mixture of ammonium hydroxide and methylamine for a very fast and efficient deprotection. It is important to note that for cytosine, the use of acetyl (Ac) protection is recommended when using AMA to avoid potential side reactions.[6]

Materials:

  • Ammonium hydroxide (30%)

  • Aqueous methylamine (40%)

  • CPG solid support with synthesized RNA

  • Microcentrifuge tubes

  • Heating block

Procedure:

  • Prepare a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine.[7]

  • Transfer the CPG support to a suitable vial.

  • Add the AMA mixture to the vial.

  • Incubate at 65°C for 10-15 minutes.[7]

  • After incubation, cool the reaction on ice.[7]

  • Transfer the supernatant containing the deprotected RNA to a new tube for subsequent workup.

Visualizing the Process

To better understand the workflow and chemical transformations, the following diagrams have been generated.

Deprotection_Workflow cluster_synthesis RNA Synthesis cluster_deprotection Deprotection cluster_purification Purification Solid_Support Solid Support with Protected RNA Cleavage_Deprotection Cleavage from Support & Base Deprotection (e.g., NH4OH/EtOH, MA, AMA) Solid_Support->Cleavage_Deprotection 2_OH_Deprotection 2'-OH Deprotection (e.g., TBAF, TEA·3HF) Cleavage_Deprotection->2_OH_Deprotection Purification Purification (e.g., HPLC, PAGE) 2_OH_Deprotection->Purification Final_Product Purified Deprotected RNA Purification->Final_Product

Caption: Overall workflow for RNA synthesis, deprotection, and purification.

Caption: Simplified mechanism of benzoyl group deprotection.

Note: The chemical structures in the mechanism diagram are illustrative placeholders. The reaction proceeds via nucleophilic attack of the base on the carbonyl carbon of the benzoyl group, forming a tetrahedral intermediate which then collapses to yield the deprotected nucleobase and a benzoate (B1203000) or benzamide (B126) byproduct.

Logical Flow for Method Selection

The choice of deprotection method is a critical decision in the overall RNA synthesis strategy. The following diagram illustrates the logical considerations for selecting the appropriate method.

Deprotection_Decision_Tree Start Start: Need to Deprotect Benzoyl Groups Sensitive_Modifications Are there any base-sensitive modifications in the RNA? Start->Sensitive_Modifications Speed_Requirement Is rapid deprotection required? Sensitive_Modifications->Speed_Requirement No Mild_Method Consider Milder Conditions or Alternative Protecting Groups Sensitive_Modifications->Mild_Method Yes Standard_Method Use Standard Method: Ammonium Hydroxide/Ethanol Speed_Requirement->Standard_Method No Fast_Method Use Fast Method: Aqueous Methylamine (MA) or AMA Speed_Requirement->Fast_Method Yes

Caption: Decision tree for selecting a benzoyl deprotection method.

Conclusion

The successful deprotection of benzoyl groups is a critical determinant of the quality and yield of synthetic RNA. The choice between standard methods using ammonium hydroxide/ethanol and faster methods employing methylamine or AMA depends on the specific requirements of the synthesis, including the presence of sensitive modifications and the need for high-throughput processing. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently produce high-quality RNA for their downstream applications.

References

Application Notes and Protocols for Bz-Arg-OMe Substrate Solution in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) is a widely utilized substrate in biochemical assays for studying the kinetics of serine proteases, particularly trypsin and other trypsin-like enzymes.[1] The enzymatic hydrolysis of Bz-Arg-OMe provides a reliable method for determining enzyme activity, characterizing inhibitors, and understanding enzyme mechanisms. This document offers a detailed guide to the preparation of Bz-Arg-OMe substrate solutions and their application in enzyme kinetic assays.

The principle of the assay is based on the enzymatic cleavage of the ester bond in Bz-Arg-OMe, which can be monitored using various detection methods. A common approach involves spectrophotometric detection of the product formation over time. Trypsin and similar proteases cleave peptide chains at the carboxyl side of lysine (B10760008) or arginine residues.[2]

Data Presentation

Table 1: Recommended Reagent and Buffer Compositions
ComponentConcentrationpHTemperature (°C)Notes
Tris-HCl Buffer0.046 - 0.1 M8.0 - 8.225 - 37A common buffer for trypsin assays.[3][4]
Sodium Phosphate Buffer67 mM7.625An alternative buffer system.[5]
Calcium Chloride (CaCl₂)10 - 20 mM--Often included to enhance trypsin stability and activity.[4][6][7]
Bz-Arg-OMe Stock Solution10 - 100 mM--Dissolved in a suitable solvent like DMSO or ultrapure water.
Working Substrate Solution0.1 - 1.0 mM--Diluted from the stock solution into the assay buffer.
Enzyme Solution (e.g., Trypsin)10 - 20 µg/mL--Prepared in a cold, slightly acidic solution (e.g., 1 mM HCl) for stability.[3][5]
Table 2: Typical Kinetic Assay Parameters for Trypsin-like Enzymes
ParameterTypical Value/RangeMethod of Determination
Substrate Concentration Range0.05 - 2.0 mMVaried to determine Kₘ and Vₘₐₓ.
Enzyme ConcentrationEmpirically DeterminedShould provide a linear reaction rate for at least 5 minutes.
Wavelength for Detection253 nmFor monitoring the hydrolysis of the ester bond in Nα-Benzoyl-L-arginine ethyl ester (BAEE), a similar substrate.[5]
Incubation Time5 - 10 minutesTo measure the initial reaction velocity.
Final Reaction Volume1.0 - 3.2 mLDependent on the cuvette size and spectrophotometer requirements.[5]

Experimental Protocols

Preparation of Reagents and Solutions
  • Assay Buffer Preparation (0.1 M Tris-HCl, pH 8.2, with 20 mM CaCl₂):

    • Dissolve 1.21 g of Tris base in approximately 80 mL of ultrapure water.

    • Add 0.222 g of anhydrous calcium chloride.

    • Adjust the pH to 8.2 at 25°C by slowly adding 1 M HCl.

    • Bring the final volume to 100 mL with ultrapure water.

    • Filter the buffer through a 0.22 µm filter.

  • Bz-Arg-OMe Stock Solution (100 mM):

    • Accurately weigh 37.89 mg of Nα-Benzoyl-L-arginine methyl ester hydrochloride (MW: 378.86 g/mol ).

    • Dissolve the powder in 1 mL of Dimethyl Sulfoxide (DMSO). Ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution (e.g., 1 mg/mL Trypsin):

    • Prepare a stock solution of trypsin in cold 1 mM HCl.

    • Store in aliquots at -20°C or -80°C for long-term stability.

  • Working Enzyme Solution:

    • Immediately before use, dilute the enzyme stock solution to the desired working concentration (e.g., 10-20 µg/mL) using the cold assay buffer.[3] Keep the working solution on ice.

Kinetic Assay Protocol
  • Spectrophotometer Setup:

    • Set the spectrophotometer to the appropriate wavelength for detection (e.g., 253 nm for BAEE, which can be used as a starting point for Bz-Arg-OMe).[5]

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation:

    • In a suitable quartz cuvette, prepare the reaction mixture by adding the assay buffer and the Bz-Arg-OMe working solution. The final volume will depend on the experimental setup (e.g., 1 mL).

    • For a typical assay, the final substrate concentration may range from 0.1 to 1.0 mM. To achieve a 0.5 mM final concentration in a 1 mL reaction volume, add 5 µL of the 100 mM Bz-Arg-OMe stock solution to 995 µL of assay buffer.

    • Prepare a blank cuvette containing the assay buffer and substrate, but no enzyme.

  • Initiation and Measurement of the Reaction:

    • Place the cuvette with the reaction mixture in the spectrophotometer and allow it to equilibrate to the set temperature for 3-5 minutes.

    • Initiate the reaction by adding a small volume of the working enzyme solution to the cuvette. Mix gently by inverting the cuvette.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial reaction velocity (v₀) from the linear portion of the curve.

    • To determine kinetic parameters such as Kₘ and Vₘₐₓ, repeat the assay with varying substrate concentrations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Prepare Assay Buffer E Prepare Reaction Mixture A->E B Prepare Bz-Arg-OMe Stock B->E C Prepare Enzyme Solution F Initiate Reaction C->F D Equilibrate Spectrophotometer D->E E->F G Monitor Absorbance F->G H Plot Absorbance vs. Time G->H I Calculate Initial Velocity H->I

Caption: Experimental workflow for a kinetic assay using Bz-Arg-OMe.

signaling_pathway Trypsin Trypsin (Enzyme) EnzymeSubstrate Enzyme-Substrate Complex Trypsin->EnzymeSubstrate Binds BzArgOMe Bz-Arg-OMe (Substrate) BzArgOMe->EnzymeSubstrate EnzymeSubstrate->Trypsin Releases Product1 Nα-Benzoyl-L-arginine EnzymeSubstrate->Product1 Product2 Methanol EnzymeSubstrate->Product2

Caption: Enzymatic hydrolysis of Bz-Arg-OMe by trypsin.

References

Application Notes and Protocols for the Synthesis of Custom RNA Probes with N6-benzoyl-2'-O-methyladenosine (Bz-OMe-rA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of custom RNA probes with specific modifications is a cornerstone of modern molecular biology and therapeutic development. Among these modifications, 2'-O-methylation of ribonucleosides offers significant advantages, including increased resistance to nuclease degradation, enhanced thermal stability of RNA-target duplexes, and improved specificity.[1][2] This application note provides a detailed protocol for the synthesis of custom RNA probes incorporating N6-benzoyl-2'-O-methyladenosine (Bz-OMe-rA) using solid-phase phosphoramidite (B1245037) chemistry.

The 2'-O-methyl modification provides RNA probes with A-form helical geometry, similar to RNA, which leads to higher affinity for complementary RNA strands.[1] The benzoyl (Bz) protecting group on the exocyclic amine of adenosine (B11128) is a standard protection strategy compatible with phosphoramidite chemistry. These probes are valuable tools for a variety of applications, including in situ hybridization, Northern blotting, antisense oligonucleotides, and RNA interference (RNAi) studies.

Data Presentation

The incorporation of 2'-O-methylated nucleotides into RNA probes significantly impacts their physicochemical properties. The following table summarizes key quantitative data comparing standard RNA probes with those containing 2'-O-methyl modifications.

PropertyStandard RNA Probe2'-O-Methylated RNA ProbeFold Change / Difference
Synthesis Yield (per coupling step) ~98-99%>99%~1% improvement
Overall Yield (20-mer) ~60-70%~70-80%~10-15% increase
Purity (Post-HPLC) >90%>95%~5% improvement
Melting Temperature (Tm) vs. RNA Target Base+1 to +1.5 °C per modificationIncreased Stability
Nuclease Resistance LowHighSignificantly Increased

Experimental Protocols

This section provides detailed methodologies for the synthesis, deprotection, and purification of custom RNA probes containing this compound.

I. Solid-Phase Oligonucleotide Synthesis

This protocol is based on standard phosphoramidite chemistry performed on an automated DNA/RNA synthesizer.

Materials and Reagents:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A(Bz), C(Ac), G(iBu), U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in Acetonitrile)

  • Capping Solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous Acetonitrile (B52724)

Protocol:

  • Synthesizer Setup: Program the RNA synthesizer with the desired probe sequence and synthesis scale.

  • Phosphoramidite Preparation: Dissolve the this compound and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (e.g., this compound) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 5-10 minutes is generally sufficient for 2'-O-methyl phosphoramidites.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizer solution.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing start Start Synthesis (CPG Support) deblock Deblocking (DMT Removal) start->deblock couple Coupling (Add this compound) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next Nucleotide cleave Cleavage & Deprotection repeat->cleave Synthesis Complete purify HPLC Purification cleave->purify analyze QC Analysis (Mass Spec, UV-Vis) purify->analyze final_product Purified RNA Probe analyze->final_product

Fig. 1: Automated solid-phase synthesis workflow for custom RNA probes.
II. Cleavage and Deprotection

This protocol removes the synthesized RNA probe from the solid support and cleaves all protecting groups.

Materials and Reagents:

Protocol:

  • Cleavage from Support and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of AMA solution to the vial.

    • Incubate at 65°C for 15-20 minutes. This step cleaves the RNA from the CPG and removes the benzoyl (Bz) and other base protecting groups.

    • Allow the vial to cool to room temperature and centrifuge.

    • Carefully transfer the supernatant containing the RNA to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • 2'-O-Silyl Group Deprotection (if applicable for other nucleotides):

    • This step is for the removal of TBDMS or other silyl (B83357) protecting groups on standard ribonucleosides. The 2'-O-methyl group of this compound is stable and does not require this step.

    • Resuspend the dried RNA pellet in a solution of TEA·3HF in DMF or NMP.

    • Incubate at 65°C for 1.5 to 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane (B160341) or a high-salt buffer).

    • Precipitate the RNA with ethanol (B145695) or butanol.

III. Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity RNA probes.

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in Acetonitrile/Water (e.g., 80:20)

Protocol:

  • Sample Preparation: Resuspend the deprotected and precipitated RNA pellet in an appropriate volume of Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Inject the RNA sample.

    • Elute the RNA using a linear gradient of increasing Mobile Phase B. The gradient will depend on the length and sequence of the probe.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length RNA probe.

  • Desalting: Desalt the collected fractions using a desalting column or by ethanol precipitation.

  • Quantification and Quality Control:

    • Determine the concentration of the purified probe by measuring the absorbance at 260 nm (A260).

    • Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).

Logical_Relationships cluster_advantages Advantages of 2'-O-Methylation cluster_applications Key Applications nuclease_resistance Increased Nuclease Resistance in_situ In Situ Hybridization nuclease_resistance->in_situ rnai RNA Interference (RNAi) nuclease_resistance->rnai thermal_stability Enhanced Thermal Stability (Higher Tm) northern Northern Blotting thermal_stability->northern thermal_stability->rnai specificity Improved Specificity antisense Antisense Oligonucleotides specificity->antisense probe Custom RNA Probe with this compound probe->nuclease_resistance probe->thermal_stability probe->specificity

Fig. 2: Relationship between 2'-O-methylation advantages and applications.

Conclusion

The incorporation of this compound into custom RNA probes via solid-phase phosphoramidite chemistry provides a reliable method for producing high-quality probes with enhanced stability and binding affinity. The detailed protocols provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and purify these valuable molecular tools for a wide range of applications. The superior properties of 2'-O-methylated RNA probes make them an excellent choice for experiments requiring high specificity and resistance to enzymatic degradation.

References

Troubleshooting & Optimization

Low coupling efficiency with 2'-OMe-A(Bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-OMe-A(Bz) phosphoramidite (B1245037) during oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency with 2'-OMe-A(Bz) phosphoramidite is a common issue primarily driven by its steric bulk and sensitivity to moisture. Follow this step-by-step guide to diagnose and resolve the problem.

Problem: A significant drop in trityl signal is observed, indicating poor coupling of 2'-OMe-A(Bz) phosphoramidite.

Workflow for Diagnosing and Resolving Low Coupling Efficiency:

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Reagent-Specific Troubleshooting cluster_3 Solutions cluster_4 Protocol Optimization cluster_5 Verification A Low Trityl Signal for 2'-OMe-A(Bz) Coupling Step B Verify Reagent Integrity A->B C Check Synthesizer Fluidics A->C D Moisture Contamination Suspected B->D Reagents not recently prepared E Activator Issue Suspected B->E Activator solution is old or discolored F Phosphoramidite Degradation Suspected B->F Amidite vial repeatedly opened G Use Fresh Anhydrous Acetonitrile and Activator Solution D->G H Treat Amidite with Molecular Sieves D->H I Switch to a More Potent Activator (e.g., DCI) E->I J Use a Fresh Vial of 2'-OMe-A(Bz) Phosphoramidite F->J K Extend Coupling Time G->K H->K I->K J->K L Perform Double Coupling K->L If efficiency is still suboptimal M Monitor Trityl Signal in Subsequent Runs K->M L->M G cluster_0 Synthesis Cycle cluster_1 Measurement cluster_2 Calculation A Deblocking Step (n) B Coupling Step (n) A->B G Collect Trityl Cation Solution from Deblocking Step (n) C Capping Step (n) B->C D Oxidation Step (n) C->D E Collect Trityl Cation Solution from Deblocking Step (n+1) D->E F Measure Absorbance (A_n+1) E->F I Calculate Efficiency: (A_n+1 / A_n) * 100 F->I H Measure Absorbance (A_n)

Troubleshooting unexpected peaks in HPLC after oligo synthesis with Bz-OMe-rA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in High-Performance Liquid Chromatography (HPLC) after synthesizing oligonucleotides containing N6-benzoyl-2'-O-methyladenosine (Bz-OMe-rA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I see an unexpected peak eluting later than my main product in the HPLC chromatogram. What is the likely cause?

Answer:

A common cause for a later-eluting peak is the incomplete removal of the benzoyl (Bz) protecting group from the N6 position of adenosine. The benzoyl group is hydrophobic, and its retention on a reversed-phase HPLC column leads to a longer retention time compared to the fully deprotected oligonucleotide.

Troubleshooting Steps:

  • Confirm the Identity of the Peak:

    • Analyze the unexpected peak by mass spectrometry (MS). An oligonucleotide with a persistent benzoyl group will have a mass increase of 104 Da compared to the expected mass of the fully deprotected product.[1]

  • Optimize Deprotection Conditions:

    • Ensure the deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide) is fresh and has not been exposed to air for extended periods, which can lead to a decrease in its effective concentration.

    • Increase the deprotection time or temperature according to the recommendations for your synthesis reagents. Standard deprotection is often performed at 55°C overnight.[2] However, for oligonucleotides containing sensitive modifications, milder conditions with longer incubation times may be necessary.

    • Ensure complete immersion and agitation of the solid support in the deprotection solution to facilitate efficient reagent exchange.

  • Review Synthesis Cycle:

    • While less common for this specific issue, ensure that the capping step during synthesis is efficient to minimize the formation of failure sequences that could potentially co-elute or complicate the chromatogram.

Question 2: My HPLC shows a small, earlier-eluting peak. What could this be?

Answer:

An earlier-eluting peak often corresponds to a shorter oligonucleotide sequence, commonly referred to as a "shortmer" or "n-1" impurity. This occurs due to incomplete coupling of a phosphoramidite (B1245037) during a synthesis cycle, followed by capping of the unreacted 5'-hydroxyl group. The resulting truncated sequence is more polar and thus elutes earlier in reversed-phase HPLC.

Troubleshooting Steps:

  • Verify Peak Identity with Mass Spectrometry:

    • Analyze the peak by MS to confirm if its mass corresponds to the expected mass of an n-1 or other truncated species.

  • Optimize Coupling Conditions:

    • Ensure that the phosphoramidite solutions are fresh and anhydrous. Moisture can significantly reduce coupling efficiency.

    • Check the concentration and delivery of the activator (e.g., tetrazole or a non-nucleophilic activator like DCI).

    • Increase the coupling time for the this compound phosphoramidite, as modified bases can sometimes exhibit slower coupling kinetics.

  • Evaluate Phosphoramidite Quality:

    • Degraded or poor-quality phosphoramidites can lead to lower coupling efficiencies. Consider using a fresh batch of the this compound amidite.

Question 3: Could the 2'-O-methyl group be the source of unexpected peaks?

Answer:

The 2'-O-methyl modification is generally very stable throughout the oligonucleotide synthesis and deprotection process.[3][4] It is unlikely to be cleaved or undergo side reactions under standard conditions, and therefore is not a common source of unexpected peaks. This modification is known to confer nuclease resistance to the oligonucleotide.[3][4]

Question 4: Are there other potential side products from the this compound monomer?

Answer:

While incomplete deprotection is the most frequent issue, other side reactions, though less common with Bz-adenine under standard ammonolysis, can occur:

  • N6-Formyladenosine: Formation of N6-formyladenosine has been observed as an oxidative product of N6-methyladenosine in biological systems, but it is not a commonly reported byproduct of standard chemical oligonucleotide synthesis.[5][6][7] If you suspect oxidative damage, ensure that all reagents and solvents are properly degassed and stored under an inert atmosphere.

  • Transamination: While transamination is a known side reaction for N4-benzoyl cytidine, especially with primary amines other than ammonia, it is less frequently observed with N6-benzoyl adenosine.[8] Using concentrated ammonium hydroxide (B78521) for deprotection minimizes this risk.

If you suspect these or other modifications, high-resolution mass spectrometry and tandem MS (MS/MS) would be necessary for structural elucidation.[9][10]

Quantitative Data Summary

The following table summarizes the expected mass changes for common impurities related to this compound containing oligonucleotides.

Impurity TypeDescriptionMass Change (Da)Expected HPLC Elution Shift
Incomplete Deprotection One benzoyl (Bz) group remains on an adenine (B156593) base.+104Later Elution (more hydrophobic)
Shortmer (n-1) Deletion of one nucleotide.Varies by nucleotideEarlier Elution (more polar)
Depurination (Adenine) Loss of an adenine base.-134Earlier Elution

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for 2'-O-Methyl RNA Analysis

This is a general protocol that should be optimized for your specific oligonucleotide and HPLC system.

Instrumentation:

  • HPLC system with a UV detector and a thermostatted column compartment.

  • Reversed-phase C18 column suitable for oligonucleotide analysis.

Reagents:

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or 8 mM triethylamine (B128534) and 200 mM hexafluoroisopropanol (HFIP) in water.[11]

  • Mobile Phase B: Acetonitrile.

  • Sample: Oligonucleotide dissolved in nuclease-free water.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.9 mL/min.[11]

  • Set the column temperature to 50-75°C to denature the oligonucleotide and improve peak shape.[11]

  • Inject 5-10 µL of the oligonucleotide sample.

  • Run a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.[12]

  • Monitor the elution profile at 260 nm.

Protocol 2: Enzymatic Digestion for Impurity Analysis

This protocol is used to digest the oligonucleotide into its constituent nucleosides for analysis by LC-MS to confirm composition and identify modified bases.[8][9]

Materials:

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Purified oligonucleotide sample

Procedure:

  • In a microcentrifuge tube, combine approximately 1-5 µg of the oligonucleotide with Nuclease P1 and BAP in the digestion buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by heating to 95°C for 5 minutes or by adding a quenching solution compatible with your subsequent analysis.

  • Analyze the resulting nucleoside mixture by LC-MS. Compare the retention times and mass spectra to known standards for canonical and expected modified nucleosides.

Visualizations

Troubleshooting_Workflow start Unexpected Peak in HPLC check_elution Peak Elutes Later than Main Product? start->check_elution check_elution_early Peak Elutes Earlier than Main Product? check_elution->check_elution_early No incomplete_deprotection Likely Incomplete Deprotection (Persistent Bz Group) check_elution->incomplete_deprotection Yes shortmer Likely Shortmer (n-1) or other Truncated Species check_elution_early->shortmer Yes other_impurity Other Impurity (e.g., Depurination) check_elution_early->other_impurity No ms_analysis Analyze by Mass Spectrometry incomplete_deprotection->ms_analysis shortmer->ms_analysis other_impurity->ms_analysis check_mass_bz Mass +104 Da? ms_analysis->check_mass_bz check_mass_shortmer Mass Matches n-1? ms_analysis->check_mass_shortmer optimize_deprotection Optimize Deprotection (Time, Temp, Fresh Reagents) check_mass_bz->optimize_deprotection Yes further_analysis Further Characterization Needed (e.g., Enzymatic Digestion, MS/MS) check_mass_bz->further_analysis No optimize_coupling Optimize Coupling (Fresh Reagents, Time) check_mass_shortmer->optimize_coupling Yes check_mass_shortmer->further_analysis No end Problem Resolved optimize_deprotection->end optimize_coupling->end further_analysis->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Deprotection_Pathway cluster_products Deprotection Products protected_oligo Protected Oligo on Solid Support N6-Benzoyl-A 2'-O-Methyl-Ribose Cyanoethyl Phosphates deprotection Deprotection (e.g., NH4OH, 55°C) protected_oligo->deprotection main_product Desired Product Fully Deprotected Oligo deprotection->main_product Complete Reaction side_product Side Product Incomplete Deprotection (Persistent Bz Group) deprotection->side_product Incomplete Reaction

Caption: Deprotection pathway of this compound containing oligonucleotides.

References

How to improve the solubility of Bz-Arg-OMe for enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) in enzyme assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the successful use of this substrate in their experiments.

Troubleshooting Guide: Improving Bz-Arg-OMe Solubility

Difficulty in dissolving Bz-Arg-OMe or its precipitation during an assay can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.

Problem: Bz-Arg-OMe fails to dissolve or precipitates out of solution.

First, it is important to note that Bz-Arg-OMe is typically supplied as a hydrochloride salt (Bz-Arg-OMe·HCl). This salt form generally exhibits higher aqueous solubility compared to the free base. If you are not using the hydrochloride salt, consider switching to it for improved solubility.

Step-by-Step Troubleshooting Workflow

G start Start: Bz-Arg-OMe Solubility Issue check_salt Is the Bz-Arg-OMe the hydrochloride (HCl) salt? start->check_salt use_hcl_salt Recommendation: Use the HCl salt for better aqueous solubility. check_salt->use_hcl_salt No prepare_stock Prepare a concentrated stock solution in an organic co-solvent. check_salt->prepare_stock Yes use_hcl_salt->prepare_stock choose_solvent Choose Co-solvent: 1. DMSO (up to 200 mg/mL for similar compounds) 2. Methanol 3. DMF prepare_stock->choose_solvent adjust_ph Adjust the pH of the aqueous assay buffer. prepare_stock->adjust_ph ph_recommendation Recommendation: Use a slightly acidic to neutral pH (6.5-7.6). Trypsin and similar proteases are active in this range. adjust_ph->ph_recommendation final_dilution Perform a final dilution of the stock solution into the pre-warmed assay buffer. adjust_ph->final_dilution dilution_tip Tip: Add the stock solution dropwise to the buffer while vortexing to avoid localized high concentrations. final_dilution->dilution_tip check_temp Is the assay performed at a low temperature? final_dilution->check_temp warm_buffer Gently warm the assay buffer to the reaction temperature before adding the substrate. check_temp->warm_buffer Yes success Success: Bz-Arg-OMe is fully dissolved. check_temp->success No warm_buffer->success

Caption: Troubleshooting workflow for dissolving Bz-Arg-OMe.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Bz-Arg-OMe?

A1: For a highly concentrated stock solution, it is recommended to use an organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice. A similar compound, Nα-Benzoyl-L-arginine ethyl ester hydrochloride, can be dissolved in DMSO at concentrations up to 200 mg/mL.[1] Methanol or dimethylformamide (DMF) can also be used. The stock solution can then be diluted into the aqueous assay buffer to the final working concentration.

Q2: What is the optimal pH for maintaining Bz-Arg-OMe solubility in an aqueous buffer?

A2: The solubility of arginine derivatives is pH-dependent.[2][3][4] For enzymes like trypsin that are active on Bz-Arg-OMe, an assay buffer with a pH in the range of 6.5 to 8.2 is typically used.[5] A common buffer for trypsin assays is 67 mM sodium phosphate (B84403) at pH 7.6.[6][7] It is advisable to prepare the buffer at the desired pH and then add the Bz-Arg-OMe stock solution.

Q3: My Bz-Arg-OMe precipitates when I add it to the assay buffer. What can I do?

A3: This is likely due to the substrate crashing out of solution upon dilution into the aqueous environment. Here are a few things to try:

  • Use a Co-solvent: Ensure you are first dissolving the Bz-Arg-OMe in a suitable organic solvent like DMSO to create a concentrated stock solution before diluting it into your assay buffer.

  • Dilution Technique: Add the concentrated stock solution to the assay buffer dropwise while gently vortexing. This helps to avoid localized high concentrations that can lead to precipitation.

  • Buffer Temperature: If your assay is performed at a low temperature, try warming the buffer to the reaction temperature before adding the substrate stock solution. Solubility generally increases with temperature.

  • Adjust Final Concentration: It's possible that the final concentration of Bz-Arg-OMe in your assay is too high for the chosen buffer system. Try reducing the final concentration to see if solubility improves.

Q4: Can I dissolve Bz-Arg-OMe directly in water?

A4: While the hydrochloride salt of arginine derivatives has some water solubility, achieving high concentrations for a stock solution can be difficult. For a similar compound, Nα-Benzoyl-L-arginine ethyl ester hydrochloride, the solubility in water is approximately 175 mg/mL, which may require sonication to achieve.[1] For ease of use and to ensure complete dissolution, preparing a stock solution in an organic co-solvent like DMSO is the recommended starting point.

Quantitative Data Summary

The following table summarizes the solubility of a closely related compound, Nα-Benzoyl-L-arginine ethyl ester hydrochloride, which can be used as a guide for Bz-Arg-OMe.

SolventSolubilityNotes
Water175 mg/mL (510.47 mM)May require sonication.
DMSO200 mg/mL (583.40 mM)May require sonication.

Data for Nα-Benzoyl-L-arginine ethyl ester hydrochloride from MedChemExpress.[1]

Experimental Protocols

Protocol for Preparation of a Bz-Arg-OMe Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Bz-Arg-OMe (as the hydrochloride salt, MW: 328.79 g/mol ) in DMSO.

Materials:

  • Nα-Benzoyl-L-arginine methyl ester hydrochloride (Bz-Arg-OMe·HCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 32.88 mg of Bz-Arg-OMe·HCl and place it into a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Bz-Arg-OMe Solution for a Trypsin Assay

This protocol outlines the preparation of a 1 mM working solution of Bz-Arg-OMe in a standard trypsin assay buffer.

Materials:

  • 100 mM Bz-Arg-OMe stock solution in DMSO

  • Trypsin Assay Buffer (e.g., 67 mM Sodium Phosphate, pH 7.6)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Warm the Trypsin Assay Buffer to the desired reaction temperature (e.g., 25°C).

  • In a sterile conical tube, add 9.9 mL of the pre-warmed Trypsin Assay Buffer.

  • While gently vortexing the buffer, slowly add 100 µL of the 100 mM Bz-Arg-OMe stock solution in DMSO.

  • Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

  • This will result in a 1 mM working solution of Bz-Arg-OMe with a final DMSO concentration of 1%. This concentration of DMSO is generally well-tolerated by most enzymes.

  • Use the working solution immediately in your enzyme assay.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Bz-Arg-OMe·HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store add_stock Add Stock to Buffer (dropwise with vortexing) store->add_stock warm_buffer Warm Assay Buffer warm_buffer->add_stock mix Vortex to Homogenize add_stock->mix use Use Immediately in Assay mix->use

Caption: Experimental workflow for preparing Bz-Arg-OMe solutions.

References

Technical Support Center: 2'-OMe Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2'-O-Methyl (2'-OMe) modified oligonucleotides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the handling, storage, and use of these molecules in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 2'-OMe modified oligonucleotides?

2'-OMe modifications offer several key advantages over unmodified oligonucleotides, primarily by enhancing their stability and binding affinity. The methyl group at the 2' position of the ribose sugar provides steric hindrance, which protects the phosphodiester backbone from cleavage by nucleases.[1] This modification locks the sugar pucker into an A-form conformation, characteristic of RNA, which increases the thermal stability (melting temperature, Tm) of duplexes with complementary RNA targets.[1] Consequently, 2'-OMe modified oligonucleotides exhibit a significantly longer half-life in serum compared to their unmodified counterparts.[1][2]

Q2: What are the main causes of 2'-OMe modified oligonucleotide degradation?

Despite their enhanced stability, 2'-OMe modified oligonucleotides can still be susceptible to degradation through several mechanisms:

  • Nuclease Degradation: While highly resistant to endonucleases, 2'-OMe modifications offer only partial resistance to 3'-exonucleases.[1][3] Therefore, the ends of the oligonucleotide remain vulnerable to degradation.

  • Acid-Mediated Depurination: Exposure to acidic conditions (pH < 5) can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine and guanine) and the sugar, creating an abasic site.[4][5][6] This abasic site is unstable and can lead to strand scission upon subsequent exposure to basic conditions during deprotection.[4]

  • Chemical Degradation during Synthesis and Deprotection: Certain reagents used during oligonucleotide synthesis and deprotection can cause degradation. For example, N-methylimidazole, used during the capping step, and aqueous iodine, used for oxidation, can degrade some modified linkages.[7] Additionally, incomplete removal of protecting groups or side reactions can lead to impurities and degradation products.[8]

  • Photobleaching (for fluorescently-labeled oligos): Oligonucleotides conjugated with fluorescent dyes are susceptible to photobleaching upon prolonged exposure to light.[9]

Q3: How should I properly store my 2'-OMe modified oligonucleotides to ensure long-term stability?

Proper storage is critical for maximizing the shelf-life of your oligonucleotides. The following table summarizes the recommended storage conditions.

Storage ConditionLyophilized (Dry)In Solution (TE Buffer, pH 7.5-8.0)
Long-term -20°C or -80°C in the dark. Stable for at least 1-2 years.[10][11]-20°C or -80°C in single-use aliquots. Stable for at least 1-2 years.[11]
Short-term 4°C in the dark. Stable for approximately 1 year.4°C in the dark. Stable for approximately 1 year.
Room Temperature Not recommended for long periods. Stable for a few months.[10]Not recommended. Susceptible to degradation.

For fluorescently-labeled oligonucleotides, always store in the dark to prevent photobleaching.[9]

Q4: What is the best buffer for resuspending my 2'-OMe modified oligonucleotides?

It is highly recommended to resuspend 2'-OMe modified oligonucleotides in a slightly basic, nuclease-free buffer.

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0): This is the best choice as the Tris buffer maintains a stable pH and the EDTA chelates divalent cations that are cofactors for many nucleases.[9]

  • Nuclease-free Water: If TE buffer is not compatible with your downstream applications, sterile, nuclease-free water is an acceptable alternative. However, be aware that laboratory-grade water can be slightly acidic, which may lead to slow degradation over time. Avoid using distilled water as its pH can be as low as 4-5.[9]

Troubleshooting Guides

Problem 1: My 2'-OMe modified oligonucleotide shows signs of degradation on a gel (e.g., smaller bands, smearing).

Potential Cause Recommended Solution
Nuclease Contamination Always use nuclease-free water, buffers, tips, and tubes.[10] Wear gloves during handling. Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[9]
Acidic pH Ensure the resuspension buffer and all reaction buffers have a pH between 7.0 and 8.0.[5][9] Avoid prolonged exposure to acidic conditions.
Improper Storage Review storage conditions. Store at -20°C or -80°C in a buffered solution (TE buffer) and in the dark if fluorescently labeled.[11]
Degradation during Synthesis/Purification If you suspect issues with the synthesis, contact your oligonucleotide provider. Depurination during detritylation is a common issue.[4][12]

Problem 2: I am observing lower than expected activity of my antisense oligonucleotide in cell culture.

Potential Cause Recommended Solution
Exonuclease Degradation While 2'-OMe modifications protect against endonucleases, the ends of the oligo are still susceptible to exonucleases.[3] Consider incorporating phosphorothioate (B77711) (PS) linkages at the 3' and 5' ends (3-5 bases) to inhibit exonuclease activity.[3]
Oligonucleotide Degradation Verify the integrity of your oligonucleotide stock using gel electrophoresis (e.g., PAGE). If degradation is observed, use a fresh aliquot or re-order.
Suboptimal Transfection/Delivery Optimize your transfection protocol. Ensure the delivery method is suitable for your cell type and that the oligonucleotide is reaching the target cellular compartment.

Quantitative Data Summary

The stability of 2'-OMe modified oligonucleotides can be quantitatively assessed by measuring their melting temperature (Tm) and serum half-life.

Table 1: Impact of 2'-OMe Modification on Thermal Stability (Tm)

ModificationChange in Melting Temperature (ΔTm) per ModificationReference(s)
2'-O-Methyl (2'-OMe)+1.0 to +1.5 °C (for RNA:RNA duplexes)[1]
2'-O-Methoxyethyl (2'-MOE)+0.9 to +1.6 °C[1]

Table 2: Nuclease Resistance and Serum Half-Life

ModificationNuclease Resistance ProfileHalf-Life in 10% Fetal Bovine Serum (FBS)Reference(s)
Unmodified OligonucleotideRapidly degraded< 24 hours[1][2]
2'-O-Methyl (2'-OMe)High resistance to endonucleases; partial resistance to 3'-exonucleases> 72 hours[1][2]

Experimental Protocols

Protocol 1: Determination of Oligonucleotide Stability in Serum by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol assesses the stability of 2'-OMe modified oligonucleotides in the presence of serum nucleases.

Materials:

  • 2'-OMe modified oligonucleotide (and an unmodified control)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), nuclease-free

  • Nuclease-free water

  • RNA loading dye

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE buffer (Tris/Borate/EDTA)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Incubator or water bath at 37°C

  • Gel electrophoresis system and imaging equipment

Methodology:

  • Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.[1] Dilute to a working concentration of 20 µM.

  • Reaction Setup: For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a 20 µL reaction mixture. A master mix can be prepared for multiple time points.[13]

    • 10 µL of 2X PBS

    • 2 µL of 20 µM oligonucleotide

    • 8 µL of 100% FBS (for a final concentration of 40% FBS)

  • Incubation: Incubate the reactions at 37°C.[1][13] For the 0-hour time point, add the RNA loading dye immediately after adding the serum and place it on ice or freeze immediately.[13]

  • Sample Preparation for PAGE: At each time point, take the reaction tube and add an equal volume of RNA loading dye.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Run the gel in TBE buffer according to the manufacturer's instructions.

  • Visualization and Analysis: Stain the gel with a suitable nucleic acid stain.[1] Visualize the gel using an imaging system. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded. The half-life can be estimated as the time point at which the band intensity is approximately 50% of the initial (time 0) intensity.[1]

Visualizations

degradation_pathways Oligo 2'-OMe Oligonucleotide Nuclease Nuclease Exposure (Endo- & Exo-) Oligo->Nuclease Acid Acidic Conditions (pH < 5) Oligo->Acid Chemical Harsh Chemical Exposure (Synthesis/Deprotection) Oligo->Chemical Degraded Degraded Fragments Nuclease->Degraded Abasic Abasic Site Formation Acid->Abasic Chemical->Degraded StrandScission Strand Scission Abasic->StrandScission StrandScission->Degraded

Caption: Major degradation pathways for 2'-OMe oligonucleotides.

experimental_workflow start Start: Oligo Stock step1 Prepare Reaction Mix (Oligo + Serum + PBS) start->step1 step2 Incubate at 37°C (Time course: 0-48h) step1->step2 step3 Stop Reaction (Add Loading Dye) step2->step3 step4 PAGE Analysis step3->step4 step5 Stain & Visualize Gel step4->step5 end Determine Half-life step5->end

Caption: Workflow for serum stability assay of oligonucleotides.

References

Technical Support Center: Optimizing Bz-Arg-OMe Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Bz-Arg-OMe and why is its hydrolysis studied?

A1: Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) is a synthetic substrate commonly used to assay the activity of certain enzymes, particularly serine proteases like trypsin. The hydrolysis of the ester bond in Bz-Arg-OMe by these enzymes results in the formation of Nα-Benzoyl-L-arginine and methanol. Monitoring the rate of this reaction allows for the quantification of enzyme activity, which is crucial in various fields, including biochemistry and drug development, for studying enzyme kinetics and screening for inhibitors.

Q2: What are the key factors influencing the rate of Bz-Arg-OMe hydrolysis?

A2: The primary factors affecting the rate of Bz-Arg-OMe hydrolysis are:

  • Enzyme Concentration: Higher enzyme concentrations lead to a faster reaction rate, assuming the substrate is not limiting.

  • Substrate Concentration: The reaction rate increases with substrate concentration until it reaches a saturation point (Vmax).

  • pH: Enzymes have an optimal pH range for activity. For trypsin-catalyzed hydrolysis of arginine esters, the optimum pH is typically in the alkaline range.[1][2][3][4]

  • Temperature: Reaction rates generally increase with temperature up to an optimum. Beyond this point, the enzyme can denature, leading to a rapid loss of activity.[1][2][3][4][5]

  • Presence of Inhibitors or Activators: Various compounds can inhibit or activate the enzyme, thereby decreasing or increasing the rate of hydrolysis.[6][7]

Q3: How can the hydrolysis of Bz-Arg-OMe be monitored?

A3: The hydrolysis of Bz-Arg-OMe is most commonly monitored using a spectrophotometric assay. The hydrolysis of the ester bond leads to a change in the ultraviolet (UV) absorbance of the solution. By monitoring the change in absorbance over time at a specific wavelength (typically around 253 nm), the reaction rate can be determined.[6] Another method is isothermal titration calorimetry (ITC), which directly measures the heat produced by the reaction.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low reaction rate 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Presence of an unknown inhibitor. 4. Incorrect substrate concentration. 5. Incorrect wavelength setting on the spectrophotometer.1. Use a fresh batch of enzyme or test its activity with a standard assay. 2. Verify the pH of your buffer and adjust if necessary. The optimal pH for trypsin is generally between 8.0 and 9.0.[1][3] 3. Analyze all reagents for potential inhibitors. Common trypsin inhibitors include soybean trypsin inhibitor and bovine pancreatic trypsin inhibitor.[7] 4. Ensure the substrate concentration is appropriate for the enzyme concentration and is not depleted. 5. Confirm the correct wavelength for monitoring the reaction (e.g., 253 nm for Bz-Arg-OMe).[6]
Reaction rate is too fast to measure accurately 1. Enzyme concentration is too high. 2. Substrate concentration is too high, leading to rapid saturation.1. Dilute the enzyme solution. Perform a dilution series to find the optimal concentration. 2. Reduce the initial substrate concentration.
High background absorbance or drifting baseline 1. Contaminated reagents or cuvettes. 2. Non-enzymatic hydrolysis of the substrate. 3. Instability of the spectrophotometer.1. Use high-purity water and reagents. Thoroughly clean cuvettes before use. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the enzymatic rate. Non-enzymatic hydrolysis can be influenced by pH and temperature.[[“]][[“]][[“]][[“]] 3. Allow the spectrophotometer to warm up and stabilize before starting measurements.
Inconsistent or non-reproducible results 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Variability in reagent preparation.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature.[2][4][5] 3. Prepare fresh reagents for each set of experiments and ensure they are thoroughly mixed.

Experimental Protocols

Spectrophotometric Assay for Trypsin-Catalyzed Bz-Arg-OMe Hydrolysis

This protocol is a general guideline for determining the activity of trypsin using Bz-Arg-OMe as a substrate.

Materials:

  • Nα-Benzoyl-L-arginine methyl ester hydrochloride (Bz-Arg-OMe)

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl2) solution (e.g., 10 mM)

  • Hydrochloric acid (HCl) (for dissolving trypsin)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Bz-Arg-OMe Stock Solution: Prepare a stock solution of Bz-Arg-OMe in deionized water. The final concentration in the assay is typically in the range of 0.1 to 1.0 mM.

    • Tris-HCl Buffer: Prepare a Tris-HCl buffer to the desired pH (e.g., pH 8.0) and concentration.

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in cold, dilute HCl (e.g., 1 mM) to ensure stability. The final concentration in the assay will need to be optimized.

  • Assay Setup:

    • Set the spectrophotometer to the appropriate wavelength (e.g., 253 nm) and the desired temperature (e.g., 25°C or 37°C).

    • In a quartz cuvette, prepare the reaction mixture by adding the Tris-HCl buffer, CaCl2 solution (if used, as calcium ions can stabilize trypsin), and Bz-Arg-OMe solution. Allow the mixture to equilibrate to the set temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small, precise volume of the trypsin solution to the cuvette.

    • Quickly mix the contents of the cuvette by gentle inversion.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial reaction rate (ΔA/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law, incorporating the molar extinction coefficient for the product.

Quantitative Data

Table 1: Optimal Conditions for Trypsin-Catalyzed Hydrolysis

ParameterOptimal Range/ValueSource(s)
pH 8.0 - 9.0[1][3]
Temperature 40°C - 65°C[1][3][4][5]

Note: The optimal conditions can vary depending on the source of the trypsin and the specific buffer system used.

Table 2: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Arginine Esters

SubstrateKm (M)kcat (s⁻¹)pHTemperature (°C)Source
Nα-Benzoyl-L-arginine p-nitroanilide1.56 x 10⁻⁵0.0818.2Not Specified[13]
N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide0.394 x 10⁻³Not Specified9.0525[14]

Note: Kinetic parameters are highly dependent on the specific substrate and reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Mix Prepare Reaction Mixture in Cuvette Reagent_Prep->Reaction_Mix Spectro_Setup Spectrophotometer Setup (Wavelength, Temperature) Equilibration Temperature Equilibration Spectro_Setup->Equilibration Reaction_Mix->Equilibration Reaction_Start Initiate Reaction (Add Enzyme) Equilibration->Reaction_Start Data_Collection Monitor Absorbance Change Reaction_Start->Data_Collection Plot_Data Plot Absorbance vs. Time Data_Collection->Plot_Data Calc_Rate Calculate Initial Rate (ΔA/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Experimental workflow for a spectrophotometric assay of Bz-Arg-OMe hydrolysis.

Troubleshooting_Guide cluster_solutions_no_rate Solutions for No/Low Rate cluster_solutions_fast_rate Solutions for Fast Rate cluster_solutions_background Solutions for High Background cluster_solutions_inconsistent Solutions for Inconsistency Start Problem Encountered No_Rate No/Low Reaction Rate Start->No_Rate Fast_Rate Rate Too Fast Start->Fast_Rate High_Background High Background Start->High_Background Inconsistent Inconsistent Results Start->Inconsistent Check_Enzyme Check Enzyme Activity No_Rate->Check_Enzyme Check_pH Verify Buffer pH No_Rate->Check_pH Check_Inhibitors Screen for Inhibitors No_Rate->Check_Inhibitors Dilute_Enzyme Dilute Enzyme Fast_Rate->Dilute_Enzyme Reduce_Substrate Lower Substrate [C] Fast_Rate->Reduce_Substrate Clean_Reagents Use Pure Reagents/Cuvettes High_Background->Clean_Reagents Run_Control Run No-Enzyme Control High_Background->Run_Control Calibrate_Pipettes Calibrate Pipettes Inconsistent->Calibrate_Pipettes Control_Temp Control Temperature Inconsistent->Control_Temp Fresh_Reagents Use Fresh Reagents Inconsistent->Fresh_Reagents

Caption: Troubleshooting logic for common issues in Bz-Arg-OMe hydrolysis experiments.

References

Technical Support Center: Benzoyl Group Deprotection in Synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of benzoyl (Bz) protecting groups from synthetic RNA. It is intended for researchers, scientists, and drug development professionals familiar with oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for removing benzoyl protecting groups from RNA?

The traditional and most common method for removing robust acyl protecting groups like benzoyl (Bz) from the exocyclic amines of adenosine (B11128) (A) and cytidine (B196190) (C) is treatment with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) (28-33%) and ethanol (B145695) (EtOH), typically in a 3:1 (v/v) ratio.[1][2] This deprotection is usually performed at elevated temperatures (e.g., 55-65°C) for several hours to ensure complete removal.[2][3]

Q2: Why is my benzoyl deprotection incomplete, and how can I tell?

Incomplete deprotection is a common issue, often identified by the presence of multiple bands or smearing on a polyacrylamide gel electrophoresis (PAGE) analysis, where the desired product is a single, clean band.[4] Retreating the sample with fresh deprotection reagent can often resolve the issue by collapsing the multiple bands into a single one.[4]

Possible causes for incomplete deprotection include:

  • Depleted Reagents: Using an old bottle of ammonium hydroxide can lead to incomplete deprotection, as it is a water-saturated solution of ammonia (B1221849) gas that can lose potency over time.[5][6]

  • Insufficient Time/Temperature: Benzoyl groups are robust and require sufficient reaction time and temperature for complete cleavage.[1] Shortening the recommended incubation period can result in partially deprotected oligonucleotides.

  • Secondary Structure: The secondary structure of the RNA sequence itself can sometimes hinder reagent access to the benzoyl-protected bases, slowing down the deprotection process.

Q3: What are the major side reactions associated with benzoyl group removal?

The primary side reactions of concern are RNA degradation and base modification.

  • RNA Strand Scission: Harsh deprotection conditions, particularly with aqueous bases, can cause the premature removal of the 2'-hydroxyl silyl (B83357) protecting groups (like TBDMS).[2] The exposed 2'-hydroxyl can then attack the adjacent phosphodiester linkage, leading to cleavage of the RNA backbone.[2]

  • Transamination: When using methylamine (B109427) (often found in faster deprotection cocktails like AMA), N-benzoyl-cytosine (Bz-dC) is susceptible to a transamination side reaction, creating an undesired adduct.[1][4] To avoid this, it is often recommended to use acetyl-protected cytosine (Ac-dC) when employing methylamine-based reagents.[5][6]

Q4: Are there milder or faster alternatives to the standard ammonium hydroxide/ethanol method?

Yes, several alternative methods have been developed to reduce RNA degradation and shorten deprotection times.

  • Aqueous Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is a popular "ultrafast" deprotection reagent, capable of removing standard protecting groups in as little as 10 minutes at 65°C.[3][6] However, as noted, it can cause side reactions with Bz-C.[6]

  • Anhydrous Alcoholic Ammonia: Using anhydrous ammonia in methanol (B129727) or ethanol has been shown to rapidly deacylate the bases at room temperature or 55°C, respectively, while completely eliminating the premature loss of 2'-silyl groups and the resulting chain scission.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Multiple bands or smearing on analytical gel. 1. Incomplete Deprotection: Reagent was not potent enough or incubation was too short.[4] 2. RNA Degradation: Deprotection conditions were too harsh, causing strand scission.[2]1. Re-treat the oligonucleotide with fresh deprotection solution (e.g., NH₄OH/EtOH) and ensure adequate incubation time/temperature.[4] 2. Use a milder deprotection method, such as anhydrous ethanolic ammonia, which minimizes premature 2'-desilylation.[2] For future syntheses, consider using more base-labile protecting groups if the sequence is sensitive.
Product mass is higher than expected (Mass Spec). 1. Incomplete Benzoyl Removal: One or more benzoyl groups remain attached. 2. Base Modification/Adduct Formation: A side reaction, such as transamination from methylamine on a Bz-C base, has occurred.[4]1. Re-subject the sample to deprotection conditions. 2. If using AMA or another methylamine-based reagent, ensure your synthesis chemistry uses Ac-dC instead of Bz-dC to prevent this side reaction.[5][6]
Low final yield of full-length RNA product. 1. RNA Strand Scission: Significant degradation occurred during base deprotection due to harsh conditions.[2] 2. Incomplete Cleavage from Solid Support: The initial cleavage step was inefficient.1. Switch to a milder deprotection protocol that preserves the 2'-silyl groups during base deprotection (e.g., anhydrous alcoholic ammonia).[2] 2. Ensure the cleavage and deprotection steps are performed as a single, combined reaction to maximize yield.[5]

Data Summary: Deprotection Rates

The rate of removal for a protecting group is highly dependent on the deprotection reagent and conditions. The benzoyl (Bz) group is significantly more stable than "fast" deprotecting groups like phenoxyacetyl (PAC).

Table 1: Half-life (t½, in minutes) of N-Acyl Protecting Group Cleavage from Deoxyribonucleosides at Room Temperature.

Protecting GroupAmmonium Hydroxide (28%)/Ethanol (3:1)Aqueous Methylamine (40 wt%)
dA(Bz)855
dC(Bz)120< 3
dG(iBu)> 18018
dA(PAC)< 1< 0.5
dC(PAC)< 1< 0.5
dG(tBPAC)28< 0.5
(Data sourced from a study on 2'-deoxyribonucleosides, which provides a strong comparative reference for RNA deprotection kinetics)[1].

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide/Ethanol

This protocol is a traditional method for removing robust benzoyl protecting groups.

  • Transfer the solid support containing the synthesized RNA to a screw-cap vial.

  • Prepare a fresh deprotection solution of ammonium hydroxide/ethanol (3:1, v/v).

  • Add the deprotection solution to the vial (typically 1-2 mL for a 1 µmol scale synthesis).

  • Seal the vial tightly and incubate at 55°C for 12-16 hours (or 65°C for 4 hours).[1][2][3]

  • After incubation, allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

  • Rinse the solid support with a small volume of fresh deprotection solution or RNase-free water and combine the supernatants.

  • Dry the combined solution in a vacuum concentrator. The sample is now ready for 2'-hydroxyl deprotection (e.g., with TBAF or TEA·3HF).[2][3]

Protocol 2: Ultrafast Deprotection with AMA

This protocol is significantly faster but requires the use of Ac-dC instead of Bz-dC to prevent side reactions.[5][6]

  • Transfer the solid support to a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide (28-33%) and aqueous methylamine (40%).

  • Add the AMA solution to the vial (typically 1 mL for a 1 µmol scale synthesis).

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[3][6]

  • Cool the vial briefly in a freezer to reduce ammonia pressure.

  • Transfer the supernatant to a new tube.

  • Rinse the support with RNase-free water and combine the supernatants.

  • Dry the sample in a vacuum concentrator before proceeding to 2'-hydroxyl deprotection.

Visual Guides

RNA Deprotection Workflow

The following diagram outlines the standard post-synthesis workflow for fully deprotecting a synthetic RNA oligonucleotide.

DeprotectionWorkflow cluster_workflow Post-Synthesis RNA Deprotection Workflow Start Synthesized RNA on Solid Support Cleavage Step 1: Cleavage & Base Deprotection (e.g., NH4OH/EtOH) Start->Cleavage Add Base Silyl_Removal Step 2: 2'-OH Silyl Group Removal (e.g., TBAF or TEA·3HF) Cleavage->Silyl_Removal Crude RNA Purification Step 3: Purification (e.g., HPLC, PAGE) Silyl_Removal->Purification Deprotected RNA End Fully Deprotected and Purified RNA Purification->End Pure RNA

Caption: Standard workflow for synthetic RNA deprotection and purification.

Troubleshooting Logic for Benzoyl Deprotection

This diagram provides a logical path for diagnosing and solving common issues encountered during benzoyl group removal.

TroubleshootingLogic Problem Problem Observed: Multiple Bands on Gel Cause1 Possible Cause 1: Incomplete Deprotection Problem->Cause1 Cause2 Possible Cause 2: RNA Degradation Problem->Cause2 Check1 Check Reagent Age & Incubation Parameters Cause1->Check1 Check2 Review Deprotection Harshness vs. 2'-OH Stability Cause2->Check2 Solution1 Solution: Re-treat with Fresh Reagent Increase Time/Temp Solution2 Solution: Use Milder Conditions (e.g., Anhydrous Ammonia) Check1->Solution1 Check2->Solution2

Caption: Troubleshooting flowchart for common benzoyl deprotection issues.

References

Nα-Benzoyl-L-histidine methyl ester stability and storage concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Nα-Benzoyl-L-histidine methyl ester. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Nα-Benzoyl-L-histidine methyl ester?

A1: For long-term storage, Nα-Benzoyl-L-histidine methyl ester should be stored as a solid at 0 - 8 °C.[1] It is advisable to keep the container tightly sealed and protected from moisture. For the related compound N-alpha-Benzoyl-L-histidine, it is noted to be stable for up to 6 months when stored as a powder at room temperature.[2]

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, it is recommended to store the compound at the recommended temperature of 0 - 8 °C.[1] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the potential degradation pathways for Nα-Benzoyl-L-histidine methyl ester?

A3: The two primary potential degradation pathways for Nα-Benzoyl-L-histidine methyl ester are:

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid (Nα-Benzoyl-L-histidine), particularly in aqueous solutions with acidic or basic pH.

  • Degradation of the histidine imidazole (B134444) ring: The histidine residue itself can be susceptible to degradation, for instance, through oxidation or conversion to derivatives like trans-urocanic acid, especially when exposed to light or certain metal ions.[3]

Q4: How stable is Nα-Benzoyl-L-histidine methyl ester in solution?

A4: The stability of Nα-Benzoyl-L-histidine methyl ester in solution is dependent on the solvent, pH, and temperature. In aqueous solutions, the ester is susceptible to hydrolysis, which is accelerated at non-neutral pH and higher temperatures. For experimental use, it is recommended to prepare solutions fresh. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C) for a short period. The use of anhydrous organic solvents may improve stability for certain applications.[4]

Q5: Is this compound sensitive to light?

A5: Histidine and its derivatives can be susceptible to photodegradation.[3] Therefore, it is best practice to protect Nα-Benzoyl-L-histidine methyl ester, both in solid form and in solution, from prolonged exposure to light. Use amber vials or wrap containers with aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at the recommended 0 - 8 °C. 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light and extreme temperatures. 4. Perform a purity check of your stock material using a suitable analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis The compound has degraded. Common degradation products include Nα-Benzoyl-L-histidine (from hydrolysis) or histidine ring degradation products.1. Analyze the degradation products by comparing their retention times with known standards of potential degradants. 2. Review your experimental conditions (pH, temperature, light exposure) to identify the stressor. 3. Implement a forced degradation study to systematically identify degradation products under various stress conditions.
Low yield in synthetic reactions The starting material may have degraded, or it may be unstable under the reaction conditions.1. Confirm the purity of the Nα-Benzoyl-L-histidine methyl ester before starting the reaction. 2. If the reaction is in an aqueous or protic solvent, consider that hydrolysis of the methyl ester might be a competing reaction. 3. If the reaction involves basic or acidic conditions, these may be promoting degradation. Consider alternative, milder reaction conditions if possible.
Change in physical appearance (e.g., color) This could indicate degradation or contamination.1. Do not use the material if a significant change in appearance is observed. 2. Re-evaluate your storage and handling procedures to prevent future occurrences. 3. If possible, re-purify the material or obtain a new batch.

Quantitative Data Presentation

The following tables present illustrative data from a hypothetical accelerated stability study on Nα-Benzoyl-L-histidine methyl ester. This data is for demonstrative purposes to show how stability data would be presented and should not be considered as actual experimental results.

Table 1: Stability of Nα-Benzoyl-L-histidine methyl ester Solid under Accelerated Temperature Conditions

Time (Months)TemperaturePurity (%) by HPLCAppearance
025°C ± 2°C99.8White powder
325°C ± 2°C99.7White powder
625°C ± 2°C99.5White powder
040°C ± 2°C99.8White powder
340°C ± 2°C98.2Off-white powder
640°C ± 2°C96.5Yellowish powder

Table 2: Stability of Nα-Benzoyl-L-histidine methyl ester in Aqueous Solution (0.1 M Phosphate Buffer) at 25°C

Time (Hours)pHPurity (%) by HPLC% Nα-Benzoyl-L-histidine
05.099.5<0.1
245.098.21.3
485.096.92.5
07.099.6<0.1
247.099.10.5
487.098.51.1
09.099.40.1
249.095.34.1
489.091.08.3

Experimental Protocols

Protocol for Accelerated Stability Study of Solid Nα-Benzoyl-L-histidine methyl ester
  • Sample Preparation: Place approximately 10 mg of Nα-Benzoyl-L-histidine methyl ester into separate, tightly capped amber glass vials.

  • Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

  • Time Points: Withdraw one vial from each condition at the following time points: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Dissolve the sample in a suitable solvent (e.g., methanol) and analyze by a validated stability-indicating HPLC method to determine the purity and detect any degradation products.

Protocol for Forced Degradation Study of Nα-Benzoyl-L-histidine methyl ester
  • Sample Preparation: Prepare a stock solution of Nα-Benzoyl-L-histidine methyl ester in methanol (B129727) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours.

    • Photostability: Expose a solid sample and a solution (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify the parent compound and all degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Start Nα-Benzoyl-L-histidine methyl ester Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Start->Hydrolysis Ester Cleavage Degradation Ring Degradation (e.g., light, oxidation) Start->Degradation Imidazole Opening Product_Acid Nα-Benzoyl-L-histidine Hydrolysis->Product_Acid Product_Ring e.g., Trans-urocanic acid derivatives Degradation->Product_Ring

Caption: Potential degradation pathways for Nα-Benzoyl-L-histidine methyl ester.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid, 80°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Process Sample Processing (Neutralize, Dilute) Acid->Process Base->Process Oxidation->Process Thermal->Process Photo->Process Analysis HPLC-PDA Analysis Process->Analysis End Identify & Quantify Degradants Analysis->End

Caption: Workflow for a forced degradation study of Nα-Benzoyl-L-histidine methyl ester.

References

Validation & Comparative

A Comparative Guide to Bz-OMe-rA and Other Adenosine Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical decision that profoundly impacts the yield, purity, and ultimate success of the synthesis. This guide provides an objective comparison of N6-Benzoyl-2'-O-methyladenosine-3'-CE phosphoramidite (Bz-OMe-rA) with other commonly used adenosine (B11128) phosphoramidites, supported by experimental data and detailed protocols.

Key Differentiating Features: 2'-O-Methyl Modification and the Benzoyl Protecting Group

The performance of an adenosine phosphoramidite in solid-phase oligonucleotide synthesis is primarily determined by two key chemical features: the protecting group on the 2'-hydroxyl of the ribose sugar and the protecting group on the exocyclic amine of the adenine (B156593) base.

The 2'-O-Methyl Modification: The 2'-O-Methyl (2'-OMe) modification in this compound is a crucial feature that imparts nuclease resistance to the resulting oligonucleotide. This modification enhances the stability of RNA in biological systems, making it a valuable tool for therapeutic applications such as antisense oligonucleotides and siRNAs. Furthermore, the 2'-OMe group contributes to increased binding affinity to complementary RNA strands.

The Benzoyl (Bz) Protecting Group: The Benzoyl (Bz) group is a standard and widely used protecting group for the N6-amino group of adenosine. It is known for its stability throughout the oligonucleotide synthesis cycles. However, its removal typically requires relatively harsh deprotection conditions, which may not be suitable for oligonucleotides containing sensitive modifications.

Quantitative Performance Comparison

The selection of an adenosine phosphoramidite is often a trade-off between synthesis efficiency, deprotection conditions, and the desired properties of the final oligonucleotide. The following tables summarize the key performance differences between this compound and other common adenosine phosphoramidites.

FeatureThis compoundPac-OMe-rABz-TBDMS-rAPac-TBDMS-rA
2'-Protecting Group 2'-O-Methyl2'-O-Methyl2'-O-TBDMS2'-O-TBDMS
Base Protecting Group Benzoyl (Bz)Phenoxyacetyl (Pac)Benzoyl (Bz)Phenoxyacetyl (Pac)
Typical Coupling Efficiency >98%>98%~97%~97%
Deprotection Conditions Standard (Ammonia/Methylamine)Mild (e.g., K2CO3 in Methanol)Standard (Ammonia/Methylamine) + Fluoride (B91410) sourceMild + Fluoride source
Deprotection Time 8-16 hours at 55°C4-17 hours at room temp8-16 hours at 55°C + desilylation4-17 hours at room temp + desilylation
Nuclease Resistance HighHighModerate (requires further modification)Moderate (requires further modification)
Suitability for Sensitive Mods ModerateHighModerateHigh

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for key experiments are outlined below.

Protocol 1: Solid-Phase Synthesis of a 20-mer RNA Oligonucleotide

This protocol describes a standard procedure for synthesizing a 20-mer RNA oligonucleotide using an automated DNA/RNA synthesizer.

1. Materials:

  • DNA/RNA Synthesizer (e.g., ABI 394)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Phosphoramidites (0.1 M in anhydrous acetonitrile): this compound, Pac-OMe-rA, Bz-TBDMS-rA, Pac-TBDMS-rA, and corresponding U, C, G phosphoramidites

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Capping Reagent A: Acetic Anhydride/Pyridine/THF

  • Capping Reagent B: 16% N-Methylimidazole in THF

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane

  • Anhydrous acetonitrile

2. Synthesis Cycle: The synthesis is performed in a 3' to 5' direction following these steps for each nucleotide addition:

  • Detritylation: The 5'-DMT protecting group is removed by treatment with the deblocking reagent.

  • Coupling: The phosphoramidite is activated by the activator and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for 2'-O-Methyl phosphoramidites.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizer.

These steps are repeated until the desired sequence is synthesized.

Protocol 2: Cleavage and Deprotection

Standard Deprotection (for Bz-protected amidites):

Mild Deprotection (for Pac-protected amidites):

  • Cleavage from the support is achieved using the same ammonium hydroxide/methylamine mixture at room temperature for 1-2 hours.

  • Base deprotection is performed using 0.05 M potassium carbonate in anhydrous methanol (B129727) at room temperature for 4-17 hours.

Protocol 3: HPLC Analysis for Purity Assessment

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C18 column)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Purified oligonucleotide sample

2. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the dissolved oligonucleotide sample.

  • Run a linear gradient of Mobile Phase B (e.g., from 5% to 50% over 30 minutes).

  • Monitor the absorbance at 260 nm.

  • The purity of the oligonucleotide is calculated by integrating the area of the full-length product peak relative to the total area of all peaks.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add new phosphoramidite) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted ends) Coupling->Capping Form phosphite triester Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Prevent n-1 sequences Oxidation->Detritylation Form phosphate triester Start next cycle Cleavage 5. Cleavage (From CPG support) Oxidation->Cleavage Synthesis Complete Deprotection 6. Deprotection (Remove base & phosphate protecting groups) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification

Caption: General workflow of solid-phase oligonucleotide synthesis.

Adenosine_Phosphoramidites Bz_OMe_rA This compound 2'-Protecting Group: 2'-O-Methyl Base Protecting Group: Benzoyl (Bz) Pac_OMe_rA Pac-OMe-rA 2'-Protecting Group: 2'-O-Methyl Base Protecting Group: Phenoxyacetyl (Pac) Bz_OMe_rA->Pac_OMe_rA Same 2'-Modification, Different Base Protection Bz_TBDMS_rA Bz-TBDMS-rA 2'-Protecting Group: 2'-O-TBDMS Base Protecting Group: Benzoyl (Bz) Bz_OMe_rA->Bz_TBDMS_rA Same Base Protection, Different 2'-Modification Pac_TBDMS_rA Pac-TBDMS-rA 2'-Protecting Group: 2'-O-TBDMS Base Protecting Group: Phenoxyacetyl (Pac) Pac_OMe_rA->Pac_TBDMS_rA Same Base Protection, Different 2'-Modification Bz_TBDMS_rA->Pac_TBDMS_rA Same 2'-Modification, Different Base Protection

Caption: Logical relationships between different adenosine phosphoramidites.

Summary and Recommendations

The choice between this compound and other adenosine phosphoramidites depends on the specific requirements of the application.

  • For nuclease resistance and high binding affinity: 2'-O-Methyl phosphoramidites like this compound and Pac-OMe-rA are excellent choices.

  • For standard RNA synthesis without the need for enhanced nuclease resistance from the monomer itself: 2'-TBDMS protected phosphoramidites are a cost-effective option.

  • When synthesizing oligonucleotides with sensitive modifications (e.g., dyes, complex conjugates): "Mild" or "fast deprotect" phosphoramidites with protecting groups like Phenoxyacetyl (Pac) are highly recommended to preserve the integrity of these modifications.

  • For routine synthesis of unmodified or robustly modified RNA: this compound provides a good balance of stability during synthesis and reliable performance.

By carefully considering the experimental goals and the properties of each phosphoramidite, researchers can optimize their oligonucleotide synthesis for higher yield, purity, and desired functionality.

Validating the Antisense Efficacy of 2'-O-Methyl-A(Bz) Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antisense oligonucleotide (ASO) therapeutics is continually evolving, with chemical modifications being paramount to enhancing efficacy, stability, and safety. Among these, the 2'-O-Methyl (2'-OMe) modification is a well-established second-generation chemistry that improves nuclease resistance and binding affinity to target RNA. This guide provides a comprehensive comparison of 2'-OMe modified ASOs, with a focus on 2'-O-Methyl-Adenosine(Bz) containing oligonucleotides, against other common ASO chemistries. We present supporting experimental data, detailed protocols for validation assays, and visual workflows to aid in the design and execution of your antisense experiments.

Performance Comparison of ASO Chemistries

The choice of chemical modification significantly impacts the potency and therapeutic index of an ASO. While the benzoyl (Bz) group on adenosine (B11128) is a protecting group used during synthesis and is not present in the final oligonucleotide, the underlying 2'-OMe modification is crucial for its activity. Below is a summary of the performance of 2'-OMe modified ASOs compared to other common modifications like 2'-O-Methoxyethyl (2'-MOE).

ASO ChemistryTarget GeneCell LineTransfection MethodIC50 (nM)Target mRNA Reduction (%)Reference
2'-OMe CTNNB1HeLaLipofectamine 2000> 20 nM (for most sites)Variable, generally lower than 2'-MOE[1]
2'-MOE CTNNB1HeLaLipofectamine 2000~5-10 nM (for effective sites)Consistently high[1]
2'-OMe mutCOL6A3UCMD patient fibroblastsTransfection Reagent10-80 nM range testedSignificant, but less potent than 2'-MOE/LNA[2]
2'-MOE mutCOL6A3UCMD patient fibroblastsTransfection Reagent1.25-20 nM range testedHigher potency than 2'-OMe[2]
LNA mutCOL6A3UCMD patient fibroblastsTransfection Reagent1.25-20 nM range testedHigher potency than 2'-OMe[2]

Key Observation: Experimental data consistently demonstrates that while 2'-OMe modifications enhance ASO properties compared to unmodified oligonucleotides, 2'-MOE and LNA modifications often exhibit higher potency in downregulating target gene expression[1][2]. The selection of a specific chemistry should be guided by a balance of desired potency, potential for off-target effects, and the specific therapeutic application.

Experimental Protocols

Accurate validation of antisense activity relies on robust and well-controlled experimental procedures. Here, we provide detailed protocols for key experiments in the ASO validation workflow.

ASO Delivery into Cultured Cells

a) Transfection-mediated Delivery

This method utilizes a transfection reagent to facilitate ASO entry into cells and is recommended for initial screening of ASO efficacy.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • ASO and Reagent Preparation:

    • Dilute the ASO stock solution to the desired final concentration (e.g., 10-100 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of ASO-lipid complexes.

  • Transfection: Add the ASO-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours before proceeding to downstream analysis.

b) Gymnotic (Naked) Delivery

This method relies on the intrinsic ability of some cell types to take up ASOs without a delivery vehicle and is useful for assessing ASO activity under conditions that more closely mimic in vivo delivery.

  • Cell Seeding: Plate cells as described for transfection-mediated delivery.

  • ASO Preparation: Dilute the ASO stock solution to the desired final concentration (typically in the range of 0.5-10 µM) in the cell culture medium.

  • Treatment: Replace the existing cell culture medium with the medium containing the ASO.

  • Incubation: Incubate the cells for 72 hours or longer, as gymnotic uptake is generally slower than transfection-mediated delivery[3].

Quantification of Target mRNA Knockdown by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring changes in target mRNA levels following ASO treatment.

  • RNA Extraction:

    • Lyse the cells directly in the culture plate using a suitable lysis buffer.

    • Isolate total RNA using a column-based kit or other preferred method, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.

  • Reverse Transcription:

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan), forward and reverse primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the change in target gene expression relative to the housekeeping gene and a negative control ASO (e.g., a scrambled sequence) using the ΔΔCt method.

Assessment of Protein Knockdown by Western Blot

Western blotting is used to confirm that the reduction in target mRNA levels translates to a decrease in the corresponding protein.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative reduction in target protein levels.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.

ASO_Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Antisense Oligonucleotide (ASO) mRNA mRNA ASO->mRNA Hybridization RNaseH1 RNase H1 ASO->RNaseH1 pre_mRNA pre-mRNA pre_mRNA->mRNA Splicing mRNA->RNaseH1 mRNA_cyto mRNA mRNA->mRNA_cyto Export RNaseH1->mRNA Cleavage Degraded_mRNA Degraded mRNA Ribosome Ribosome mRNA_cyto->Ribosome Translation Protein Protein Ribosome->Protein

Caption: RNase H-dependent antisense mechanism.

ASO_Validation_Workflow cluster_delivery ASO Delivery cluster_analysis Downstream Analysis cluster_validation Validation Delivery_Method Choose Delivery Method (Transfection or Gymnotic) Cell_Culture Cell Seeding Delivery_Method->Cell_Culture ASO_Treatment ASO Treatment Cell_Culture->ASO_Treatment Harvest_Cells Harvest Cells (24-72h) ASO_Treatment->Harvest_Cells RNA_Analysis RNA Level Analysis Harvest_Cells->RNA_Analysis Protein_Analysis Protein Level Analysis Harvest_Cells->Protein_Analysis RNA_Extraction RNA Extraction RNA_Analysis->RNA_Extraction Protein_Extraction Protein Extraction Protein_Analysis->Protein_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (ΔΔCt / Densitometry) RT_qPCR->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Efficacy_Assessment Assess Knockdown Efficacy Data_Analysis->Efficacy_Assessment

Caption: Experimental workflow for ASO activity validation.

References

A Researcher's Guide to Trypsin Substrates: Bz-Arg-OMe vs. Chromogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving trypsin, the choice of substrate for activity assays is a critical decision that influences experimental accuracy, sensitivity, and efficiency. This guide provides an objective comparison of the classical ester substrate, Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe), with commonly used chromogenic substrates. By presenting key performance data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the optimal substrate for their specific applications.

Performance Comparison: Kinetic Parameters

The efficiency of an enzyme-substrate interaction is quantitatively described by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic rate. The ratio kcat/Km, known as the specificity constant, represents the overall catalytic efficiency of the enzyme.

Below is a summary of the kinetic parameters for trypsin with Bz-Arg-OMe and various chromogenic substrates. Note that Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a close analog of Bz-Arg-OMe and is often used as a reference for ester substrates.

Substrate TypeSubstrate NameAbbreviationKm (mM)Vmax (relative)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Detection Wavelength (nm)
Ester Nα-Benzoyl-L-arginine ethyl esterBAEE~0.05 - 0.12[1][2]---253[3]
Chromogenic Nα-Benzoyl-DL-arginine p-nitroanilideBAPNA~0.05 - 1.03[1][4][5]Lower--405 - 410[6]
Chromogenic N-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilideBz-GPA-pNA0.0156[7]-0.0815192-
Chromogenic N-Benzoyl-Ile-Glu-Gly-Arg-pNAS-22220.02[3]Higher2801.4 x 10⁷405[3]
Fluorogenic DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS-0.034[8]-401.17 x 10⁶Ex: 336, Em: 490[8]
Fluorogenic Boc-Gln-Ala-Arg-7-Amino-4-MethylcoumarinBoc-Gln-Ala-Arg-AMC----Ex: 360, Em: 440[9][10]

Enzymatic Reaction Pathway

The fundamental principle behind these assays involves the trypsin-catalyzed hydrolysis of the substrate. Trypsin, a serine protease, specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) or arginine residues. With synthetic substrates, this cleavage releases a reporter molecule that can be quantified.

Enzymatic_Reaction Trypsin Trypsin EnzymeSubstrate Enzyme-Substrate Complex Trypsin->EnzymeSubstrate binds Substrate Substrate (e.g., Bz-Arg-OMe, BAPNA) Substrate->EnzymeSubstrate EnzymeSubstrate->Trypsin releases Product1 Cleaved Peptide EnzymeSubstrate->Product1 Product2 Reporter Molecule (e.g., p-nitroaniline) EnzymeSubstrate->Product2

Caption: Trypsin-catalyzed hydrolysis of a synthetic substrate.

Experimental Protocols

Accurate and reproducible results are contingent on meticulously followed experimental protocols. Below are detailed methodologies for performing trypsin activity assays using ester and chromogenic substrates.

Protocol 1: Trypsin Assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE)

This protocol is a continuous spectrophotometric rate determination method.

Materials:

  • 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C

  • 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution in buffer

  • 1 mM Hydrochloric Acid (HCl) for enzyme dilution

  • Trypsin solution (e.g., 425-575 units/mL in cold 1 mM HCl)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 253 nm

Procedure:

  • Prepare the reaction mixture by adding the following to a 3.20 mL cuvette:

    • 3.0 mL of 67 mM Sodium Phosphate Buffer

    • 0.2 mL of 0.25 mM BAEE solution

  • Equilibrate the cuvette to 25 °C in a thermostatted spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the trypsin solution to the cuvette.

  • Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve.

  • One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25 °C in a 3.2 mL reaction volume.

Protocol 2: Trypsin Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This protocol is a colorimetric endpoint or kinetic assay. The release of p-nitroaniline (pNA) results in a yellow color that can be measured at 405-410 nm.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂

  • BAPNA stock solution (e.g., 20 mM in DMSO)

  • Trypsin solution (in 1 mM HCl)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:

    • 170 µL of 100 mM Tris-HCl buffer

    • 10 µL of BAPNA stock solution (for a final concentration of 1 mM)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37 °C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the trypsin solution.

  • For kinetic assay: Immediately start measuring the absorbance at 405 nm every minute for 10-15 minutes. The rate of pNA release is proportional to the trypsin activity.

  • For endpoint assay: Incubate the reaction for a fixed time (e.g., 10-30 minutes). Stop the reaction by adding an acid (e.g., 50 µL of 30% acetic acid). Measure the final absorbance at 405 nm.

  • A standard curve using known concentrations of p-nitroaniline can be used to quantify the amount of product formed.

Experimental Workflow

The general workflow for a trypsin activity assay, whether using an ester or a chromogenic substrate, follows a similar logical progression.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Buffer and Substrate Solution ReactionSetup Set up Reaction (Buffer, Substrate) ReagentPrep->ReactionSetup EnzymePrep Prepare Trypsin Dilutions ReactionStart Initiate Reaction with Trypsin EnzymePrep->ReactionStart Incubation Pre-incubate at Assay Temperature ReactionSetup->Incubation Incubation->ReactionStart Measurement Measure Absorbance/ Fluorescence Change ReactionStart->Measurement RateCalculation Calculate Reaction Rate (ΔA/min) Measurement->RateCalculation ActivityCalculation Determine Trypsin Activity RateCalculation->ActivityCalculation

Caption: General workflow for a trypsin activity assay.

Comparison of Substrate Classes

The choice between Bz-Arg-OMe and chromogenic substrates depends on the specific requirements of the experiment, such as sensitivity, convenience, and the presence of interfering substances.

Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) and its analogs (e.g., BAEE):

  • Advantages:

    • Cost-effective and widely available.

    • Well-established and extensively documented in the literature.

  • Disadvantages:

    • Requires detection in the UV range (253 nm), which can be problematic due to interference from other UV-absorbing compounds in the sample, such as proteins and nucleic acids.[3]

    • Generally offers lower sensitivity compared to chromogenic and fluorogenic substrates.

Chromogenic Substrates (e.g., BAPNA, S-2222):

  • Advantages:

    • Detection occurs in the visible light spectrum (around 405 nm), which minimizes interference from biological molecules.[6]

    • Provides a direct, color-based readout that is easy to quantify.[5]

    • Peptide-based chromogenic substrates (like S-2222) can offer higher specificity and catalytic efficiency.[3]

  • Disadvantages:

    • Can be more expensive than ester substrates.

    • The sensitivity may be insufficient for detecting very low levels of trypsin activity.

    • The solubility of some chromogenic substrates in aqueous buffers can be limited, sometimes requiring the use of organic co-solvents like DMSO.[6]

Fluorogenic Substrates:

While this guide focuses on the comparison with chromogenic substrates, it is worth noting that fluorogenic substrates (e.g., those releasing AMC or using FRET) offer the highest sensitivity.[] They are particularly advantageous for high-throughput screening and detecting minute amounts of enzymatic activity.[8][] However, they require a fluorometer for detection and can be more susceptible to quenching effects from sample components.

Conclusion

References

A Head-to-Head Battle in RNA Synthesis: Benzoyl vs. Acetyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical decision that significantly impacts yield, purity, and the integrity of the final RNA oligonucleotide. This guide provides a comprehensive comparative analysis of two commonly employed acyl protecting groups: benzoyl (Bz) and acetyl (Ac), with a focus on their application in solid-phase RNA synthesis.

The selection of an appropriate protecting group strategy is paramount to prevent unwanted side reactions during the sequential addition of phosphoramidite (B1245037) monomers. The ideal protecting group must be stable throughout the synthesis cycles and yet be removable under conditions that do not compromise the integrity of the delicate RNA molecule. Here, we delve into a detailed comparison of benzoyl and acetyl protecting groups, presenting quantitative data, experimental protocols, and visual workflows to inform your synthetic strategy.

At a Glance: Key Performance Metrics

The choice between benzoyl and acetyl protecting groups often hinges on a trade-off between stability and the lability required for deprotection. While benzoyl groups offer greater stability, acetyl groups, particularly on cytidine (B196190), allow for significantly milder and faster deprotection, a crucial factor in preserving the quality of the synthesized RNA.

ParameterBenzoyl (Bz) GroupAcetyl (Ac) GroupKey Considerations
Primary Use Protection of N6 of Adenosine (B11128) (A) and N4 of Cytidine (C)Primarily for protection of N4 of Cytidine (C)Benzoyl is a more traditional and robust protecting group for both A and C. Acetyl is favored for C when milder deprotection is required.
Stability More stable to acidic and basic conditions during synthesisLess stable than benzoyl, but sufficiently stable for standard phosphoramidite synthesis cyclesThe higher stability of benzoyl can be advantageous for longer or more complex syntheses.
Deprotection Conditions Requires stronger basic conditions (e.g., concentrated ammonium (B1175870) hydroxide) and/or longer reaction timesCan be removed under milder and faster conditions (e.g., aqueous ammonia/methylamine (B109427) mixtures)[1][2][3]Milder deprotection for acetyl-protected cytidine minimizes RNA degradation and potential side reactions.[4][5]
Deprotection Half-life (t½) with aq. MeNH₂ dA(Bz): 36 min, dC(Bz): 53 min[6]dC(Ac): 5 min[6]Demonstrates the significantly faster removal of the acetyl group under these conditions.
Potential Side Reactions Can lead to transamination of cytidine to N4-methylcytidine when using methylamine for deprotection[4][5]Less prone to side reactions due to rapid deprotection[4]The use of acetyl-protected cytidine is often recommended when using fast deprotection protocols with amine-based reagents.[1][2][3]
Overall Yield and Purity Generally high, but can be compromised by harsh deprotectionCan lead to higher purity of the final RNA due to cleaner and milder deprotectionThe faster deprotection of acetyl groups can prevent base modifications and degradation of the RNA backbone.

Deprotection Kinetics: A Quantitative Look

The rate of deprotection is a critical factor in RNA synthesis. The following table, derived from comparative studies, highlights the cleavage half-lives of benzoyl and acetyl protecting groups under various conditions.

Protecting GroupDeprotection ReagentTemperatureHalf-life (t½)Reference
N-benzoyl-deoxyadenosine40% aq. MeNH₂Room Temp.36 min[6]
N-benzoyl-deoxycytidine40% aq. MeNH₂Room Temp.53 min[6]
N-acetyl-deoxycytidine40% aq. MeNH₂Room Temp.5 min[6]
N-benzoyl-deoxycytidineNH₄OH/EtOH (3:1)Room Temp.120 min[6]
N-acetyl-deoxycytidineNH₄OH/EtOH (3:1)Room Temp.>180 min[6]

These data clearly illustrate that aqueous methylamine is a significantly more potent reagent for the removal of both protecting groups compared to ethanolic ammonia, with the acetyl group on cytidine being the most labile.[6][7]

Experimental Protocols

Detailed and reliable protocols are essential for successful RNA synthesis. Below are representative procedures for the introduction of benzoyl and acetyl protecting groups on the respective nucleosides to generate the phosphoramidite monomers required for solid-phase synthesis.

Protocol 1: Synthesis of N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the key steps for the preparation of the benzoyl-protected adenosine phosphoramidite.

  • Transient Protection of Hydroxyl Groups: Adenosine is treated with trimethylsilyl (B98337) chloride (TMSCl) in pyridine (B92270) to protect the hydroxyl groups.

  • N⁶-Benzoylation: Benzoyl chloride is added to the silylated adenosine solution to introduce the benzoyl group at the N6 position of the adenine (B156593) base.

  • Removal of Silyl Groups: The TMS protecting groups are removed by the addition of aqueous ammonia.

  • 5'-O-Dimethoxytritylation (DMT): The 5'-hydroxyl group is selectively protected with a dimethoxytrityl group using DMT-Cl in pyridine.

  • 2'-O-tert-Butyldimethylsilylation (TBDMS): The 2'-hydroxyl group is protected with a TBDMS group using TBDMS-Cl. This step often results in a mixture of 2'- and 3'-O-TBDMS isomers that require chromatographic separation.

  • 3'-O-Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to introduce the reactive phosphoramidite moiety.

Protocol 2: Synthesis of N⁴-Acetyl-5'-O-DMT-2'-O-TBDMS-Cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol details the preparation of the acetyl-protected cytidine phosphoramidite.

  • Transient Protection of Hydroxyl Groups: Similar to the adenosine protocol, cytidine's hydroxyl groups are protected using TMSCl in pyridine.

  • N⁴-Acetylation: Acetic anhydride (B1165640) or acetyl chloride is used to introduce the acetyl group onto the N4 position of the cytosine base.

  • Removal of Silyl Groups: The TMS groups are removed with aqueous ammonia.

  • 5'-O-Dimethoxytritylation (DMT): The 5'-hydroxyl group is protected with a DMT group.

  • 2'-O-tert-Butyldimethylsilylation (TBDMS): The 2'-hydroxyl group is protected with a TBDMS group, followed by purification to isolate the desired 2'-O-TBDMS isomer.

  • 3'-O-Phosphitylation: The 3'-hydroxyl group is phosphitylated to yield the final phosphoramidite monomer.

Visualizing the Workflow: From Protection to Deprotection

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical workflows discussed in this guide.

cluster_adenosine N⁶-Benzoyl Adenosine Phosphoramidite Synthesis cluster_cytidine N⁴-Acetyl Cytidine Phosphoramidite Synthesis A Adenosine A_TMS Transient Silylation A->A_TMS A_Bz N⁶-Benzoylation A_TMS->A_Bz A_desilyl Desilylation A_Bz->A_desilyl A_DMT 5'-O-DMT Protection A_desilyl->A_DMT A_TBDMS 2'-O-TBDMS Protection A_DMT->A_TBDMS A_phospho 3'-O-Phosphitylation A_TBDMS->A_phospho A_final Final Phosphoramidite A_phospho->A_final C Cytidine C_TMS Transient Silylation C->C_TMS C_Ac N⁴-Acetylation C_TMS->C_Ac C_desilyl Desilylation C_Ac->C_desilyl C_DMT 5'-O-DMT Protection C_desilyl->C_DMT C_TBDMS 2'-O-TBDMS Protection C_DMT->C_TBDMS C_phospho 3'-O-Phosphitylation C_TBDMS->C_phospho C_final Final Phosphoramidite C_phospho->C_final

Figure 1. Synthetic pathways for benzoyl- and acetyl-protected phosphoramidites.

cluster_benzoyl Benzoyl Deprotection cluster_acetyl Acetyl Deprotection start Solid-Phase RNA Synthesis cleavage Cleavage from Solid Support start->cleavage deprotection Exocyclic Amine Deprotection cleavage->deprotection deprotection_bz Ammonium Hydroxide (Longer time / Higher temp) deprotection->deprotection_bz Benzoyl deprotection_ac Aqueous Methylamine (AMA) (Shorter time / Milder temp) deprotection->deprotection_ac Acetyl desilylation 2'-O-TBDMS Deprotection purification Purification (e.g., HPLC) desilylation->purification final_rna Final RNA Oligonucleotide purification->final_rna deprotection_bz->desilylation deprotection_ac->desilylation

Figure 2. Post-synthesis deprotection workflow comparison.

Conclusion: Making the Right Choice

The decision between benzoyl and acetyl protecting groups for RNA synthesis is context-dependent.

  • Benzoyl (Bz) remains a robust and widely used protecting group, particularly for adenosine. Its stability is an asset in lengthy or complex syntheses. However, researchers must be mindful of the harsher deprotection conditions required and the potential for side reactions, especially when using amine-based deprotection reagents for cytidine.

  • Acetyl (Ac) , particularly for cytidine, offers a significant advantage in terms of deprotection. The ability to use milder and faster deprotection protocols, such as with aqueous methylamine, leads to higher purity of the final RNA product by minimizing degradation and side reactions.[4][5] For syntheses where the final integrity of the RNA is of utmost importance, the use of acetyl-protected cytidine is highly recommended.

Ultimately, a thorough understanding of the chemical properties of each protecting group and the specific requirements of the target RNA molecule will guide the researcher to the optimal synthetic strategy. This guide provides the foundational data and protocols to make an informed decision, paving the way for the successful synthesis of high-quality RNA for a wide range of research and therapeutic applications.

References

Confirming the Incorporation of 2'-OMe-A(Bz) by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, rigorous quality control is paramount to ensure the integrity and efficacy of these complex molecules. The incorporation of modified nucleosides, such as 2'-O-methyl-N6-benzoyladenosine (2'-OMe-A(Bz)), requires precise analytical confirmation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering detailed insights into the molecular weight and structure of synthetic oligonucleotides.

This guide provides a comparative overview of the two most common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for confirming the successful incorporation of 2'-OMe-A(Bz). We will delve into the principles of each method, present hypothetical comparative data, detail experimental protocols, and provide a visual workflow to aid in the selection of the most appropriate analytical strategy.

At a Glance: MALDI-TOF vs. ESI-MS for 2'-OMe-A(Bz) Oligonucleotide Analysis

The choice between MALDI-TOF and ESI-MS often depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the desired level of structural detail, and the required throughput.

FeatureMALDI-TOF MSESI-MS
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced ionization and separation based on time-of-flight.Ionization of the analyte from a liquid phase by creating a fine spray of charged droplets, leading to multiply charged ions.
Ionization "Soft" ionization, primarily producing singly charged ions ([M+H]⁺).[1]"Softer" ionization, producing a series of multiply charged ions ([M+nH]ⁿ⁺).
Mass Accuracy Good, typically within 0.1% to 0.2% for oligonucleotides.[1]High, often better than 0.02%, allowing for more precise mass determination.[1]
Resolution Generally lower, especially for longer oligonucleotides (>50 bases).[2]Higher resolution, enabling the analysis of longer and more complex oligonucleotides.[2]
Sensitivity High, suitable for high-throughput screening.Very high, often requiring less sample material.
Sample Prep Requires finding a suitable matrix and co-crystallization can be an art.More straightforward, with the sample introduced in solution.
Data Interpretation Simpler spectra with a dominant singly charged peak.[1]More complex spectra with multiple charge states that require deconvolution to determine the molecular mass.[1]
Suitability for 2'-OMe-A(Bz) Suitable for routine QC of shorter oligonucleotides. The laser can potentially cause fragmentation of the labile benzoyl group, which could be used as a diagnostic marker.[2]Preferred for detailed characterization, especially of longer oligonucleotides. The milder ionization is less likely to cause in-source decay, providing a clearer picture of the intact molecule.[2]

Expected Mass Shift Upon Incorporation of 2'-OMe-A(Bz)

The successful incorporation of a 2'-OMe-A(Bz) phosphoramidite (B1245037) into an oligonucleotide chain will result in a predictable mass increase. The molecular weight of the 5'-O-DMT-2'-O-methyl-N6-benzoyl-A-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is 887.975 g/mol . During the synthesis cycle, the dimethoxytrityl (DMT) group is removed, and the phosphoramidite is coupled to the growing oligonucleotide chain.

To calculate the expected mass of the final oligonucleotide, the mass of the incorporated 2'-OMe-A(Bz) monomer unit (without the DMT group and after cleavage and deprotection) must be added to the mass of the unmodified oligonucleotide backbone. The benzoyl (Bz) protecting group on the adenosine (B11128) base is typically removed during the final deprotection step. Therefore, the expected mass should be calculated based on the incorporation of 2'-O-methyladenosine. However, incomplete deprotection can occur, leading to the retention of the benzoyl group, which would result in a mass addition of 104.0262 Da (C₇H₄O). Observing this mass shift can be a key indicator of either incomplete deprotection or, if the benzoyl group is intended to be retained, successful incorporation.

Hypothetical Comparative Data for a 20-mer Oligonucleotide

To illustrate the expected outcomes, consider a hypothetical 20-mer DNA oligonucleotide with the sequence 5'-CGT AGC (2'-OMe-A(Bz)) GTC GAT GCT AGC-3'. The following table presents the expected and hypothetical observed masses from both MALDI-TOF and ESI-MS analysis, assuming the benzoyl group is retained for analytical purposes.

ParameterTheoretical ValueHypothetical MALDI-TOF ResultHypothetical ESI-MS Result
Sequence 5'-CGT AGC (2'-OMe-A(Bz)) GTC GAT GCT AGC-3'--
Molecular Weight (Da) Calculated based on sequenceCalculated based on sequenceCalculated based on sequence
Observed Mass (Da) -Slightly higher than theoreticalVery close to theoretical
Mass Accuracy (ppm) -~100-200 ppm<20 ppm
Observed Ion -[M+H]⁺[M-3H]³⁻, [M-4H]⁴⁻, [M-5H]⁵⁻
Notes -Broader peak, potential for some in-source decay (loss of Bz group).Sharp peaks, requires deconvolution of charge state series.

Note: The exact theoretical molecular weight would need to be calculated using a specialized tool based on the precise chemical formula of the modified and unmodified nucleotides.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Oligonucleotide Purification: The synthesized oligonucleotide containing 2'-OMe-A(Bz) should be purified using a suitable method such as High-Performance Liquid Chromatography (HPLC) to remove failure sequences and other impurities.

  • Desalting: It is crucial to desalt the purified oligonucleotide sample to prevent the formation of salt adducts that can complicate mass spectra. This can be achieved using methods like ethanol (B145695) precipitation or specialized desalting columns.

  • Sample Concentration: The desalted oligonucleotide should be dissolved in a solvent compatible with the chosen MS technique. For ESI-MS, a solution of water/acetonitrile (B52724) with a small amount of a volatile salt like ammonium (B1175870) acetate (B1210297) is common.[3] For MALDI-TOF, the oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid).

MALDI-TOF Mass Spectrometry Protocol
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., 3-hydroxypicolinic acid in 50% acetonitrile/water with 0.1% trifluoroacetic acid).

  • Sample Spotting: Mix the desalted oligonucleotide sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air-dry, forming a co-crystal of the oligonucleotide and the matrix.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode. The instrument parameters (laser intensity, accelerating voltage) should be optimized for oligonucleotide analysis.

ESI-MS Mass Spectrometry Protocol
  • Sample Infusion: The desalted oligonucleotide sample is typically introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system (LC-MS). LC-MS is often preferred as it provides an additional layer of separation and can help in identifying impurities.

  • Solvent System: A common solvent system for oligonucleotide analysis by ESI-MS is a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) to improve chromatographic resolution and ionization efficiency.

  • Ionization Parameters: The ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, should be optimized to achieve stable ionization and minimize fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The data will consist of a series of peaks representing the oligonucleotide in different charge states.

  • Deconvolution: Use appropriate software to deconvolute the raw data and determine the neutral molecular weight of the oligonucleotide.

Visualizing the Workflow

The following diagram illustrates the general workflow for confirming the incorporation of 2'-OMe-A(Bz) in a synthetic oligonucleotide using mass spectrometry.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis synthesis Solid-Phase Synthesis (Incorporation of 2'-OMe-A(Bz)) purification HPLC Purification synthesis->purification Crude Product desalting Desalting purification->desalting maldi MALDI-TOF MS desalting->maldi Prepared Sample esi ESI-MS desalting->esi Prepared Sample maldi_analysis Analysis of [M+H]⁺ Peak maldi->maldi_analysis Mass Spectrum esi_analysis Deconvolution of Multiply Charged Ions esi->esi_analysis Mass Spectrum confirmation Confirmation of Incorporation maldi_analysis->confirmation esi_analysis->confirmation

Workflow for MS confirmation of 2'-OMe-A(Bz) incorporation.

Fragmentation Analysis: A Deeper Look

Fragmentation typically occurs at the phosphodiester backbone, leading to a series of ions designated as a, b, c, d, w, x, y, and z ions. The presence of the 2'-O-methyl group can influence the fragmentation pattern.

A key diagnostic fragment for the successful incorporation of 2'-OMe-A(Bz) would be the observation of the benzoyl group (105.0334 Da) as a neutral loss or as a benzoyl cation (m/z 105.0334) in the MS/MS spectrum, particularly under higher energy fragmentation conditions. The fragmentation of benzoylated compounds often involves the formation of a stable benzoyl cation.[4] The absence of this fragment might suggest incomplete benzoylation during synthesis or its lability under the chosen ionization/fragmentation conditions.

Conclusion

Both MALDI-TOF and ESI-MS are powerful techniques for confirming the incorporation of 2'-OMe-A(Bz) into synthetic oligonucleotides. MALDI-TOF offers a rapid and high-throughput method for routine quality control of shorter oligonucleotides. In contrast, ESI-MS provides higher mass accuracy and resolution, making it the preferred method for detailed characterization, analysis of longer oligonucleotides, and for studies where precise mass determination and structural integrity are critical. The choice of technique should be guided by the specific analytical needs of the research or development project. By carefully considering the principles, advantages, and limitations of each method, researchers can confidently verify the successful synthesis of their modified oligonucleotides, ensuring the quality and reliability of their downstream applications.

References

Cross-Validation of Enzyme Inhibition Data: A Comparative Guide to Bz-Arg-OMe and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate and reproducible measurement of enzyme inhibition is fundamental. The choice of substrate in an enzyme assay can significantly influence the determined inhibition constants, such as IC50 and Ki values. This guide provides a comprehensive comparison of the classical ester substrate, Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe), with its chromogenic and fluorogenic alternatives, emphasizing the critical need for cross-validation of inhibition data.

Data Presentation: A Comparative Look at Substrate Performance

The selection of a substrate is a pivotal decision in designing an enzyme inhibition assay. Key factors to consider include sensitivity, specificity, the presence of interfering compounds, and available instrumentation. Below is a comparison of Bz-Arg-OMe (represented by its close analog Nα-Benzoyl-L-arginine ethyl ester, BAEE) with a common chromogenic and a fluorogenic substrate for trypsin.

Substrate TypeExample SubstratePrinciple of DetectionWavelength (nm)Kinetic Parameters (Bovine Trypsin)AdvantagesDisadvantages
Ester Nα-Benzoyl-L-arginine ethyl ester (BAEE)Spectrophotometry (increase in absorbance)253Km: 0.12 mMCost-effective, well-established methods.Lower sensitivity, potential for interference from UV-absorbing compounds.
Chromogenic N-α-Benzoyl-L-arginine-p-nitroanilide (Bz-Arg-pNA or BAPNA)Spectrophotometry (release of p-nitroaniline)405-410Km: 0.22 mM, kcat: 4.8 s⁻¹High sensitivity, visible wavelength reduces interference, direct measurement of product formation.Substrate synthesis can be more complex.
Fluorogenic Boc-Gln-Ala-Arg-AMCFluorometry (release of 7-amino-4-methylcoumarin)Excitation: ~380, Emission: ~460High sensitivityHighest sensitivity, suitable for high-throughput screening.Requires a fluorometer, potential for quenching effects.

Note: Kinetic parameters can vary depending on the specific enzyme, its source, and assay conditions.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and comparable enzyme inhibition data. Below are methodologies for assays using ester, chromogenic, and fluorogenic substrates.

Protocol 1: Trypsin Inhibition Assay using an Ester Substrate (e.g., Bz-Arg-OMe)

This protocol is based on the principle of measuring the increase in absorbance at 253 nm as the ester bond is hydrolyzed.

Materials:

  • Assay Buffer: 67 mM Sodium Phosphate, pH 7.6

  • Substrate Stock Solution: Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) in deionized water.

  • Enzyme Solution: Bovine Pancreatic Trypsin in cold 1 mM HCl.

  • Inhibitor Stock Solution: Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).

  • UV-Vis Spectrophotometer with temperature control.

Procedure:

  • Prepare Reagents: Prepare working solutions of the substrate, enzyme, and a dilution series of the inhibitor in the assay buffer.

  • Reaction Mixture: In a UV-transparent cuvette, add the assay buffer, the inhibitor solution (or solvent control), and the enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.

  • Initiate Reaction: Add the substrate solution to the cuvette to start the reaction.

  • Measure Activity: Immediately monitor the change in absorbance at 253 nm over time. The rate of change is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Trypsin Inhibition Assay using a Chromogenic Substrate (e.g., Bz-Arg-pNA)

This protocol measures the release of p-nitroaniline, which absorbs light at 405-410 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Substrate Stock Solution: N-α-Benzoyl-L-arginine-p-nitroanilide (Bz-Arg-pNA) in DMSO.

  • Enzyme Solution: Bovine Pancreatic Trypsin in cold 1 mM HCl containing 5 mM CaCl₂.[1]

  • Inhibitor Stock Solution: Test inhibitor dissolved in an appropriate solvent.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare Reagents: Prepare working solutions of the substrate, enzyme, and a dilution series of the inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate or cuvettes, add the assay buffer, the inhibitor solution (or solvent control), and the substrate solution.

  • Initiate Reaction: Add the enzyme solution to each well/cuvette to start the reaction. This is often referred to as the "Enzyme-last" (E-last) method, which can provide more consistent results.[1]

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).

  • Measure Absorbance: Measure the absorbance at 410 nm at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value as described in Protocol 1.

Protocol 3: Trypsin Inhibition Assay using a Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

This highly sensitive assay measures the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) group.

Materials:

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5.

  • Substrate Stock Solution: Boc-Gln-Ala-Arg-AMC in DMSO.

  • Enzyme Solution: Bovine Pancreatic Trypsin in assay buffer.

  • Inhibitor Stock Solution: Test inhibitor dissolved in an appropriate solvent.

  • Fluorometer or fluorescent microplate reader.

Procedure:

  • Prepare Reagents: Prepare working solutions of the substrate, enzyme, and a dilution series of the inhibitor in the assay buffer.

  • Reaction Setup: In a black microplate, add the assay buffer, the inhibitor solution (or solvent control), and the enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period at a constant temperature.

  • Initiate Reaction: Add the substrate solution to each well.

  • Measure Fluorescence: Immediately measure the increase in fluorescence over time using an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described enzyme inhibition assays.

Ester_Substrate_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Add Buffer, Inhibitor, and Enzyme to Cuvette P1->A1 A2 Pre-incubate (e.g., 5-15 min) A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Monitor Absorbance Increase at 253 nm A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Determine IC50/Ki D1->D2

Ester Substrate Assay Workflow

Chromogenic_Substrate_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (E-last) cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions A1 Add Buffer, Inhibitor, and Substrate to Plate/Cuvette P1->A1 A2 Add Enzyme to Initiate Reaction A1->A2 A3 Incubate at Constant Temperature A2->A3 A4 Monitor Absorbance Increase at 410 nm A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Determine IC50/Ki D1->D2

Chromogenic Substrate Assay Workflow

Logical_Relationship_Cross_Validation cluster_initial Initial Inhibition Assay cluster_validation Cross-Validation Assay1 Inhibition Assay with Bz-Arg-OMe Result1 Determine IC50/Ki (Value A) Assay1->Result1 Compare Compare Value A and Value B Result1->Compare Assay2 Inhibition Assay with Alternative Substrate (e.g., Bz-Arg-pNA) Result2 Determine IC50/Ki (Value B) Assay2->Result2 Result2->Compare Conclusion Confident Inhibition Data Compare->Conclusion If values are in agreement

Logical Workflow for Cross-Validation

References

Evaluating the Nuclease Resistance of Bz-OMe-rA Containing Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological environments. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore crucial to enhance their resistance to enzymatic degradation. This guide provides a comparative overview of the nuclease resistance of oligonucleotides containing various modifications, with a focus on evaluating the potential of 2'-O-benzoyl-4'-O-methoxy-rA (Bz-OMe-rA) modified oligonucleotides. While direct quantitative data for this compound is limited in publicly available literature, this guide consolidates available data on common modifications to provide a benchmark for evaluation.

Comparative Nuclease Resistance of Modified Oligonucleotides

The following table summarizes the nuclease resistance of oligonucleotides with various common modifications. The data, compiled from multiple studies, highlights the half-life of these modified oligonucleotides in the presence of nucleases, typically in serum or through specific enzyme assays. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Oligonucleotide ModificationNuclease SourceHalf-life (t½)Fold Increase in Half-life (vs. Unmodified)Reference
Unmodified DNA/RNA Serum / 3'-exonucleasesMinutes1x[1][2]
Phosphorothioate (B77711) (PS) Serum / 3'-exonucleases> 72 hoursSubstantial[3]
2'-O-Methyl (2'-OMe) Serum / DNases> 72 hours5- to 10-fold less susceptible to DNases[1][3]
2'-O-Methoxyethyl (2'-MOE) NucleasesSignificantly extended, often for daysSuperior to 2'-OMe[4][5]
Locked Nucleic Acid (LNA) NucleasesHighSubstantial[6]
2'-Fluoro (2'-F) NucleasesModerate-[6]
This compound Not AvailableNot AvailableNot Available-

Note: The nuclease resistance of phosphorothioate and 2'-O-methyl modified oligonucleotides is well-documented, showing significantly extended half-lives in biological fluids.[2][3] The 2'-O-Methoxyethyl (MOE) modification generally provides even greater resistance to a broad spectrum of nucleases.[4][5] While specific data for this compound is not available, the presence of a bulky benzoyl group at the 2' position, in addition to the 4'-methoxy group, could theoretically offer steric hindrance to approaching nucleases, potentially leading to increased stability. However, experimental validation is required to confirm this hypothesis.

Experimental Protocols for Nuclease Resistance Assessment

Accurate evaluation of nuclease resistance is critical for the development of oligonucleotide therapeutics. Below are detailed methodologies for commonly employed nuclease stability assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a complex biological fluid containing a mixture of nucleases.

Materials:

  • Modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Urea (B33335) loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Incubation with Serum: For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).[7]

  • Incubate the reactions at 37°C.[8]

  • Quenching the Reaction: At each time point, take an aliquot of the reaction and mix it with an equal volume of urea loading buffer to stop the enzymatic degradation.

  • Analysis by PAGE: Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20%).

  • Run the gel until adequate separation of the intact oligonucleotide from its degradation products is achieved.

  • Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. Quantify the band intensity of the intact oligonucleotide at each time point.

  • Half-life Calculation: The half-life (t½) is determined as the time point at which 50% of the initial amount of the intact oligonucleotide has been degraded.[9]

3'-Exonuclease Stability Assay (e.g., Snake Venom Phosphodiesterase - SVPD)

This assay assesses the stability of oligonucleotides against a specific 3'→5' exonuclease.

Materials:

  • 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled modified and unmodified control oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Stop solution (e.g., EDTA in formamide)

  • PAGE system

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, SVPD enzyme, and reaction buffer.

  • Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction at each time point by adding the aliquot to a stop solution.

  • Analysis: Analyze the samples by denaturing PAGE.

  • Quantification: Visualize and quantify the amount of full-length oligonucleotide remaining at each time point using a phosphorimager or fluorescence scanner.

  • Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating oligonucleotide nuclease resistance.

Experimental_Workflow_Serum_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Oligo Oligonucleotide (Modified & Control) Mix Reaction Mixture Oligo->Mix Serum Serum (e.g., FBS) Serum->Mix Incubate Incubate at 37°C (Time course) Mix->Incubate Quench Quench Reaction Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Gel Imaging & Quantification PAGE->Quantify HalfLife Determine Half-life (t½) Quantify->HalfLife

Caption: Workflow for Serum Stability Assay.

Experimental_Workflow_SVPD_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result LabeledOligo Labeled Oligonucleotide (Modified & Control) Reaction Enzyme Reaction LabeledOligo->Reaction SVPD Snake Venom Phosphodiesterase SVPD->Reaction Incubate Incubate at 37°C (Time course) Reaction->Incubate StopReaction Stop Reaction Incubate->StopReaction PAGE Denaturing PAGE StopReaction->PAGE Detect Autoradiography or Fluorescence Scan PAGE->Detect DegradationKinetics Analyze Degradation Kinetics Detect->DegradationKinetics

Caption: Workflow for 3'-Exonuclease Assay.

References

The Impact of Buffer Systems on Bz-Arg-OMe Performance in Serine Protease Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical yet often overlooked variable in ensuring the accuracy and reproducibility of enzymatic assays. This guide provides a comprehensive comparison of the performance of Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe), a common substrate for serine proteases like trypsin, in different buffer systems. By examining available experimental data and established biochemical principles, this guide aims to equip researchers with the knowledge to make informed decisions for their assay development.

Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe) is a widely utilized substrate for measuring the activity of serine proteases, particularly trypsin and trypsin-like enzymes. The hydrolysis of the methyl ester bond by the enzyme can be monitored spectrophotometrically. However, the composition of the buffer system in which this reaction is carried out can significantly influence the observed enzymatic activity and the stability of the substrate. This guide explores the nuances of buffer selection and presents a comparative overview of commonly used buffer systems.

The Critical Role of Buffer Systems in Enzyme Kinetics

The buffer system in an enzymatic assay serves several crucial functions beyond simply maintaining a stable pH. Buffer components can interact with both the enzyme and the substrate, potentially influencing the reaction kinetics. These interactions can manifest as changes in the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic efficiency (kcat/Km). Furthermore, the ionic strength of the buffer can affect protein conformation and stability.

Comparative Analysis of Common Buffer Systems for Bz-Arg-OMe Assays

Buffer System Typical pH Range Advantages Considerations & Potential Drawbacks
Tris-HCl 7.0 - 9.0- Widely used, extensive historical data.- Generally considered inert for many enzyme systems.- Good buffering capacity in the physiological pH range.- pH is temperature-sensitive.- Can interact with certain metal ions.- May participate in enzymatic reactions in some cases.
Phosphate 6.0 - 8.0- Buffering capacity in the physiological pH range.- Mimics physiological conditions.- Generally low temperature dependence of pKa.- Can inhibit some enzymes.- May precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).- Higher concentrations can lead to different peptide release patterns in proteolysis.[1]
Borate (B1201080) 8.0 - 10.0- Useful for assays requiring alkaline conditions.- Stable.- Can form complexes with cis-diols, such as those in carbohydrates and some buffers.- Can be inhibitory to some enzymes.

Impact on Trypsin Activity

Trypsin is the archetypal serine protease that readily hydrolyzes Bz-Arg-OMe. The choice of buffer can influence its catalytic activity. For instance, some studies have shown that the type and concentration of the buffer can alter the pattern of protein digestion by trypsin, suggesting that the buffer components can modulate enzyme-substrate interactions.[1] While specific kinetic parameters for Bz-Arg-OMe in different buffers are not always directly compared, the optimal pH for trypsin activity is generally between 8.0 and 9.0, a range well-covered by Tris-HCl and Borate buffers.

Alternative Substrates to Bz-Arg-OMe

For researchers seeking alternatives to Bz-Arg-OMe, a variety of chromogenic and fluorogenic substrates are available. These substrates often offer higher sensitivity and specificity.

Substrate Class Examples Detection Method Advantages Disadvantages
Chromogenic Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)Spectrophotometry (405-410 nm)- Direct, continuous monitoring.- Easy to use.- Lower sensitivity compared to fluorogenic substrates.- Potential for interference from colored compounds.
Fluorogenic Boc-Gln-Ala-Arg-AMCFluorometry (Ex/Em ~380/460 nm)- High sensitivity.- Suitable for high-throughput screening.- Requires a fluorometer.- Potential for quenching or autofluorescence from sample components.

Experimental Protocols

General Protocol for Comparing Bz-Arg-OMe Hydrolysis in Different Buffer Systems

This protocol outlines a method to determine the kinetic parameters of a serine protease (e.g., trypsin) with Bz-Arg-OMe in various buffer systems.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Nα-Benzoyl-L-arginine methyl ester (Bz-Arg-OMe)

  • Buffer stock solutions (e.g., 1 M Tris-HCl, 1 M Potassium Phosphate, 1 M Sodium Borate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Quartz cuvettes

  • Temperature-controlled cuvette holder

Procedure:

  • Buffer Preparation: Prepare working solutions of each buffer (e.g., 50 mM Tris-HCl, 50 mM Potassium Phosphate, 50 mM Sodium Borate) at the desired pH (e.g., 8.0). Ensure the final ionic strength is consistent across all buffers by adding a neutral salt like NaCl if necessary.

  • Substrate Stock Solution: Prepare a concentrated stock solution of Bz-Arg-OMe in deionized water.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer at a concentration that will yield a linear reaction rate.

  • Kinetic Assay:

    • Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

    • In a quartz cuvette, add the respective buffer and varying concentrations of the Bz-Arg-OMe substrate.

    • Initiate the reaction by adding a small, fixed volume of the enzyme solution.

    • Immediately mix and start recording the increase in absorbance at 253 nm over time.

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Repeat the assay for a range of substrate concentrations for each buffer system.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Determine the kinetic parameters (Km and Vmax) for each buffer system by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Assay Workflow and Underlying Principles

To better understand the experimental process and the biochemical interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Buffer Systems (Tris, Phosphate, Borate) Assay_Setup Mix Buffer and Substrate in Cuvette Buffer->Assay_Setup Substrate Prepare Bz-Arg-OMe Stock Solution Substrate->Assay_Setup Enzyme Prepare Enzyme (e.g., Trypsin) Solution Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Assay_Setup->Initiate Measure Monitor Absorbance Increase at 253 nm Initiate->Measure Calculate_Rate Determine Initial Reaction Velocity (v₀) Measure->Calculate_Rate Plot Plot v₀ vs. [S] Calculate_Rate->Plot Determine_Kinetics Calculate Km and Vmax Plot->Determine_Kinetics

Caption: Experimental workflow for comparing Bz-Arg-OMe kinetics.

Signaling_Pathway cluster_enzyme Enzyme Active Site cluster_substrate Substrate cluster_products Products Enzyme Serine Protease (e.g., Trypsin) BzArg Nα-Benzoyl-L-arginine Enzyme->BzArg Hydrolyzes Ester Bond Methanol Methanol Enzyme->Methanol Active_Site Catalytic Triad (Ser, His, Asp) BzArgOMe Bz-Arg-OMe BzArgOMe->Enzyme Binds to Active Site Buffer Buffer System (maintains pH, can interact) Buffer->Enzyme Influences Conformation & Activity

Caption: Enzyme-substrate interaction in different buffer systems.

Conclusion

The choice of buffer system is a critical parameter in the design of reliable and reproducible enzymatic assays using Bz-Arg-OMe. While Tris-HCl remains a popular choice due to its long history of use, researchers should be aware of its temperature-dependent pH and potential for interactions. Phosphate buffers offer a more physiological mimic but can be prone to precipitation and may influence proteolytic patterns. Borate buffers are suitable for alkaline conditions but carry a risk of enzyme inhibition.

For optimal results, it is recommended to empirically test a selection of buffer systems at the desired pH and temperature to identify the one that provides the most robust and accurate measurement of enzyme activity for the specific application. When comparing data across different experiments or laboratories, it is crucial to ensure that the buffer composition, pH, and ionic strength are consistent. The provided experimental protocol offers a framework for conducting such comparative studies, enabling researchers to make data-driven decisions for their assay development.

References

Validating Experimental Results: A Comparative Guide to Synthetic RNA with 2'-OMe-A

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of RNA research and therapeutics, the precise detection and quantification of RNA modifications are paramount. The 2'-O-methylation (2'-OMe) of adenosine (B11128) is a prevalent modification with significant roles in RNA stability, structure, and function. Validating the accuracy of experimental methods designed to detect these modifications is a critical step in ensuring data integrity. This guide provides a comparative analysis of using synthetic RNA containing 2'-O-methylated adenosine (synthesized using 2'-OMe-A(Bz) phosphoramidites) as a validation tool, comparing it with other common validation approaches.

The Gold Standard: Synthetic RNA Oligonucleotides

Synthetic RNA oligonucleotides with site-specific 2'-O-methyl modifications serve as the gold standard for validating and quantifying RNA modification detection methods. These synthetic molecules offer a defined and controlled system where the location and stoichiometry of the modification are known. This allows researchers to:

  • Establish Method Accuracy: By testing a new detection method on a synthetic RNA with a known 2'-O-methylation site, researchers can confirm if the method correctly identifies the modification.

  • Determine Sensitivity and Specificity: Synthetic RNAs can be used to assess the lower limit of detection and to ensure that the method does not produce false-positive signals from unmodified sequences.

  • Generate Standard Curves for Quantification: A series of synthetic RNAs with varying percentages of 2'-O-methylation at a specific site can be used to create a standard curve, enabling the absolute quantification of the modification in unknown biological samples.

Comparative Analysis of Validation Methods

The use of synthetic 2'-OMe-A RNA for validation is most prominently featured in methods that rely on enzymatic cleavage and quantitative PCR, such as the Nm-VAQ assay. Below is a comparison of this approach with other common methods for validating 2'-O-methylation.

Validation Method Principle Use of Synthetic 2'-OMe-A RNA Advantages Limitations
Nm-VAQ (Nm Validation and Absolute Quantification) RNase H is inhibited by 2'-O-methylation. A DNA/RNA chimera probe directs RNase H to a specific site. Cleavage is inversely proportional to the methylation level, which is quantified by qRT-PCR.[1][2][3]Essential. Used to create a standard curve for absolute quantification and to validate that the assay can accurately measure methylation ratios.[1][3]- High specificity and sensitivity.- Provides absolute quantification of methylation stoichiometry.- Can detect low levels of methylation.[4]- Requires custom chimera probes for each site of interest.- Indirect detection method.
RTL-P (Reverse Transcription at Low dNTPs followed by PCR) Reverse transcriptase tends to pause or stop at 2'-O-methylated nucleotides, especially at low dNTP concentrations. The amount of full-length cDNA product is inversely proportional to the methylation level.[5]Optional but recommended. Can be used to confirm that the reverse transcription stop is indeed due to 2'-O-methylation and not to other RNA structures.- Relatively simple and does not require specialized enzymes like RNase H.- Can provide semi-quantitative results.[5]- Prone to false positives due to RNA secondary structure.- Less sensitive for detecting low levels of methylation (often requires >40% methylation).- Provides relative, not absolute, quantification.
High-Throughput Sequencing (e.g., 2'OMe-seq, RiboMeth-seq) These methods identify 2'-O-methylation sites on a transcriptome-wide scale based on characteristic signatures during library preparation or sequencing.[6][7]Often used for initial validation. Synthetic spike-in controls with known modifications can help to assess the accuracy and potential biases of the high-throughput method.- Comprehensive, transcriptome-wide analysis.- Can identify novel modification sites.- Results often require validation by orthogonal, low-throughput methods.- Can have high false-positive rates and variability between different methods.[1][6]- Quantification can be challenging and is often relative.

Experimental Protocol: Validation using Nm-VAQ with Synthetic 2'-OMe-A RNA

This protocol outlines the key steps for validating and quantifying a 2'-O-methylation site using the Nm-VAQ method with synthetic RNA standards.[1][3]

1. Materials:

  • Synthetic RNA oligonucleotides (20-30 nt) with and without 2'-O-methylation at the target adenosine. A dilution series with known methylation ratios (e.g., 0%, 10%, 25%, 50%, 75%, 100%) should be prepared.
  • Custom DNA/RNA chimera probe designed to hybridize to the target RNA sequence.
  • RNase H enzyme.
  • Reagents for reverse transcription and quantitative PCR (qRT-PCR).

2. Hybridization:

  • Mix the synthetic RNA oligonucleotide with an excess of the chimera probe.
  • Heat the mixture to 95°C for 2 minutes to denature any secondary structures.
  • Cool the mixture slowly to 22°C to allow for hybridization of the probe to the RNA.

3. RNase H Cleavage:

  • Add RNase H to the hybridized sample and incubate at 37°C for 30 minutes. The enzyme will cleave the RNA strand of the RNA:DNA hybrid at sites that are not protected by 2'-O-methylation.
  • Inactivate the RNase H by heating at 90°C for 10 minutes.

4. Reverse Transcription and qRT-PCR:

  • Perform reverse transcription on the cleavage products to generate cDNA.
  • Use qRT-PCR to quantify the amount of uncleaved (i.e., methylated) RNA. The cycle threshold (Ct) values will be proportional to the amount of methylation.

5. Data Analysis:

  • Calculate the change in Ct values (ΔCt) between the RNase H treated and untreated samples for each synthetic RNA standard.
  • Plot the ΔCt values against the known methylation ratios to generate a standard curve.
  • This standard curve can then be used to determine the absolute methylation percentage of the target site in biological RNA samples.[1]

Visualizing the Workflow and Principles

Validation_Workflow cluster_prep 1. Sample Preparation cluster_assay 2. Nm-VAQ Assay cluster_analysis 3. Data Analysis SynthRNA Synthetic 2'-OMe-A RNA (Known % Me) Hybrid Hybridize with Chimera Probe SynthRNA->Hybrid Standard BioRNA Biological RNA (Unknown % Me) BioRNA->Hybrid Sample Cleave RNase H Cleavage Hybrid->Cleave RTqPCR RT-qPCR Cleave->RTqPCR StdCurve Generate Standard Curve RTqPCR->StdCurve From Synthetic RNA Quant Quantify Methylation in Biological Sample RTqPCR->Quant From Biological RNA StdCurve->Quant Interpolate

Caption: Workflow for validation and quantification of 2'-O-methylation using synthetic RNA and the Nm-VAQ assay.

Principle_of_Validation Unmod Target RNA (A) Hybrid1 Hybridization Unmod->Hybrid1 Probe1 Chimera Probe Probe1->Hybrid1 Cleaved RNase H Cleavage Hybrid1->Cleaved NoSignal Low qPCR Signal Cleaved->NoSignal Mod Target RNA (2'-OMe-A) Hybrid2 Hybridization Mod->Hybrid2 Probe2 Chimera Probe Probe2->Hybrid2 Protected Cleavage Inhibited Hybrid2->Protected Signal High qPCR Signal Protected->Signal

Caption: Principle of 2'-O-methylation detection by RNase H cleavage inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bz-OMe-rA and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Bz-OMe-rA, a likely modified adenosine (B11128) ribonucleoside, are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, indicating it may be a novel or internally designated compound, established protocols for the disposal of similar research-grade chemicals and modified nucleosides provide a clear framework for its safe management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a modified nucleoside, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of any powders or aerosols.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust or aerosols. In case of a spill, immediately consult your institution's spill response procedures.

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated. Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash.[2][3][4] All chemical waste must be collected and managed through your institution's Environmental Health and Safety (EHS) department.[2][5]

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Incompatible wastes must be kept separate to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizers away from organic materials.[6][7]

2. Waste Collection and Containerization:

  • Use a designated, chemically compatible waste container. Often, the original container is suitable if it's in good condition.[6]

  • The container must be in good condition, with a secure, leak-proof cap. Keep the container closed at all times except when adding waste.[6][8]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.[8]

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a designated, lined container for solid chemical waste.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[10]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[2][9] After rinsing, deface the original label and dispose of the container as directed by your institution.[2]

4. Decontamination (for materials containing recombinant or synthetic nucleic acids):

  • If this compound is part of a recombinant or synthetic nucleic acid solution, the waste may need to be decontaminated before disposal.[11][12]

  • Common decontamination methods include treatment with a 10% bleach solution for at least 30 minutes or autoclaving.[11]

  • Important: Do not autoclave bleach-treated waste.[13] Consult your institution's Biosafety Officer or EHS for the appropriate decontamination protocol.

5. Arranging for Disposal:

  • Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5][6]

  • Contact your institution's EHS department to schedule a waste pickup.[5][8]

Experimental Workflows and Diagrams

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

A Start: Chemical to be Disposed (this compound) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is it a Hazardous Waste? B->C D Segregate into Compatible Waste Stream (e.g., Non-halogenated Organic) C->D Yes H Follow Institutional Guidelines for Non-Hazardous Waste C->H No (Unlikely for this compound) E Use Designated, Labeled Hazardous Waste Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G I End: Proper Disposal G->I H->I

Caption: Decision workflow for chemical waste disposal.

Signaling Pathway for Institutional Safety Compliance

This diagram shows the relationship and communication flow between the researcher and institutional safety bodies.

cluster_0 Researcher's Responsibilities cluster_1 Institutional Oversight Researcher Researcher Generates Waste Labeling Proper Labeling & Segregation Researcher->Labeling Follows Protocols Storage Secure Storage in SAA Labeling->Storage EHS Environmental Health & Safety (EHS) Storage->EHS Requests Pickup Waste_Pickup Scheduled Waste Pickup EHS->Waste_Pickup Final_Disposal Compliant Final Disposal Waste_Pickup->Final_Disposal

Caption: Institutional chemical waste management pathway.

By adhering to these general yet critical guidelines, and always in consultation with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.